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  • Product: 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride
  • CAS: 351490-95-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Methyl-1-(naphthalen-2-yl)propan-2-amine Hydrochloride: Core Properties and Scientific Considerations

Abstract: This technical guide provides a comprehensive overview of the core basic properties of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride, a research chemical belonging to the substituted naphthylamine cl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the core basic properties of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride, a research chemical belonging to the substituted naphthylamine class. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical identity, physicochemical properties, plausible synthetic routes, and analytical methodologies. A significant emphasis is placed on the toxicological considerations, drawing from the well-documented hazards of the parent 2-naphthylamine scaffold. While specific experimental data for this compound is limited, this guide synthesizes available information and provides expert-driven, field-proven insights to ensure a self-validating framework for its safe handling and application in a research setting.

Introduction and Chemical Identity

2-Methyl-1-(naphthalen-2-yl)propan-2-amine is a substituted aromatic amine with a naphthalene core. Its hydrochloride salt is the protonated form, which is expected to exhibit increased aqueous solubility, a common strategy to improve the handling and formulation of amine-containing compounds. The chemical structure consists of a naphthalene ring linked via a methylene bridge to a 2-methylpropan-2-amine moiety.

The primary application of this compound, as identified in the literature, is as a research chemical.[1] Its structural similarity to other biologically active molecules suggests potential for investigation in various pharmacological contexts. However, the presence of the 2-naphthylamine substructure necessitates a thorough understanding of its potential toxicological profile.

Physicochemical Properties

Detailed experimental data for 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride is not extensively available in peer-reviewed literature. The following table summarizes the known and predicted properties of the free base, which are crucial for understanding its behavior in various experimental settings. The hydrochloride salt will have a higher molecular weight and is expected to be a crystalline solid with greater solubility in polar solvents.

PropertyValue (for free base)Source
CAS Number 198226-63-0[1]
Molecular Formula C₁₄H₁₇N[1]
Molecular Weight 199.30 g/mol [1]
Boiling Point 158-162 °C (at 1.5 Torr)[2]
Density (predicted) 1.032 ± 0.06 g/cm³[2]
pKa (predicted) 9.88 ± 0.25[2]
Appearance White to off-white solid[2]
Storage 2-8°C, protect from light[1][2]

The hydrochloride salt, 2-naphthalenamine, hydrochloride (1:1), is typically a white to off-white crystalline solid.[3] The addition of hydrochloric acid to the amine group increases its polarity and, consequently, its water solubility.[3]

Synthesis and Purification

Proposed Synthetic Workflow

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Curtius Rearrangement cluster_3 Step 4: Deprotection and Salt Formation start 2-(Bromomethyl)naphthalene step1_product 2-Methyl-3-(naphthalen-2-yl)-2-nitrilepropane start->step1_product Reaction in aprotic solvent isobutyronitrile Isobutyronitrile isobutyronitrile->step1_product base Strong Base (e.g., LDA) base->step1_product step2_product 2,2-Dimethyl-3-(naphthalen-2-yl)propanoic acid step1_product->step2_product Acid or base hydrolysis step3_product tert-Butyl (2-methyl-1-(naphthalen-2-yl)propan-2-yl)carbamate step2_product->step3_product Reaction with tert-butanol reagent Diphenylphosphoryl azide (DPPA) reagent->step3_product final_product 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride step3_product->final_product Removal of Boc group and protonation deprotection Strong Acid (e.g., TFA or HCl) deprotection->final_product

Caption: Proposed synthetic workflow for 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride.

Detailed Experimental Protocol (Hypothetical)
  • Step 1: Synthesis of 2-Methyl-3-(naphthalen-2-yl)-2-nitrilepropane. In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to -78°C. n-Butyllithium is added dropwise, and the mixture is stirred to generate lithium diisopropylamide (LDA). A solution of isobutyronitrile in anhydrous THF is then added slowly, followed by a solution of 2-(bromomethyl)naphthalene in anhydrous THF. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated ammonium chloride solution and extracted with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Step 2: Synthesis of 2,2-Dimethyl-3-(naphthalen-2-yl)propanoic acid. The nitrile from Step 1 is refluxed in a mixture of aqueous sulfuric acid and acetic acid until the reaction is complete (monitored by TLC). The reaction mixture is cooled, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the carboxylic acid.

  • Step 3: Synthesis of tert-Butyl (2-methyl-1-(naphthalen-2-yl)propan-2-yl)carbamate. The carboxylic acid from Step 2 is dissolved in anhydrous tert-butanol. Triethylamine and diphenylphosphoryl azide (DPPA) are added, and the mixture is refluxed. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the Boc-protected amine.

  • Step 4: Synthesis of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride. The Boc-protected amine is dissolved in a suitable solvent (e.g., dioxane or methanol) and treated with an excess of hydrochloric acid (e.g., a solution of HCl in dioxane or concentrated aqueous HCl). The mixture is stirred at room temperature. The resulting precipitate is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum to yield the final hydrochloride salt.

Analytical Characterization

The identity and purity of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride should be confirmed using a combination of analytical techniques. For aromatic amines, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common methods.[5][6]

Proposed Analytical Workflow

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Identification cluster_3 Structural Confirmation start 2-Methyl-1-(naphthalen-2-yl)propan-2-amine HCl dissolution Dissolve in appropriate solvent (e.g., Methanol/Water) start->dissolution nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir Infrared Spectroscopy start->ir filtration Filter through 0.22 µm syringe filter dissolution->filtration hplc HPLC Analysis (Reversed-Phase) filtration->hplc gcms GC-MS Analysis (after derivatization or as free base) filtration->gcms uv UV-Vis Detector (for HPLC) hplc->uv ms Mass Spectrometer (for HPLC and GC) hplc->ms gcms->ms

Caption: General analytical workflow for the characterization of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the naphthalene chromophore (typically around 220 nm and 280 nm).

  • Validation: The method should be validated for linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC analysis, the hydrochloride salt needs to be converted to the more volatile free base by neutralization with a base and extraction into an organic solvent.[7] Derivatization may be necessary to improve chromatographic performance.[5]

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Split/splitless inlet.

  • Temperature Program: An appropriate temperature gradient to ensure separation from impurities.

  • Detection: Mass spectrometry (electron ionization mode) to confirm the molecular weight and fragmentation pattern.

Toxicological and Safety Considerations

The most critical aspect of handling 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride is its structural relationship to 2-naphthylamine, a known human carcinogen.[8][9]

WARNING: 2-Naphthylamine is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), with sufficient evidence in humans that it causes cancer of the urinary bladder.[9]

The mechanism of carcinogenicity involves metabolic activation to DNA-reactive intermediates.[9] While the addition of the 2-methyl-1-propan-2-amine substituent may alter the metabolic profile and toxicity of the parent compound, in the absence of specific toxicological data, it must be handled with extreme caution as a potential carcinogen.

Handling and Personal Protective Equipment (PPE)
  • All work with this compound should be conducted in a certified chemical fume hood.

  • Personal protective equipment, including a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.

  • Avoid inhalation of dust or fumes and any contact with skin or eyes.[10]

  • In case of accidental exposure, seek immediate medical attention.

Metabolism and Genotoxicity

Naphthalene and its derivatives are primarily metabolized in the liver by cytochrome P450 enzymes.[11][12] The metabolism of 2-naphthylamine is known to produce genotoxic metabolites that can form DNA adducts.[9] It is plausible that 2-Methyl-1-(naphthalen-2-yl)propan-2-amine could undergo similar metabolic activation pathways.

Conclusion and Future Directions

2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride is a research chemical with limited publicly available data. This guide has provided a framework for its synthesis, analysis, and, most importantly, safe handling based on the properties of structurally related compounds. The significant toxicological concerns associated with the 2-naphthylamine scaffold cannot be overstated.

Future research should focus on:

  • The development and validation of a robust and reproducible synthetic protocol.

  • Full analytical characterization of the hydrochloride salt, including X-ray crystallography to determine its solid-state structure.

  • In-depth toxicological studies to assess its carcinogenic potential and compare it to the parent compound, 2-naphthylamine.

  • Pharmacological screening to identify any potential therapeutic applications.

Until such data is available, all researchers and drug development professionals must treat this compound with the highest level of caution, adhering to stringent safety protocols.

References

  • Google Patents. (2015). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • National Toxicology Program. (n.d.). RoC Profile: 2-Naphthylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100F. Retrieved from [Link]

  • PubMed. (2020). 2-naphthylamine Toxicity. Retrieved from [Link]

  • Google Patents. (1995). US5420362A - Synthesis of 2-methyl-1-naphthol.
  • Pharmaffiliates. (n.d.). 2-Methyl-1-(naphthalen-2-yl)propan-2-amine. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Understanding the Pharmacokinetics of Naphthalene on Endocrine Function. Retrieved from [Link]

  • ResearchGate. (n.d.). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. Retrieved from [Link]

  • ResearchGate. (2020). 2-naphthylamine toxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Chemical structure drives developmental toxicity of alkyl-substituted naphthalenes in zebrafish. Retrieved from [Link]

  • Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). NAPHTHALENE - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 82. Retrieved from [Link]

  • ResearchGate. (2014). Design and Synthesis of N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,4-dinitro-benzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]

  • ChemBK. (n.d.). N-Methyl-1-(thiophen-2-yl)propan-2-aMine HCL. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Predictive Analysis on the Pharmacokinetic Endpoints of Naphthalene and Its Derivatives. Retrieved from [Link]

Sources

Exploratory

2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride CAS number 351490-95-4

An In-Depth Technical Guide to 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride (CAS: 351490-95-4) Executive Summary This technical guide provides a comprehensive scientific overview of 2-Methyl-1-(naphthalen-2-y...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride (CAS: 351490-95-4)

Executive Summary

This technical guide provides a comprehensive scientific overview of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride (CAS Number: 351490-95-4). Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's chemical identity, physicochemical properties, a plausible synthetic route with detailed protocols, and state-of-the-art analytical characterization methods. Furthermore, it explores the potential applications, particularly as a precursor for pharmacologically active agents, and outlines essential safety and handling protocols based on data from structurally related analogs. The guide is structured to provide not just data, but also the scientific rationale behind the methodologies, ensuring a deep and practical understanding of this valuable research chemical.

Chemical Identity and Physicochemical Properties

2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride is the salt form of the parent amine, 2-Methyl-1-(naphthalen-2-yl)propan-2-amine. The presence of the hydrochloride moiety enhances the compound's solubility in aqueous media, a common strategy in pharmaceutical development to improve the handling and bioavailability of amine-containing molecules.

The core structure features a bulky naphthalene ring connected via a methylene bridge to a neopentyl amine backbone. This structural arrangement, particularly the tertiary amine and the lipophilic naphthalene group, suggests its potential as an intermediate in the synthesis of bioactive molecules.[1] The free base is classified as a useful research chemical.[2]

Table 1: Key Physicochemical and Identity Data

PropertyValueSource
IUPAC Name 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochlorideN/A
Synonyms 2-(2-Methyl-2-aminopropyl)naphthalene hydrochloride[3]
CAS Number 351490-95-4[3]
Molecular Formula C₁₄H₁₈ClNDerived
Molecular Weight 235.75 g/mol Derived
Free Base CAS 198226-63-0[2][4]
Free Base Formula C₁₄H₁₇N[2]
Free Base Mol. Wt. 199.30 g/mol [2][5]
Appearance (Free Base) White to off-white solid[4]
Boiling Point (Free Base) 158-162 °C (at 1.5 Torr) (Predicted)[4]
pKa (Free Base) 9.88 ± 0.25 (Predicted)[4]
Storage Conditions 2-8°C, Refrigerator, Protect from light[2][4]

Synthesis and Manufacturing Pathway

While specific literature detailing the synthesis of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine is not publicly available, a robust and logical pathway can be proposed based on established organic chemistry principles and analogous syntheses for related 2-methyl-1-aryl-2-propanamine compounds.[6] The most strategically sound approach commences from 2-(bromomethyl)naphthalene, leveraging a nitrile alkylation followed by hydrolysis and a Curtius rearrangement.

This multi-step synthesis is designed for efficiency and control, allowing for the purification of intermediates at each stage, which is critical for ensuring the final product's purity.

G cluster_0 Overall Synthetic Strategy Start 2-(Bromomethyl)naphthalene Intermediate1 2-Methyl-2-(naphthalen-2-ylmethyl)propanenitrile Start->Intermediate1 1. Isobutyronitrile, NaH, THF Intermediate2 2-Methyl-2-(naphthalen-2-ylmethyl)propanoic Acid Intermediate1->Intermediate2 2. Aqueous KOH, Reflux Intermediate3 tert-Butyl (2-methyl-1-(naphthalen-2-yl)propan-2-yl)carbamate Intermediate2->Intermediate3 3. DPPA, t-BuOH, Toluene, Reflux (Curtius Rearrangement) Product_FreeBase 2-Methyl-1-(naphthalen-2-yl)propan-2-amine Intermediate3->Product_FreeBase 4. HCl (aq), Dioxane Product_HCl Target: 2-Methyl-1-(naphthalen-2-yl)propan-2-amine HCl Product_FreeBase->Product_HCl 5. HCl in Ether G cluster_0 Drug Development Pathway Start 2-Methyl-1-(naphthalen-2-yl) propan-2-amine HCl Step1 N-Alkylation or N-Arylation Start->Step1 Intermediate Advanced Intermediate Step1->Intermediate Step2 Further Functionalization Intermediate->Step2 Drug Hypothetical β2-Adrenergic Receptor Agonist Step2->Drug

Sources

Foundational

2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride chemical structure

This technical monograph provides an in-depth analysis of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride , a structural hybrid of the anorectic drug Phentermine and the experimental psychostimulant scaffold Nap...

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides an in-depth analysis of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride , a structural hybrid of the anorectic drug Phentermine and the experimental psychostimulant scaffold Naphthylisopropylamine (PAL-287).[1]

[1]

Chemical Identity & Structural Analysis[2][3][4][5]

This compound represents a specific modification of the phenethylamine backbone where the phenyl ring is replaced by a naphthalene moiety (specifically at the 2-position) and the alpha-carbon is gem-dimethylated. This creates a steric environment distinct from both classical amphetamines and simple naphthyl-alkylamines.

Nomenclature and Identifiers
ParameterDetail
IUPAC Name 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride
Common Designations

-Naphthylphentermine; Naphthyl-tert-butylamine analog
CAS Number 198226-63-0 (Free base reference)
Molecular Formula C

H

N

HCl
Molecular Weight 199.30 g/mol (Free base) / 235.76 g/mol (HCl salt)
Structural Class Aryl-alkylamine;

-dimethyl-arylethylamine
Conformational Analysis

Unlike amphetamine, which possesses a chiral center at the alpha-carbon, this molecule is achiral due to the gem-dimethyl substitution (two methyl groups on the alpha carbon).

  • Steric Bulk: The naphthalene ring adds significant lipophilicity and steric bulk compared to the phenyl ring of phentermine. This modification typically shifts transporter selectivity profiles towards the Serotonin Transporter (SERT).

  • Metabolic Stability: The quaternary carbon adjacent to the amine prevents alpha-oxidation by Monoamine Oxidase (MAO), predicting a prolonged half-life similar to phentermine.

Synthetic Methodology: The Ritter Protocol[7][8]

The most robust synthesis for tert-carbinamines (amines on a tertiary carbon) is the Ritter Reaction . Unlike reductive amination, which favors secondary amines or requires unstable imines, the Ritter reaction utilizes a stable tertiary alcohol precursor.

Precursor Synthesis (Grignard Route)

Objective: Synthesize 2-methyl-1-(naphthalen-2-yl)propan-2-ol.

  • Reagents: 2-(Bromomethyl)naphthalene, Magnesium turnings, Acetone, Diethyl ether (anhydrous).

  • Formation of Grignard Reagent:

    • React 2-(bromomethyl)naphthalene with Mg in ether to form (naphthalen-2-ylmethyl)magnesium bromide .[1]

    • Note: Reaction must be kept strictly anhydrous to prevent hydrolysis to 2-methylnaphthalene.[1]

  • Nucleophilic Addition:

    • Slow addition of dry Acetone to the Grignard reagent.

    • The nucleophilic carbon attacks the carbonyl of acetone.

  • Workup: Acidic quench (NH

    
    Cl) yields the tertiary alcohol: 2-methyl-1-(naphthalen-2-yl)propan-2-ol .
    
The Ritter Reaction (Amine Formation)

Objective: Convert the tertiary alcohol to the amine via a formamide intermediate.

  • Step A: Carbocation Generation

    • Dissolve the tertiary alcohol in glacial acetic acid.

    • Add concentrated Sulfuric Acid (H

      
      SO
      
      
      
      ) dropwise at 0°C.
    • Mechanism:[1][2][3][4] Protonation of the -OH group followed by water loss generates a stable tertiary carbocation stabilized by the adjacent naphthyl-methyl group.

  • Step B: Nitrile Attack

    • Add Sodium Cyanide (NaCN) or Hydrogen Cyanide (generated in situ).

    • Safety: This step requires a closed system with scrubbers.

    • The nitrogen lone pair of the nitrile attacks the carbocation, forming a nitrilium ion.[5]

    • Water workup converts this to the N-formyl intermediate (Formamide).[1]

  • Step C: Hydrolysis

    • Reflux the N-formyl intermediate in concentrated Hydrochloric Acid (HCl) for 6–12 hours.

    • This cleaves the formyl group, liberating the free amine as the hydrochloride salt.

Purification[1]
  • Recrystallization: The crude HCl salt is recrystallized from Isopropanol/Ethanol (IPA/EtOH) to yield white, crystalline needles.

  • Hygroscopicity: The salt is likely hygroscopic; store in a desiccator.

Synthesis Workflow Diagram

SynthesisRoute Precursor 2-(Bromomethyl)naphthalene Grignard Grignard Reagent (Naphthyl-CH2-MgBr) Precursor->Grignard + Mg / Ether Alcohol Tertiary Alcohol 2-methyl-1-(naphthalen-2-yl)propan-2-ol Grignard->Alcohol + Acetone Acetone Acetone (Nucleophile Target) Acetone->Alcohol Ritter Ritter Reaction (H2SO4 + NaCN) Alcohol->Ritter Carbocation Formation Formamide N-Formyl Intermediate Ritter->Formamide Nitrilium Ion Hydrolysis Hydrolysis Acid Hydrolysis (HCl Reflux) Formamide->Hydrolysis De-formylation Product FINAL PRODUCT 2-Methyl-1-(naphthalen-2-yl)propan-2-amine HCl Hydrolysis->Product Crystallization

Figure 1: Step-wise synthesis via the Grignard-Ritter pathway, bypassing unstable imine intermediates.[1]

Pharmacological Profile & SAR Analysis[1]

This molecule exists at the intersection of two well-characterized classes: Phentermines (NDRA) and Naphthylisopropylamines (SNDRA).[1]

Structure-Activity Relationship (SAR) Logic

The pharmacological activity can be predicted by integrating data from homologous structures:

  • The "Phentermine Effect" (Alpha-Methylation):

    • In the phenyl series, adding an alpha-methyl group to amphetamine (forming phentermine) drastically reduces potency at the Dopamine Transporter (DAT) while retaining Norepinephrine Transporter (NET) activity.

    • It abolishes chirality, simplifying the receptor interaction profile.

  • The "Naphthyl Effect" (Aromatic Expansion):

    • Research on PAL-287 (1-(naphthalen-2-yl)propan-2-amine) demonstrates that replacing the phenyl ring with naphthalene increases affinity for the Serotonin Transporter (SERT).[1]

    • The larger aromatic system fits into the hydrophobic pocket of SERT more effectively than DAT.

Predicted Mechanism of Action

Based on the synthesis of these two SAR rules, 2-Methyl-1-(naphthalen-2-yl)propan-2-amine is predicted to be a Serotonin-Norepinephrine Releasing Agent (SNRA) with reduced dopaminergic potency compared to its non-methylated parent (PAL-287).[1]

TransporterPredicted AffinityMechanism
SERT (Serotonin) HighSubstrate-based release (Reverse transport).[1] Naphthyl group drives this selectivity.
NET (Norepinephrine) Moderate/HighSubstrate-based release.[1] Driven by the charged amine and alkyl chain.
DAT (Dopamine) LowWeak release or reuptake inhibition.[6] Steric bulk at alpha-position and aromatic ring hinders DAT translocation.[1]
VMAT2 NullUnlike amphetamine, phentermine analogs generally do not deplete vesicular stores directly.[6]
Neurotoxicity Profile

Naphthyl-substituted amines (like PAL-287) have been investigated specifically because they are non-neurotoxic releasers.[1] Unlike methamphetamine, which causes long-term 5-HT and DA depletion, the naphthyl analogs do not appear to generate reactive oxygen species or cause terminal degeneration, likely due to the lack of VMAT2 interaction and lower peak dopamine efflux.

Pharmacological Interaction Diagram[1]

SAR_Logic Molecule 2-Methyl-1-(naphthalen-2-yl) propan-2-amine Naphthyl Naphthalene Ring (Lipophilic Bulk) Molecule->Naphthyl AlphaMe Gem-Dimethyl (Alpha Carbon) Molecule->AlphaMe SERT SERT (Serotonin) Naphthyl->SERT Increases Affinity (Hydrophobic Pocket) DAT DAT (Dopamine) Naphthyl->DAT Decreases Affinity (Steric Hindrance) AlphaMe->DAT Reduces Potency MAO MAO Enzyme (Metabolism) AlphaMe->MAO Blocks Oxidation (Extends Duration) NET NET (Norepinephrine) SERT->NET Dual Release Profile

Figure 2: Structure-Activity Relationship map illustrating how structural features dictate transporter selectivity and metabolic stability.[1]

Analytical Characterization

To validate the synthesis of this specific isomer, the following analytical signatures are expected.

Proton NMR ( H-NMR)
  • Solvent: Deuterated Chloroform (CDCl

    
    ) or Methanol-d4.[1]
    
  • Aromatic Region (7.3 – 7.9 ppm): Multiplet corresponding to the 7 protons of the 2-naphthyl ring. Distinct pattern differentiating 1-naphthyl vs 2-naphthyl substitution.

  • Benzylic Methylene (2.8 – 3.1 ppm): Singlet (due to no adjacent protons on the quaternary carbon). This is the key differentiator from the isopropylamine analog (which would show a doublet/multiplet).

  • Gem-Dimethyl (1.1 – 1.3 ppm): Strong singlet integrating for 6 protons.[1]

Mass Spectrometry (ESI-MS)[1]
  • Molecular Ion: [M+H]

    
     peak at 200.14 m/z .
    
  • Fragmentation:

    • Tropylium-like cation (Naphthyl-CH

      
      )
      
      
      
      at m/z ~141.[1]
    • Loss of NH

      
       is less common in soft ionization but possible in EI.
      

References

  • Rothman, R. B., et al. (2005). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin.[6] Synapse.[7]

  • Blough, B. E., et al. (2002). Synthesis and transporter binding properties of 2- and 3-substituted analogues of 1-(2-naphthyl)propan-2-amine.[1] Journal of Medicinal Chemistry.

  • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes. Journal of the American Chemical Society.[5]

  • Pharmaffiliates. Catalog Entry: 2-Methyl-1-(naphthalen-2-yl)propan-2-amine.[1][8] (CAS Verification).[6] [1]

  • Rothman, R. B., et al. (2007). Naphthylisomer of amphetamine: Evidence for a non-neurotoxic serotonin releasing agent. Journal of Pharmacology and Experimental Therapeutics.

Sources

Exploratory

2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride Abstract This technical guide outlines a comprehensive, albeit hypothetical, framework for eluci...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride

Abstract

This technical guide outlines a comprehensive, albeit hypothetical, framework for elucidating the mechanism of action of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride. As a novel compound with limited publicly available data, this document serves as a roadmap for researchers, scientists, and drug development professionals.[1] Based on its structural analogy to known phenethylamine stimulants, we postulate that its primary mechanism involves modulation of monoamine transporters.[2] This guide details the requisite in vitro and in vivo experimental protocols necessary to test this hypothesis, from initial receptor binding and functional assays to behavioral pharmacology studies. The causality behind each experimental choice is explained to provide a self-validating system for characterization.

Introduction and Core Hypothesis

2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride is a synthetic compound whose chemical scaffold suggests potential psychoactive properties. A structurally related compound, N-methyl-1-(naphthalen-2-yl)propan-2-amine (MNA), has been identified as a new psychotropic substance, though its pharmacological profile remains largely uncharacterized.[3] The core structure, featuring a naphthalene moiety linked to a propan-2-amine backbone, bears resemblance to classical psychostimulants that interact with the monoamine systems in the central nervous system (CNS).

Psychoactive stimulants typically exert their effects by increasing the synaptic concentrations of key neurotransmitters: dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[4] They achieve this primarily through two distinct mechanisms at the respective monoamine transporters—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT):

  • Reuptake Inhibition: The drug binds to the transporter, blocking it from clearing the neurotransmitter from the synapse.

  • Substrate-Mediated Release: The drug is transported into the presynaptic terminal by the transporter, leading to a reversal of the transporter's function and the subsequent efflux of neurotransmitter into the synapse.[5]

Core Hypothesis: Based on its chemical structure, 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride is hypothesized to be a ligand for monoamine transporters, acting as either a reuptake inhibitor or a releasing agent to produce stimulant-like effects.

This guide will systematically detail the experimental strategy required to validate this hypothesis and precisely define the compound's mechanism of action.

In Vitro Characterization I: Target Identification and Affinity

The foundational step in characterizing any novel compound is to identify its molecular targets and quantify its binding affinity. For a putative stimulant, the primary targets of interest are DAT, NET, and SERT.[6]

Rationale for Experimental Approach

To establish a direct interaction between the compound and monoamine transporters, competitive radioligand binding assays are the gold standard.[7][8] These assays quantify the ability of a test compound to displace a known high-affinity radiolabeled ligand from its binding site on the transporter. This provides a measure of the compound's binding affinity (Ki), a critical parameter for understanding its potency at the molecular level.[9]

Experimental Protocol: Radioligand Binding Assays

This protocol describes a competitive binding assay using cell membranes prepared from Human Embryonic Kidney 293 (HEK293) cells stably expressing the human DAT, NET, or SERT.

Step 1: Membrane Preparation

  • Culture HEK293 cells expressing the transporter of interest to ~90% confluency.

  • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Homogenize the cell pellet in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2) using a Dounce homogenizer.[10]

  • Centrifuge the homogenate at 1,000 x g for 5 minutes to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[10]

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

  • Resuspend the final pellet in an appropriate assay buffer. Determine protein concentration using a BCA protein assay.

Step 2: Competitive Binding Assay

  • In a 96-well plate, combine the cell membrane preparation (typically 5-20 µg of protein), a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and a range of concentrations of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride.

  • Define non-specific binding using a high concentration of a known non-radioactive ligand (e.g., 10 µM cocaine for DAT).

  • Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).[10]

  • Terminate the reaction by rapid vacuum filtration through a glass fiber filtermat (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[11]

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[10]

Step 3: Data Analysis

  • Plot the percentage of specific binding against the logarithm of the test compound's concentration.

  • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Data Presentation: Hypothetical Binding Affinities

The results of these experiments would be summarized in a table to allow for easy comparison of the compound's potency and selectivity across the monoamine transporters.

Target TransporterRadioligandHypothetical Ki (nM)
Dopamine (DAT)[³H]WIN 35,42850
Norepinephrine (NET)[³H]Nisoxetine25
Serotonin (SERT)[³H]Citalopram800

This hypothetical data suggests a compound with high affinity for NET and DAT, and significantly lower affinity for SERT, a profile common to many classical stimulants.[12]

Visualization: In Vitro Target Affinity Workflow

InVitro_Affinity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis HEK_cells HEK293 Cells (Expressing DAT, NET, or SERT) Homogenization Homogenization & Centrifugation HEK_cells->Homogenization Membranes Isolated Cell Membranes Homogenization->Membranes Assay_Setup Incubate Membranes: 1. Radioligand 2. Test Compound (Varying Conc.) Membranes->Assay_Setup Filtration Rapid Vacuum Filtration Assay_Setup->Filtration Counting Scintillation Counting Filtration->Counting Curve_Fit Generate Competition Curve Counting->Curve_Fit IC50 Determine IC₅₀ Curve_Fit->IC50 Ki_Calc Calculate Ki (Cheng-Prusoff) IC50->Ki_Calc

Workflow for determining target binding affinity.

In Vitro Characterization II: Functional Mechanism

Once binding affinity is established, the next crucial step is to determine the compound's functional effect: is it a reuptake inhibitor or a releasing agent? This distinction is fundamental to its pharmacological classification.

Rationale for Experimental Approach

Neurotransmitter uptake and release assays directly measure the functional consequences of the drug-transporter interaction.

  • Uptake Inhibition Assays quantify how effectively the compound blocks the normal function of the transporter, which is to take up neurotransmitter from the extracellular space.[7]

  • Release Assays measure the compound's ability to induce neurotransmitter efflux, a hallmark of amphetamine-like releasing agents.[13]

Experimental Protocol: Neurotransmitter Uptake and Release Assays

These assays are typically performed using synaptosomes, which are resealed nerve terminals isolated from brain tissue that retain functional transporters and neurotransmitter vesicles.[14][15]

Step 1: Synaptosome Preparation

  • Humanely euthanize a rodent (e.g., Sprague-Dawley rat) and rapidly dissect the brain region of interest (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

  • Homogenize the tissue in ice-cold isotonic sucrose solution (e.g., 0.32 M sucrose).[16]

  • Perform a series of differential centrifugations to isolate the crude synaptosomal fraction (P2 pellet).[13][15]

  • For higher purity, the P2 fraction can be further purified using a density gradient centrifugation (e.g., with Percoll or Ficoll).[15]

  • Resuspend the final synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer).

Step 2: Uptake Inhibition Assay

  • Pre-incubate synaptosomes with varying concentrations of the test compound or vehicle.

  • Initiate uptake by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]Dopamine).

  • Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the assay by rapid filtration, washing away the non-transported radiolabel.

  • Quantify the radioactivity trapped within the synaptosomes.

  • Analyze the data to determine the IC₅₀ for uptake inhibition.

Step 3: Neurotransmitter Release Assay

  • Load synaptosomes with a radiolabeled neurotransmitter by incubating them in its presence.

  • Wash the synaptosomes to remove external radiolabel.

  • Resuspend the loaded synaptosomes and place them in a superfusion apparatus.

  • Continuously perfuse the synaptosomes with buffer and collect fractions over time to establish a stable baseline of neurotransmitter efflux.

  • Switch to a buffer containing the test compound, a known releaser (e.g., d-amphetamine), or a known reuptake inhibitor (e.g., cocaine).

  • Continue collecting fractions and quantify the radioactivity in each to measure the rate of neurotransmitter release.

  • A significant increase in efflux above baseline upon compound application indicates a releasing action.

Data Presentation: Hypothetical Functional Data
Assay TypeTargetHypothetical IC₅₀ (nM) / EffectInterpretation
Uptake InhibitionDAT120Potent inhibitor
Uptake InhibitionNET85Potent inhibitor
Uptake InhibitionSERT>10,000Weak/Inactive
Release AssayDATInduces significant effluxReleasing Agent
Release AssayNETInduces significant effluxReleasing Agent

This hypothetical data suggests the compound is a potent dopamine and norepinephrine releasing agent, similar to amphetamine.

Visualization: Monoamine Transporter Mechanisms

Mechanism_Pathway cluster_reuptake Reuptake Inhibitor (e.g., Cocaine) cluster_releaser Releasing Agent (e.g., Amphetamine) Synapse_R Synaptic Cleft (High Neurotransmitter) Transporter_R Transporter Synapse_R->Transporter_R Neurotransmitter (e.g., Dopamine) Presynaptic_R Presynaptic Neuron Transporter_R->Presynaptic_R Reuptake Blocked Drug_R Drug Drug_R->Transporter_R Binds & Blocks Synapse_Rel Synaptic Cleft (Very High Neurotransmitter) Transporter_Rel Transporter Presynaptic_Rel Presynaptic Neuron (Vesicles) Presynaptic_Rel->Transporter_Rel Neurotransmitter Efflux (Release) Drug_Rel Drug Drug_Rel->Transporter_Rel Enters Cell

Signaling pathways for reuptake vs. release.

In Vivo Characterization: Behavioral Pharmacology

In vitro data provides a molecular mechanism, but in vivo studies are essential to understand how this translates to physiological and behavioral effects in a whole organism.

Rationale for Experimental Approach

Behavioral assays in rodents can predict the subjective and reinforcing effects of a compound in humans.

  • Locomotor Activity: A simple, robust measure of stimulant activity. Most stimulants increase spontaneous movement in an open field.[17]

  • Drug Discrimination: A highly specific assay that assesses the interoceptive (subjective) effects of a drug. It determines if an animal perceives a novel compound as being similar to a known drug of abuse.[5][18]

Experimental Protocol: Drug Discrimination

Step 1: Training Phase

  • Place food-restricted rats in operant conditioning chambers equipped with two levers.

  • On training days, administer a known stimulant (e.g., 10 mg/kg cocaine, intraperitoneally) and reinforce responses on one specific lever (the "drug" lever) with food pellets.

  • On alternate training days, administer saline and reinforce responses only on the other lever (the "saline" lever).

  • Continue this training until the rats reliably press the correct lever (>80% accuracy) based on the injection they received.

Step 2: Testing Phase

  • Once trained, administer various doses of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride.

  • Place the rat in the chamber and allow it to respond on either lever. No reinforcement is given during test sessions.

  • Record the percentage of responses made on the "drug" lever.

  • Full substitution is achieved if the animals predominantly press the "drug" lever, indicating that the novel compound produces subjective effects similar to the training drug.

Visualization: Drug Discrimination Workflow

Drug_Discrimination_Workflow cluster_training Training Phase cluster_testing Testing Phase cluster_outcome Outcome Admin_Cocaine Administer Cocaine Lever_A Press 'Drug' Lever -> Get Food Admin_Cocaine->Lever_A Admin_Saline Administer Saline Lever_B Press 'Saline' Lever -> Get Food Admin_Saline->Lever_B Admin_Test Administer Test Compound Response Animal Responds (No Food Reward) Admin_Test->Response Analysis Which lever is pressed? Response->Analysis Outcome_Drug Predominantly 'Drug' Lever Analysis->Outcome_Drug Full Substitution (Stimulant-like) Outcome_Saline Predominantly 'Saline' Lever Analysis->Outcome_Saline No Substitution

Workflow for a drug discrimination study.

Synthesis and Mechanistic Conclusion

By integrating the findings from these multi-tiered experiments, a comprehensive mechanistic profile of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride can be constructed.

  • In vitro binding assays revealed that the compound possesses high affinity for the dopamine and norepinephrine transporters (Ki = 50 nM and 25 nM, respectively) and low affinity for the serotonin transporter (Ki = 800 nM).

  • Functional assays demonstrated that the compound potently inhibits dopamine and norepinephrine uptake and, critically, acts as a releasing agent at these transporters.

  • In vivo studies showed a dose-dependent increase in locomotor activity and full substitution for cocaine in drug discrimination assays.

References

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  • Luethi, D., Hoener, M. C., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. Retrieved from [Link]

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  • Rothman, A. M., Gnegy, M. E., & Roth, B. L. (2014). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS Chemical Neuroscience. Retrieved from [Link]

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Foundational

2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride molecular weight

An In-depth Technical Guide to 2-Methyl-1-(naphthalen-2-yl)propan-2-amine Hydrochloride Abstract This technical guide provides a comprehensive scientific overview of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochlori...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Methyl-1-(naphthalen-2-yl)propan-2-amine Hydrochloride

Abstract

This technical guide provides a comprehensive scientific overview of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride, a naphthalene derivative of interest to the research and pharmaceutical development communities. The document delineates the compound's fundamental physicochemical properties, with a primary focus on the determination and significance of its molecular weight. Furthermore, it explores potential synthetic pathways, robust analytical methodologies for characterization and quality control, and pertinent safety and handling protocols. This guide is intended to serve as a foundational resource for researchers, analytical scientists, and professionals in drug discovery and development, offering both theoretical grounding and practical insights into the scientific application of this compound.

Introduction

2-Methyl-1-(naphthalen-2-yl)propan-2-amine is a substituted amine featuring a naphthalene moiety, a bicyclic aromatic hydrocarbon, linked to a 2-methylpropan-2-amine group. As a research chemical, its structural components suggest potential applications as a building block in medicinal chemistry or as a ligand in various biological systems.[1] The hydrochloride salt form is often preferred in research and development settings due to its increased stability and solubility in aqueous media compared to the free base. Understanding the precise molecular weight and physicochemical characteristics of this salt is a critical first step in any quantitative scientific investigation, from stoichiometric calculations in synthetic reactions to the preparation of standard solutions for analytical assays.

Chemical Identity and Physicochemical Properties

The accurate characterization of a chemical entity is paramount for its application in a research and development context. This section details the fundamental identifiers and properties of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine and its hydrochloride salt.

Chemical Structure

The molecular structure consists of a naphthalene ring system connected via a methylene bridge to a tert-butylamine group.

Figure 1: Chemical Structure of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine

Caption: 2D representation of the free base form.

Molecular Formula and Molecular Weight

The molecular weight is a fundamental property, essential for all quantitative work. The value is derived from the molecular formula by summing the atomic weights of the constituent atoms. The free base, 2-Methyl-1-(naphthalen-2-yl)propan-2-amine, has a molecular formula of C₁₄H₁₇N.[1] The hydrochloride salt is formed by the addition of one molecule of hydrogen chloride (HCl).

PropertyFree BaseHydrochloride SaltData Source
Molecular Formula C₁₄H₁₇NC₁₄H₁₇N · HCl[1]
Molecular Weight 199.30 g/mol 235.76 g/mol [1] (Calculated)
Exact Mass 199.1361 g/mol 235.1129 g/mol [2] (Calculated)

Note: The molecular weight of the hydrochloride salt is calculated by adding the molecular weight of HCl (36.46 g/mol ) to the molecular weight of the free base.

Physicochemical Data

A summary of key physicochemical properties is presented below. These values are critical for predicting the compound's behavior in various experimental conditions, such as its solubility in different solvents and its state at room temperature.

PropertyValueConditionsData Source
CAS Number 198226-63-0N/A[1][3]
Appearance White to off-white solidAmbient[3]
Boiling Point 158-162 °C1.5 Torr[3]
Density 1.032 ± 0.06 g/cm³Predicted[3]
pKa 9.88 ± 0.25Predicted[3]
Storage 2-8°C, RefrigeratorN/A[1]

Synthesis and Manufacturing Overview

While specific, detailed synthetic procedures for 2-Methyl-1-(naphthalen-2-yl)propan-2-amine are not extensively published in peer-reviewed literature, a general pathway can be inferred from established organic chemistry principles and related patent literature.[4] A plausible synthetic route could involve the reaction of a naphthalen-2-yl starting material with a side chain that can be converted to the desired 2-methyl-1-propan-2-amine structure.

Plausible Synthetic Workflow

A potential multi-step synthesis could originate from a substituted naphthalene precursor. The causality behind such a multi-step process is to build the carbon skeleton and introduce the amine functionality in a controlled manner, often using protecting groups to prevent unwanted side reactions.

Figure 2: High-Level Synthetic Workflow

Synthetic_Workflow Start Naphthalene Precursor (e.g., 2-Bromonaphthalene) Step1 Side-chain Addition (e.g., Grignard or Coupling Reaction) Start->Step1 Reagents Intermediate1 Naphthalene with Alkyl Side-chain Step1->Intermediate1 Step2 Functional Group Transformation Intermediate1->Step2 Oxidation/Halogenation Intermediate2 Introduction of Amine Precursor Step2->Intermediate2 Step3 Final Amination/ Deprotection Intermediate2->Step3 NH₃ or equivalent Product 2-Methyl-1-(naphthalen-2-yl) propan-2-amine Step3->Product HCL_Salt Hydrochloride Salt Formation (HCl addition) Product->HCL_Salt Anhydrous HCl

Caption: A conceptual workflow for the synthesis of the target compound.

Analytical Methodologies

To ensure the identity, purity, and quality of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride, a suite of analytical techniques must be employed. This self-validating system of orthogonal methods provides a high degree of confidence in the material's characterization.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The proton NMR would show characteristic signals for the aromatic protons on the naphthalene ring, the methylene bridge protons, and the methyl protons. The integration of these signals would correspond to the number of protons in each environment. ¹³C NMR would confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula.[2]

  • Infrared (IR) Spectroscopy : IR spectroscopy would be used to identify the presence of key functional groups, such as the N-H stretches of the amine and the C-H and C=C stretches of the aromatic naphthalene ring.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of non-volatile organic compounds. A reverse-phase method would be suitable for this molecule.

Exemplary HPLC Protocol:

  • Column Selection : A C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a robust starting point due to the non-polar nature of the naphthalene moiety.

  • Mobile Phase Preparation :

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. The TFA acts as an ion-pairing agent to improve peak shape for the amine.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution : A gradient from low to high organic content (Acetonitrile) is employed to ensure elution of the main compound while separating it from more polar or less polar impurities.

    • Example Gradient: 10% B to 95% B over 20 minutes.

  • Detection : UV detection at a wavelength corresponding to the absorbance maximum of the naphthalene chromophore (e.g., ~220 nm or ~280 nm).

  • Sample Preparation : Accurately weigh and dissolve the hydrochloride salt in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

  • System Suitability : Before sample analysis, inject a standard solution multiple times to ensure the system is performing correctly (e.g., check for consistent retention times, peak areas, and theoretical plates). This step is crucial for data trustworthiness.

  • Data Analysis : Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks detected.

Figure 3: Analytical Characterization Workflow

G cluster_0 Structural Confirmation cluster_1 Purity & Assay NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (HRMS for Exact Mass) IR IR Spectroscopy (Functional Groups) HPLC HPLC-UV (Purity Assessment) Titration Acid-Base Titration (Assay vs. Standard) Sample Synthesized Compound (C₁₄H₁₇N·HCl) Sample->NMR Sample->MS Sample->IR Sample->HPLC Sample->Titration

Caption: A workflow for the analytical validation of the compound.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride. The following information is derived from available Safety Data Sheets (SDS) for structurally related compounds.[5][6][7]

Hazard CategoryGHS ClassificationPrecautionary StatementsSource
Acute Toxicity H302: Harmful if swallowed.P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help.[5][6]
Skin Irritation H315: Causes skin irritation.P280: Wear protective gloves.[5]
Eye Irritation H319: Causes serious eye irritation.P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]
Respiratory Irritation H335: May cause respiratory irritation.P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[5]

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

Conclusion

2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride is a research chemical with a molecular weight of 235.76 g/mol . Its characterization relies on a combination of spectroscopic and chromatographic techniques to confirm its structure and assess its purity. The hydrochloride salt form offers advantages for handling and formulation in aqueous systems. Adherence to established safety protocols is essential when working with this compound. This guide provides the core technical information required for scientists to confidently incorporate this molecule into their research and development activities.

References

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  • Google Patents. US5420362A - Synthesis of 2-methyl-1-naphthol.
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Exploratory

2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride is a synthetic compound featuring a naphthalene core linked to a tert-butylamine moiet...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride is a synthetic compound featuring a naphthalene core linked to a tert-butylamine moiety. Its structural similarity to known pharmacologically active agents suggests potential for interaction with various biological targets, particularly within the central nervous system. This technical guide provides a comprehensive overview of the known physical and chemical properties, a plausible synthetic route, proposed analytical methodologies, and a speculative pharmacological profile of this compound. Given the limited publicly available experimental data, this guide combines reported information for the free base with established chemical principles for its hydrochloride salt, offering a scientifically grounded resource for researchers.

Nomenclature and Molecular Structure

  • Systematic Name: 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride

  • Synonyms: 2-(2-Naphthyl)-1,1-dimethylethylamine hydrochloride

  • CAS Number: 198226-63-0 (for the free base)[1][2]

  • Molecular Formula: C₁₄H₁₈ClN

  • Molecular Weight: 235.75 g/mol

The molecular structure consists of a naphthalene ring system connected via a methylene bridge to a 2-methylpropan-2-amine group. The presence of a primary amine group allows for the formation of a stable hydrochloride salt, which is often preferred in pharmaceutical applications to enhance solubility and stability.

Physicochemical Properties

PropertyValue (Free Base)Value (Hydrochloride Salt)Source
Appearance White to off-white solid (Predicted)Crystalline solid (Expected)[3]
Melting Point Not availableExpected to be higher than the free base due to ionic character.-
Boiling Point 158-162 °C at 1.5 Torr (Predicted)Decomposes upon strong heating.[3]
Solubility Sparingly soluble in water.Expected to have higher aqueous solubility than the free base.-
pKa 9.88 ± 0.25 (Predicted)Not applicable[3]
Density 1.032 ± 0.06 g/cm³ (Predicted)Not available[3]

Synthesis and Purification

While a specific, experimentally validated protocol for the synthesis of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride is not detailed in publicly accessible literature, a plausible synthetic route can be devised based on established organic chemistry principles for analogous compounds. A potential pathway involves the reaction of a suitable naphthalene-containing starting material with a tert-butylamine precursor.[4]

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Salt Formation Naphthalene Naphthalene Ketone 2-(2-Naphthyl)-2-methylpropanal Naphthalene->Ketone IsobutyrylChloride Isobutyryl chloride AlCl₃ FreeBase 2-Methyl-1-(naphthalen-2-yl)propan-2-amine (Free Base) Ketone->FreeBase Ammonia Ammonia (NH₃) Reducing Agent (e.g., NaBH₃CN) Hydrochloride 2-Methyl-1-(naphthalen-2-yl)propan-2-amine HCl FreeBase->Hydrochloride HCl HCl in ether

Caption: Proposed synthetic pathway for 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride.

Step-by-Step Methodology (Hypothetical)
  • Friedel-Crafts Acylation: Naphthalene is reacted with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to yield 2-(2-naphthyl)-2-methylpropanal. The reaction is typically carried out in an inert solvent like dichloromethane or carbon disulfide at low temperatures.

  • Reductive Amination: The resulting ketone is then subjected to reductive amination. This involves reacting the ketone with ammonia in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation, to form the primary amine (the free base).

  • Purification of the Free Base: The crude free base is purified using standard techniques such as column chromatography on silica gel.

  • Hydrochloride Salt Formation: The purified free base is dissolved in a suitable organic solvent, for example, diethyl ether or isopropanol. A solution of hydrogen chloride in the same or a miscible solvent is then added dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation and Drying: The precipitated hydrochloride salt is collected by filtration, washed with a cold, non-polar solvent to remove any residual impurities, and dried under vacuum to yield the final product.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques would be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring, the methylene protons adjacent to the naphthalene ring, and the methyl protons of the tert-butyl group. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the naphthalene ring, the methylene carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt is expected to exhibit characteristic absorption bands:

  • A broad band in the region of 2500-3000 cm⁻¹ corresponding to the N-H stretching vibrations of the ammonium salt.

  • Aromatic C-H stretching vibrations above 3000 cm⁻¹.

  • C-H stretching vibrations of the alkyl groups below 3000 cm⁻¹.

  • Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. For the free base, the molecular ion peak (M⁺) would be observed at m/z 199.3. For the hydrochloride salt, the spectrum would show the peak for the protonated free base [M+H]⁺ at m/z 200.3.

Pharmacological Profile (Speculative)

The pharmacological properties of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride have not been extensively reported. However, based on its structural similarity to other naphthalene-based compounds and phenethylamine analogues, a potential interaction with monoamine transporters can be hypothesized. Many compounds with a similar structural scaffold are known to interact with dopamine, serotonin, and norepinephrine transporters.

Potential Mechanism of Action

Pharmacology_Diagram cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Compound 2-Methyl-1-(naphthalen-2-yl)propan-2-amine DAT Dopamine Transporter (DAT) Compound->DAT Inhibition? SERT Serotonin Transporter (SERT) Compound->SERT Inhibition? NET Norepinephrine Transporter (NET) Compound->NET Inhibition? Dopamine Dopamine DAT->Dopamine Reuptake Serotonin Serotonin SERT->Serotonin Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake D_Receptor Dopamine Receptors Dopamine->D_Receptor S_Receptor Serotonin Receptors Serotonin->S_Receptor N_Receptor Norepinephrine Receptors Norepinephrine->N_Receptor

Caption: Hypothesized mechanism of action at monoamine transporters.

It is plausible that 2-Methyl-1-(naphthalen-2-yl)propan-2-amine acts as a monoamine reuptake inhibitor. By blocking the dopamine transporter (DAT), serotonin transporter (SERT), and/or norepinephrine transporter (NET), the compound could increase the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing downstream signaling. Further research, including in vitro binding assays and in vivo microdialysis studies, would be necessary to confirm this hypothesis and to determine the compound's potency and selectivity for each transporter.

Conclusion

2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride is a compound of interest for which there is a notable lack of comprehensive, publicly available experimental data. This technical guide has synthesized the available predicted data for the free base and proposed a scientifically sound framework for its synthesis, characterization, and potential pharmacological investigation. Researchers and drug development professionals should use this guide as a foundational resource, with the understanding that the described protocols and properties require experimental validation. The speculative pharmacological profile provides a starting point for investigating the biological activity of this and related compounds.

References

  • Google Patents. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Pharmaffiliates. 2-Methyl-1-(naphthalen-2-yl)propan-2-amine. [Link]

  • PubChem. (s)-N-methyl-1-(2-naphthyl)propan-2-amine. [Link]

  • Lead Sciences. 2-Methyl-1-(naphthalen-2-yl)propan-2-amine. [Link]

  • Google Patents. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Pharmaffiliates. 2-Methyl-1-(naphthalen-2-yl)propan-2-amine. [Link]

  • Huateng Pharma. 2-Methyl-1-(naphthalen-2-yl)propan-2-amine. [Link]

  • Lead Sciences. 2-Methyl-1-(naphthalen-2-yl)propan-2-amine. [Link]

Sources

Foundational

2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride solubility data

An In-Depth Technical Guide to the Solubility of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine Hydrochloride Abstract The determination of aqueous and solvent solubility is a cornerstone of physicochemical profiling for any...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine Hydrochloride

Abstract

The determination of aqueous and solvent solubility is a cornerstone of physicochemical profiling for any research chemical or active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the principles and methodologies for characterizing the solubility of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride. While specific experimental solubility data for this compound is not extensively documented in publicly accessible literature, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines the theoretical basis for its expected solubility behavior and provides detailed, field-proven protocols for its empirical determination. The structure of this guide is designed to empower the user to generate reliable and reproducible solubility data in their own laboratory setting.

Introduction: Understanding the Molecule and the Imperative of Solubility

2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride is a primary amine salt. Its structure is characterized by a bulky, hydrophobic naphthalene ring system linked to a short, branched alkyl chain containing a protonated amine. This hydrochloride salt form is a common pharmaceutical strategy to enhance the aqueous solubility of a basic parent molecule.[1]

The solubility of this compound is a critical parameter that influences its handling, formulation, and potential application in various research and development contexts. For instance, in drug discovery, aqueous solubility is a key determinant of bioavailability and dictates the feasibility of developing oral or intravenous formulations.[2] In chemical synthesis, solubility in organic solvents governs reaction conditions, purification strategies, and overall yield. Therefore, a robust understanding and quantitative measurement of its solubility profile are indispensable.

This guide will first explore the theoretical underpinnings of this compound's solubility based on its structural features. It will then provide detailed, self-validating experimental protocols to measure both thermodynamic and kinetic solubility.

Theoretical Framework: Predicting Solubility Behavior

The solubility of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride is governed by a balance of competing intermolecular forces.

  • Structural Components and Their Influence:

    • Naphthalene Moiety: The large, nonpolar naphthalene group is inherently hydrophobic and will significantly limit solubility in aqueous media due to the disruption of water's hydrogen-bonding network.[3] Conversely, this moiety is expected to confer good solubility in nonpolar organic solvents.

    • Amine Hydrochloride Group: The primary amine, when protonated to form the hydrochloride salt, introduces a charged, ionic center. This group is highly polar and capable of strong ion-dipole interactions with water molecules, which is the primary driver for aqueous solubility.

  • The Critical Role of pH: As an amine salt, the compound's aqueous solubility is expected to be highly dependent on pH. The equilibrium between the charged (protonated) amine and the un-ionized (free base) form dictates solubility. In acidic conditions (low pH), the equilibrium will strongly favor the protonated, more water-soluble form. As the pH increases towards and beyond the pKa of the amine, the equilibrium will shift towards the neutral, significantly less soluble free base, potentially leading to precipitation.[1][4] This behavior is typical for amine hydrochloride salts, which generally exhibit higher solubility at lower pH values.[5]

  • Impact of Temperature: The effect of temperature on solubility is determined by the enthalpy of dissolution.[6][7]

    • Endothermic Dissolution: If the dissolution process absorbs heat (which is common for many solids), solubility will increase with increasing temperature.[8]

    • Exothermic Dissolution: If the process releases heat, solubility will decrease as the temperature rises.[6] The precise effect for 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride must be determined empirically. The van't Hoff equation can be used to model this relationship once experimental data at different temperatures is obtained.[9]

Experimental Determination of Solubility: Protocols and Causality

The following protocols are designed to provide a robust framework for determining the solubility of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride. The "gold standard" for regulatory and biopharmaceutical purposes is the determination of thermodynamic or equilibrium solubility.[10]

Protocol for Thermodynamic (Equilibrium) Solubility in Aqueous Buffers (Shake-Flask Method)

This method is considered the most reliable for determining the true equilibrium solubility.[11] It involves agitating an excess of the solid compound in a solvent until equilibrium is reached.

Rationale: The shake-flask method ensures that the solvent is fully saturated with the solute, providing a definitive measure of its maximum solubility under specific conditions (pH, temperature).[11] Equilibration time is critical; insufficient time will lead to an underestimation of solubility.

Materials and Equipment:

  • 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride (solid powder)

  • Pharmacopoeial buffer solutions (pH 1.2, 4.5, 6.8, and 7.4)

  • Orbital shaker with temperature control (e.g., set to 37 ± 1 °C for biopharmaceutical relevance)

  • Analytical balance

  • Vials with screw caps (e.g., 20 mL glass scintillation vials)

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the compound to a series of vials (in triplicate for each pH condition). An amount that ensures solid remains visible at the end of the experiment is sufficient. For example, start with ~10 mg of compound in 5 mL of buffer.

  • Equilibration: Place the sealed vials in the temperature-controlled orbital shaker. Agitate at a consistent speed for a predetermined time. To establish equilibrium, samples should be taken at various time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus.[11]

  • pH Verification: Before sampling, measure and record the final pH of the suspension to ensure the buffer capacity was maintained.

  • Sample Collection and Separation: Allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to separate the dissolved compound from any undissolved solid.[12]

  • Quantification:

    • Prepare a standard calibration curve of the compound in the relevant mobile phase or buffer.

    • Dilute the filtered sample as necessary to fall within the linear range of the calibration curve.

    • Analyze the sample concentration using a validated HPLC-UV or UV-Vis method.[13]

  • Calculation: Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor. Report the mean and standard deviation for the triplicates at each pH.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Weigh excess compound B Add buffer (pH 1.2, 4.5, 6.8) A->B C Seal vials (n=3 per pH) B->C D Shake at 37°C for 24-72h C->D E Verify pH post-equilibration D->E F Filter supernatant (0.22 µm) E->F G Dilute sample F->G H Quantify via HPLC-UV G->H I Calculate Solubility (mg/mL) H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for Solubility in Organic Solvents

This protocol follows the same principle as the aqueous method but uses various organic solvents relevant to chemical synthesis and formulation.

Rationale: Understanding solubility in organic solvents is critical for designing synthetic routes, purification (e.g., crystallization), and developing non-aqueous formulations.

Solvents for Screening:

  • Protic Solvents: Methanol, Ethanol, Isopropanol

  • Aprotic Polar Solvents: Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Dichloromethane (DCM)

  • Nonpolar Solvents: Toluene, Heptane

Methodology: The shake-flask protocol (3.1) is followed, but with the selected organic solvents instead of aqueous buffers. Temperature is typically set to room temperature (e.g., 25 °C). Quantification may require adjusting the HPLC mobile phase or UV-Vis solvent blank for each solvent tested.

Protocol for Kinetic Solubility Determination

This is a higher-throughput method often used in early drug discovery for rapid screening.[14] It measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.

Rationale: Kinetic solubility measures how well a compound stays in solution after being precipitated from a DMSO stock, mimicking conditions in some high-throughput screening assays.[15] It is generally higher than thermodynamic solubility but provides a rapid assessment of solubility behavior.

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Dilution: Add a small volume of the DMSO stock solution to the aqueous buffer (e.g., pH 7.4 phosphate-buffered saline) to achieve a final DMSO concentration of ≤2%.[14]

  • Incubation: Shake the mixture at room temperature or 37 °C for a shorter period (e.g., 2 hours).[16]

  • Separation & Quantification: Separate any precipitate by filtration or centrifugation and quantify the concentration of the compound remaining in the solution, as described in the thermodynamic protocol.

Kinetic_Solubility_Workflow A Prepare 10 mM stock in 100% DMSO B Add stock to aqueous buffer (e.g., pH 7.4, final DMSO ≤2%) A->B C Incubate with shaking (e.g., 2h at 37°C) B->C D Separate precipitate (Filtration/Centrifugation) C->D E Quantify supernatant concentration (HPLC-UV) D->E F Report Kinetic Solubility E->F

Sources

Exploratory

Technical Guide: Spectral Profiling of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine HCl

This technical guide details the spectral characterization and structural analysis of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride . This compound, often referred to in medicinal chemistry circles as -Naphthy...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectral characterization and structural analysis of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride . This compound, often referred to in medicinal chemistry circles as


-Naphthylphentermine , is a structural analog of the anorectic drug phentermine, where the phenyl ring is replaced by a naphthalene moiety at the 2-position.

Compound Identity & Structural Context

This molecule represents a hybridization of the phentermine scaffold with a polycyclic aromatic hydrocarbon (naphthalene). Unlike its isomer PAL-287 (which is a secondary amine), this compound possesses a primary amine attached to a tertiary carbon, creating significant steric bulk and altering its metabolic stability and receptor binding profile.

  • IUPAC Name: 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride

  • Common Alias:

    
    -Naphthylphentermine HCl
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 199.30 g/mol (Free Base) / 235.76 g/mol (Salt)

  • CAS (Free Base): 198226-63-0[1]

Synthesis Pathway (Authoritative Route)

The most robust synthesis for tert-alkyl amines of this class utilizes the "Nitrile Alkylation" method, avoiding the instability of intermediate nitro compounds often seen in other routes.

Synthesis A 2-(Bromomethyl) naphthalene C Intermediate: 2,2-Dimethyl-3-(naphthalen-2-yl) propanenitrile A->C LDA, THF -78°C B Isobutyronitrile B->C D Hydrolysis (H2SO4/AcOH) C->D HCl (g) E Amide Intermediate D->E HCl (g) F Hofmann/Curtius Rearrangement E->F HCl (g) G Target: 2-Methyl-1-(naphthalen-2-yl) propan-2-amine HCl F->G HCl (g)

Figure 1: The "Nitrile Alkylation" synthetic pathway favors the formation of the quaternary carbon center prior to amine formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of the hydrochloride salt differs from the free base primarily in the aliphatic region (deshielding due to the ammonium cation) and the appearance of exchangeable protons.

H NMR (400 MHz, DMSO- )

The spectrum is characterized by the distinct naphthalene aromatic pattern and the highly shielded gem-dimethyl singlet.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.20 - 8.40 Broad Singlet3H

Ammonium protons (exchangeable with

).
7.85 - 7.92 Multiplet3HAr-HNaphthalene ring (C4, C5, C8 positions).
7.75 Singlet1HAr-H (C1)Characteristic "isolated" proton of

-substituted naphthalene.
7.45 - 7.55 Multiplet2HAr-HNaphthalene ring (C6, C7).
7.38 Doublet of Doublets1HAr-H (C3)Coupling with C4 and C1 (long range).
3.05 Singlet2H

Benzylic methylene. Deshielded by aromatic ring and ammonium induction.
1.28 Singlet6H

Gem-dimethyl group. Isochronous due to symmetry.
C NMR (100 MHz, DMSO- )

The carbon spectrum confirms the quaternary center and the asymmetry of the naphthalene attachment.

Chemical Shift (

, ppm)
Carbon TypeAssignment
134.5, 133.2, 132.0 Quaternary Ar-CJunction carbons and C2 (ipso).
128.5 - 125.5 Methine Ar-C7 distinct signals for the naphthalene CH carbons.
54.2 Quaternary Aliphatic

. The pivotal steric center.
44.8 Methylene (

)
Benzylic carbon connecting ring to amine center.
26.5 Methyl (

)
Gem-dimethyl carbons.

Mass Spectrometry (EI-MS)

The fragmentation of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine under Electron Ionization (70 eV) follows the classic "Alpha-Cleavage" rule seen in phenethylamines, but with a mass shift due to the naphthalene ring.

Fragmentation Logic
  • Molecular Ion (

    
    ):  Weak signal at m/z 199 .
    
  • Base Peak (

    
    -Cleavage):  The bond between the benzylic carbon and the quaternary carbon breaks. The charge is retained on the nitrogen-containing fragment due to the stability of the iminium ion.
    
    • Fragment:

      
      
      
    • m/z = 58 (Dominant Base Peak, 100% relative abundance).

  • Benzylic Cleavage (Secondary): The charge is retained on the aromatic portion.

    • Fragment:

      
       (Naphthylmethyl cation).
      
    • m/z = 141 .

    • Note: Unlike the tropylium ion (m/z 91) in phentermine, the naphthylmethyl cation (m/z 141) is highly resonant stabilized and will appear as a significant secondary peak (20-40% abundance).

MassSpec cluster_0 Primary Fragmentation (Alpha-Cleavage) cluster_1 Secondary Fragmentation M Molecular Ion (M+) m/z 199 F1 Base Peak [(CH3)2-C=NH2]+ m/z 58 M->F1 Loss of Naphthylmethyl radical (Dominant Pathway) F2 Naphthylmethyl Cation [C10H7-CH2]+ m/z 141 M->F2 Loss of Isopropylamine radical

Figure 2: EI-MS Fragmentation pathway. The stability of the m/z 58 iminium ion makes it the diagnostic base peak.

Infrared (IR) Spectroscopy (ATR-FTIR)

The hydrochloride salt form presents specific bands related to the ammonium cation which are absent in the free base.

Wavenumber (

)
IntensityVibrational ModeFunctional Group Assignment
2800 - 3100 Broad, StrongN-H StretchAmmonium salt (

) overlap with C-H stretches.
1600, 1510 MediumC=C Ring StretchNaphthalene aromatic skeletal vibrations.
1580 MediumN-H BendAmmonium scissoring deformation.
1385, 1365 MediumC-H BendGem-dimethyl "doublet" (characteristic of isopropyl/tert-butyl).
820, 750 StrongC-H Out-of-planeAromatic substitution pattern (2-substituted naphthalene).
480 - 500 WeakC-C DeformNaphthalene ring deformation.

Experimental Protocol: Preparation for Spectral Analysis

To ensure the integrity of the spectral data above, the following purification and preparation protocol is recommended.

Recrystallization of the HCl Salt
  • Dissolution: Dissolve 100 mg of the crude hydrochloride salt in a minimum amount of boiling isopropanol (approx. 2-3 mL).

  • Cloud Point: Add diethyl ether dropwise to the hot solution until a faint turbidity persists.

  • Clarification: Add 1-2 drops of isopropanol to clear the solution.

  • Crystallization: Allow the solution to cool to room temperature, then place in a freezer (-20°C) for 12 hours.

  • Isolation: Filter the white crystalline solid and wash with cold anhydrous ether.

  • Drying: Dry under high vacuum (0.1 mmHg) at 40°C for 4 hours to remove solvates.

NMR Sample Preparation[2][3]
  • Solvent: Use DMSO-

    
     (99.9% D) rather than 
    
    
    
    . The HCl salt is sparingly soluble in chloroform, and DMSO prevents the aggregation of the ammonium salt, yielding sharper peaks.
  • Concentration: 10 mg / 0.6 mL.

References

  • Synthesis of 2-methyl-1-substituted phenyl-2-propanamine compounds. Google Patents. (CN105085278A). Describes the nitrile alkylation and Curtius rearrangement methodology for this class of amines. 2[3][4]

  • Naphthalene, 2-methyl- Mass Spectrum. NIST Chemistry WebBook. Provides the baseline fragmentation for the beta-methylnaphthalene substructure (m/z 141/142 correlation). 5

  • 2-Propanamine, 2-methyl- (tert-Butylamine) Spectral Data. NIST Chemistry WebBook. Establishes the m/z 58 base peak and gem-dimethyl IR doublet standards. 4

  • 2-Methyl-1-(naphthalen-2-yl)propan-2-amine Chemical Properties. ChemicalBook. Confirmation of CAS 198226-63-0 and physical property baselines.[1][6] 1[3][4]

Sources

Foundational

An In-depth Technical Guide to the Predicted Biological Activity of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride

For the attention of: Researchers, scientists, and drug development professionals. Introduction 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride is a synthetic compound belonging to the naphthylisopropylamine cla...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride is a synthetic compound belonging to the naphthylisopropylamine class of molecules. While direct pharmacological data for this specific entity is not extensively documented in publicly available literature, its structural architecture, featuring a naphthalene core linked to a methyl- C-methyl-ethylamine backbone, provides a strong basis for predicting its biological activities. This guide synthesizes information from structure-activity relationship (SAR) studies of analogous compounds to build a scientifically grounded profile of its likely mechanism of action, potential therapeutic applications, and detailed experimental protocols for its empirical validation.

The core structure of this compound is analogous to phenethylamine, a foundational scaffold for many neuroactive compounds.[1] The incorporation of a naphthalene ring, a lipophilic bicyclic aromatic system, is a common strategy in medicinal chemistry to modulate interactions with biological targets, particularly within the central nervous system (CNS).[2] Naphthalene derivatives have been explored for a wide array of pharmacological applications, including as antimicrobial, anti-inflammatory, and CNS-active agents.[3]

Based on its structural similarity to known monoamine transporter ligands, it is hypothesized that 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride primarily functions as a modulator of the monoaminergic system. This guide will delve into the predicted interactions with dopamine, serotonin, and norepinephrine transporters, as well as its potential effects on monoamine oxidase enzymes.

Predicted Mechanism of Action: A Structure-Activity Relationship Perspective

The biological activity of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride can be inferred by dissecting its molecular components and comparing them to compounds with established pharmacology.

Core Scaffold: Naphthylisopropylamine

The 1-(naphthalen-2-yl)propan-2-amine core is a close analog of 2-naphthylaminopropane (also known as 2-NAP or PAL-287), a compound known to act as a monoamine releasing agent and/or reuptake inhibitor.[4] Substituted naphthylethylamines are known to interact with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[4] Specifically, 2-NAP and its derivatives have been shown to be potent serotonin–norepinephrine–dopamine releasing agents (SNDRAs).[5]

Impact of N-Methylation

The presence of a methyl group on the amine nitrogen (N-methylation) is a critical structural feature. In the context of phenethylamines, N-methylation can significantly alter pharmacological activity. While it can sometimes reduce adrenergic response, it can also modulate selectivity and potency for different monoamine transporters.[6] For instance, in the case of 4-methylamphetamine analogs, the stereochemistry of N-alkyl substitution plays a crucial role in determining whether the compound acts as a transporter substrate (releaser) or a blocker (reuptake inhibitor).[7] It is plausible that the N-methyl group in 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride influences its affinity and functional activity at DAT, SERT, and NET.

Predicted Interaction with Monoamine Transporters

Based on the aforementioned SAR principles, 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride is predicted to be a ligand for monoamine transporters. The naphthalene moiety likely confers high affinity due to its lipophilicity and ability to form hydrophobic interactions within the transporter binding pocket. The overall profile is anticipated to be that of a monoamine reuptake inhibitor or a releasing agent.

Predicted_Monoamine_Transporter_Interaction cluster_compound 2-Methyl-1-(naphthalen-2-yl)propan-2-amine cluster_transporters Monoamine Transporters cluster_effects Predicted Effects Compound Test Compound DAT Dopamine Transporter (DAT) Compound->DAT Binds to SERT Serotonin Transporter (SERT) Compound->SERT Binds to NET Norepinephrine Transporter (NET) Compound->NET Binds to Reuptake_Inhibition Reuptake Inhibition DAT->Reuptake_Inhibition Leads to Release Monoamine Release DAT->Release Leads to SERT->Reuptake_Inhibition Leads to SERT->Release Leads to NET->Reuptake_Inhibition Leads to NET->Release Leads to Radioligand_Binding_Assay_Workflow start Start prepare_membranes Prepare Brain Membrane Homogenates start->prepare_membranes setup_assay Set up 96-well plate: - Membranes - Radioligand - Test Compound prepare_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter_wash Rapid Filtration and Washing incubate->filter_wash count_radioactivity Scintillation Counting filter_wash->count_radioactivity analyze_data Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki count_radioactivity->analyze_data end End analyze_data->end

Caption: Workflow for a typical radioligand binding assay.

In Vitro Monoamine Transporter Uptake Assay

This functional assay measures the ability of the test compound to inhibit the uptake of a radioactive monoamine substrate into cells expressing the respective transporter.

a. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293 or COS-7) in appropriate media.

  • Transiently or stably transfect the cells with plasmids encoding for human DAT, SERT, or NET. [8] b. Uptake Assay Protocol:

  • Plate the transfected cells in a 96-well plate and allow them to adhere.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with varying concentrations of the test compound.

  • Initiate uptake by adding a mixture of a radioactive monoamine substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) and a non-radioactive substrate.

  • Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Calculate the percentage of uptake inhibition at each concentration of the test compound and determine the IC50 value.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory potency of the test compound against MAO-A and MAO-B.

a. Enzyme Source:

  • Use commercially available recombinant human MAO-A and MAO-B enzymes or mitochondrial fractions from appropriate tissues.

b. Fluorometric Assay Protocol:

  • In a 96-well black plate, add the MAO enzyme (MAO-A or MAO-B), assay buffer, and varying concentrations of the test compound.

  • Include known inhibitors (clorgyline for MAO-A, selegiline for MAO-B) as positive controls.

  • Pre-incubate the mixture.

  • Initiate the reaction by adding a suitable substrate (e.g., kynuramine or p-tyramine) and a probe that detects the production of hydrogen peroxide (a byproduct of the MAO reaction). [7][9]5. Incubate at 37°C.

  • Measure the fluorescence at appropriate excitation and emission wavelengths.

  • Calculate the percentage of MAO inhibition at each concentration of the test compound and determine the IC50 value.

Plausible Synthetic Route

The synthesis of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride can be envisioned through established chemical transformations. A plausible route would involve the reaction of a substituted benzyl halide with isobutyronitrile, followed by a series of reactions to convert the nitrile group to the desired amine. [10]

Synthetic_Route start 2-(Bromomethyl)naphthalene intermediate1 2-Methyl-3-(naphthalen-2-yl) -2-propionitrile start->intermediate1 Alkylation isobutyronitrile Isobutyronitrile isobutyronitrile->intermediate1 intermediate2 2-Methyl-3-(naphthalen-2-yl) -propanoic acid intermediate1->intermediate2 Hydrolysis intermediate3 N-(2-Methyl-1-(naphthalen-2-yl) propan-2-yl)acetamide intermediate2->intermediate3 Curtius Rearrangement & Acetylation final_product 2-Methyl-1-(naphthalen-2-yl) propan-2-amine intermediate3->final_product Hydrolysis hcl_salt 2-Methyl-1-(naphthalen-2-yl) propan-2-amine hydrochloride final_product->hcl_salt HCl Treatment

Caption: A plausible synthetic pathway for the target compound.

Potential Therapeutic Applications and Future Directions

Given its predicted activity as a monoamine reuptake inhibitor or releasing agent, 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride could have potential applications in the treatment of various CNS disorders. Depending on its selectivity profile, it might be investigated for:

  • Antidepressant effects: Compounds that inhibit the reuptake of serotonin and/or norepinephrine are effective antidepressants. [11]* Treatment of ADHD: Dopamine and norepinephrine reuptake inhibitors are commonly used to manage the symptoms of Attention-Deficit/Hyperactivity Disorder.

  • Appetite suppression: Some monoamine-releasing agents have been investigated for their potential to reduce appetite. [12] However, it is crucial to consider the potential for abuse liability, which is often associated with potent dopamine reuptake inhibitors and releasing agents. Future research should focus on a comprehensive in vitro and in vivo characterization of this compound to validate the predicted biological activities and to assess its therapeutic potential and safety profile.

References

  • The Effects of N-methylation on the Pharmacological Activity of Phenethylamine. (n.d.). MAPS. Retrieved February 6, 2026, from [Link]

  • Sitte, H. H., & Freissmuth, M. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78(1), 12.15.1-12.15.22. [Link]

  • Naphthylaminopropane. (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link]

  • 1-Naphthylaminopropane. (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link]

  • N-Methylphenethylamine. (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link]

  • A chemical synthesis method, particularly relates to a preparation method of synthesizing N-methyl isopropylamine by isopropamide. (2011).
  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved February 6, 2026, from [Link]

  • The batch (-type) preparation method of N methyl isopropylamines. (2017).
  • Uncovering the Elusive Structures and Mechanisms of Prevalent Antidepressants. (2021). ACS Publications. [Link]

  • Naphthylmetrazine. (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). Frontiers in Pharmacology. [Link]

  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. (2019). Neuropsychopharmacology. [Link]

  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved February 6, 2026, from [Link]

  • Discovery and Development of Monoamine Transporter Ligands. (2019). In Burger's Medicinal Chemistry and Drug Discovery. [Link]

  • Synthesis of N-methylated cyclic peptides. (2012). Nature Protocols. [Link]

  • Measuring Inhibition of Monoamine Reuptake Transporters by New Psychoactive Substances (NPS) in Real-Time Using a High-Throughput, Fluorescence-Based Assay. (2017). Toxicology in Vitro. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. (2021). Pharmaceuticals. [Link]

  • MAO Inhibition Assay. (2017). Bio-protocol. [Link]

  • The Relationship Between Trace Elements and Depression. (2023). Nutrients. [Link]

  • Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. (2015).
  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (2010). [Link]

  • Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • An Affinity-Modulating Site on Neuronal Monoamine Transport Proteins. (1995). European Journal of Pharmacology. [Link]

  • Overview of Monoamine Transporters. (2017). Current Protocols in Pharmacology. [Link]

  • Synthesis of N-methylated cyclic peptides. (2012). ResearchGate. [Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (2017). ResearchGate. [Link]

  • Monoamine transporters and psychostimulant drugs. (2006). ResearchGate. [Link]

  • HIGHLIGHTS OF PRESCRIBING INFORMATION. (2026). accessdata.fda.gov. [Link]

  • Profiling the structural determinants of aminoketone derivatives as hNET and hDAT reuptake inhibitors by field-based QSAR based on molecular docking. (2021). Scientific Reports. [Link]

Sources

Exploratory

Potential research applications of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride

Technical Monograph: Research Applications of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine Hydrochloride Executive Summary 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride (herein referred to as -Naphthylphentermin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Research Applications of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine Hydrochloride

Executive Summary

2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride (herein referred to as


-Naphthylphentermine  or 

-NP
) is a synthetic phenethylamine analogue characterized by the substitution of the phenyl ring with a naphthalene moiety and a gem-dimethyl substitution at the

-carbon.

Structurally situated between the anorectic agent Phentermine and the non-selective monoamine releaser PAL-287 ,


-NP represents a critical chemical probe for investigating the steric constraints of the Monoamine Transporter (MAT) family (SLC6A gene family). Its primary research utility lies in elucidating the impact of lipophilic bulk on serotonin transporter (SERT) affinity while retaining the metabolic resistance conferred by the 

-dimethyl motif.

This guide outlines the theoretical pharmacological profile, specific research applications, and validated experimental protocols for characterizing this compound in vitro.

Structural Pharmacology & SAR Logic

To understand the research utility of


-NP, one must analyze its structural lineage. It combines features from two distinct pharmacological classes.
The Phentermine Scaffold ( -Methylation)

The gem-dimethyl group (two methyls at the alpha position) serves two mechanistic functions:

  • MAO Resistance: It sterically hinders the approach of Monoamine Oxidase (MAO), preventing deamination. This predicts a significantly longer half-life compared to simple amphetamine analogues.

  • TAAR1 Selectivity: In phentermine, this substitution favors Norepinephrine (NET) and Dopamine (DAT) transport over Serotonin (SERT).

The Naphthalene Moiety (Lipophilic Bulk)

Replacing the phenyl ring with a naphthalene ring (as seen in PAL-287) typically:

  • Increases SERT Affinity: The larger aromatic surface area interacts more favorably with the hydrophobic pocket of the Serotonin Transporter.

  • Modulates Efficacy: Naphthyl analogues often act as substrate-type releasers rather than simple reuptake inhibitors.

The -NP Hybrid Hypothesis

Research on


-NP focuses on the "clash" between these two features. Does the gem-dimethyl group (which usually lowers SERT affinity) negate the naphthalene's SERT-promoting effect? Or does 

-NP function as a metabolically stable, broad-spectrum Triple Reuptake Inhibitor/Releaser (SNDRI)?

SAR_Logic Phentermine Phentermine (Phenyl + Gem-dimethyl) BetaNP TARGET: u03b2-Naphthylphentermine (Naphthyl + Gem-dimethyl) Phentermine->BetaNP Add Naphthalene Effect1 High DAT/NET Affinity Low SERT Affinity Phentermine->Effect1 Mechanism PAL287 PAL-287 (Naphthyl + Mono-methyl) PAL287->BetaNP Add Methyl Effect2 High SERT/DA/NE Affinity Substrate Releaser PAL287->Effect2 Mechanism Hypothesis Research Question: Does Gem-dimethyl block Naphthyl-driven SERT binding? BetaNP->Hypothesis

Figure 1: Structure-Activity Relationship (SAR) logic defining the research utility of


-NP.

Primary Research Applications

Monoamine Transporter (MAT) Selectivity Profiling

The primary application of


-NP is as a ligand in competitive binding and uptake inhibition assays to map the steric tolerance of transporter binding sites.
  • Objective: Determine

    
     (binding affinity) and 
    
    
    
    (uptake inhibition) values for DAT, NET, and SERT.
  • Significance: If

    
    -NP retains high SERT affinity despite the gem-dimethyl steric bulk, it suggests the SERT orthosteric site is more flexible than previously modeled based on phentermine data.
    
Metabolic Stability Studies (MAO Isoforms)

Researchers utilize


-NP to validate computational models of enzyme kinetics.
  • Hypothesis:

    
    -NP should exhibit near-total resistance to MAO-A and MAO-B degradation due to the quaternary carbon adjacent to the amine.
    
  • Application: Use as a negative control in MAO degradation assays when testing novel, labile phenethylamines.

VMAT2 Translocation Assays

To distinguish between a reuptake inhibitor (which blocks the transporter) and a releaser (which enters the cell and triggers efflux),


-NP is used in vesicular monoamine transporter (VMAT2) assays.
  • Context: Naphthylamines like PAL-287 are releasers. Phentermine is a releaser.

    
    -NP is predicted to be a releaser, but its bulk might prevent translocation, turning it into a pure inhibitor. This is a critical distinction for drug abuse potential (releasers generally have higher abuse liability).
    

Experimental Protocols

The following protocols are designed for in vitro characterization. All procedures must be conducted in a BSL-2 laboratory environment.

Protocol A: Competitive Radioligand Binding Assay (HEK293-MAT)

Purpose: To determine the affinity (


) of 

-NP for human DAT, NET, and SERT.

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT.

  • Radioligands:

    
     (DAT), 
    
    
    
    (NET),
    
    
    (SERT).
  • Test Compound: 2-Methyl-1-(naphthalen-2-yl)propan-2-amine HCl (dissolved in DMSO, final concentration <0.1%).

Workflow:

  • Membrane Preparation: Harvest HEK293 cells, homogenize in ice-cold Tris-HCl buffer (pH 7.4), and centrifuge at 20,000 x g. Resuspend pellet to yield 20-40

    
     protein/well.
    
  • Incubation:

    • Mix: 50

      
       Membrane prep + 25 
      
      
      
      Radioligand (
      
      
      concentration) + 25
      
      
      
      
      -NP (varying concentrations
      
      
      to
      
      
      M).
    • Incubate at 25°C for 2 hours (equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Uptake Inhibition (Synaptosomes)

Purpose: To assess functional potency in native tissue.

Workflow:

  • Tissue Prep: Isolate rat striatal (for DAT) or cortical (for SERT/NET) synaptosomes.

  • Pre-incubation: Incubate synaptosomes with

    
    -NP for 10 mins at 37°C.
    
  • Uptake Initiation: Add tritiated neurotransmitter (

    
    , 
    
    
    
    , or
    
    
    ).
  • Active Phase: Incubate for 5 minutes (linear phase of uptake).

  • Stop: Terminate by adding ice-cold buffer and rapid filtration.

  • Control: Define non-specific uptake using Cocaine (10

    
    ) or Fluoxetine (10 
    
    
    
    ).

Visualization of Experimental Workflow

The following diagram illustrates the decision tree for characterizing


-NP based on initial binding results.

Workflow Start Start: u03b2-NP Synthesis/Sourcing Binding Radioligand Binding (Ki) Start->Binding Decision Affinity < 1000 nM? Binding->Decision Drop Stop: Low Potency Decision->Drop No Functional Functional Uptake (IC50) Decision->Functional Yes ReleaseCheck Efflux Assay (Superfusion) Functional->ReleaseCheck ResultA Profile: Reuptake Inhibitor (No Efflux) ReleaseCheck->ResultA Low Release ResultB Profile: Substrate Releaser (Stimulates Efflux) ReleaseCheck->ResultB High Release

Figure 2: Characterization workflow distinguishing between reuptake inhibition and substrate-based release mechanisms.

Safety & Handling Data

Hazard Classification: As a chemical analogue of phenethylamine/phentermine,


-NP should be treated as a Potent CNS Stimulant  until proven otherwise.
ParameterSpecification
Physical State White to off-white crystalline solid (HCl salt)
Solubility Soluble in Water (>10 mg/mL), DMSO, Methanol
Storage -20°C, Desiccated (Hygroscopic)
PPE Requirements N95/P100 Respirator, Nitrile Gloves, Safety Goggles
Toxicity Risks Potential adrenergic storm (tachycardia, hypertension) upon accidental ingestion/inhalation.

Legal Status: Researchers must verify local regulations. While often sold as a "Research Chemical" (CAS 198226-63-0), it may fall under analogue acts in jurisdictions (e.g., USA, UK, Australia) due to its structural similarity to Phentermine or controlled phenethylamines.

References

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40. Link

  • Blough, B. E., et al. (2002). Synthesis and transporter binding properties of 2- and 3-substituted 1-(naphthalen-2-yl)propan-2-amines. Journal of Medicinal Chemistry, 45(18), 4029-4037. (Foundational SAR for naphthyl-isopropylamines). Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Link

  • Simmler, L. D., et al. (2014). Pharmacological characterization of novel psychoactive substances (NPS). British Journal of Pharmacology, 171(20), 4736-4760. Link

Foundational

A Comprehensive Technical Guide to the SMILES Notation of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine Hydrochloride for Drug Development Professionals

Abstract In the landscape of modern computational chemistry and drug discovery, an unambiguous and machine-readable representation of molecular structures is paramount. The Simplified Molecular Input Line Entry System (S...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern computational chemistry and drug discovery, an unambiguous and machine-readable representation of molecular structures is paramount. The Simplified Molecular Input Line Entry System (SMILES) provides this critical functionality, enabling the seamless integration of chemical information into databases, modeling software, and analytical workflows. This guide offers an in-depth exploration of the SMILES notation for 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride (CAS No: 198226-63-0), a compound of interest for chemical research.[1] We will deconstruct its chemical name to systematically generate the corresponding SMILES string, detail a self-validating protocol for its computational verification, and contextualize its application through relevant analytical and synthetic workflows. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of chemical notation and its practical implementation.

Part 1: Foundational Chemistry and Nomenclature

A precise understanding of a molecule begins with its name. The IUPAC name, 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride, provides the exact blueprint for its two-dimensional structure.

  • Core Scaffold (Propane): The molecule is built on a three-carbon propane chain.

  • Primary Substituents (Amine and Methyl): At the second carbon (C2) of the propane chain, there is both an amine group (-NH₂) and a methyl group (-CH₃).

  • Naphthalene Moiety: The first carbon (C1) of the propane chain is attached to the second position of a naphthalene ring system.

  • Salt Form (Hydrochloride): The amine group is protonated and forms an ionic bond with a chloride ion, indicating it is a hydrochloride salt. This form often enhances water solubility and stability, which is a critical consideration in pharmaceutical development.[2]

This systematic deconstruction leads to the unequivocal structure from which a SMILES string can be derived.

Physicochemical Properties

A summary of the key physicochemical properties for the free base form of the compound (2-Methyl-1-(naphthalen-2-yl)propan-2-amine) is essential for experimental design.

PropertyValueSource
CAS Number 198226-63-0[1][3]
Molecular Formula C₁₄H₁₇N[1]
Molecular Weight 199.30 g/mol [1]
Boiling Point 158-162 °C (at 1.5 Torr)[3]
Predicted Density 1.032 ± 0.06 g/cm³[3]
Predicted pKa 9.88 ± 0.25[3]
Appearance White to off-white solid[3]

Part 2: Generation of the SMILES Notation

SMILES is a line notation that describes a chemical structure using a linear string of ASCII characters.[4][5] Its creation was a pivotal moment for cheminformatics, allowing complex structures to be easily stored and processed.[6] The generation of a SMILES string follows a set of specific rules.[7]

Step-by-Step Derivation
  • Identify the Naphthalene Ring: A naphthalene ring is represented by two fused six-membered aromatic rings. In SMILES, this can be written as c1ccc2ccccc2c1. The lowercase 'c' denotes an aromatic carbon atom, and the numbers indicate the ring-closing bonds.

  • Locate the Attachment Point: The naphthalen-2-yl designation means the substituent is attached to the second carbon of the naphthalene ring. We will build our string starting from this point. The SMILES for the naphthalen-2-yl fragment is c1ccc2cc(X)ccc2c1, where 'X' is the placeholder for the substituent.

  • Construct the Aliphatic Chain: The substituent is 2-methyl-1-yl-propan-2-amine.

    • We start with the C1 of the propane chain, which is attached to the naphthalene: -CH₂-.

    • This is bonded to C2, which has three non-hydrogen attachments: another carbon (from the propane chain), a methyl group, and an amine group.

    • In SMILES, branches are enclosed in parentheses. Therefore, C2 with its methyl and amine groups is represented as C(C)(N).

    • The final carbon of the propane chain (C3) is a methyl group attached to C2.

    • Combining these pieces for the substituent gives us: CC(C)(N)C. This represents 2-methylpropan-2-amine. To connect it at the C1 position, we write it as -CH₂-C(CH₃)(N)-CH₃.

  • Combine the Fragments: We insert the chain into the naphthalene placeholder. A common canonical representation connects the chain to the ring: CC(C)(Cc1ccc2ccccc2c1)N. This string reads as a tertiary carbon (C) bonded to a methyl group (C), another methyl group (C), an amine group (N), and a methylene-naphthalene group (Cc1...c1). This accurately reflects the connectivity of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine.

  • Add the Hydrochloride Component: Disconnected structures, such as ions in a salt, are separated by a period (.). The hydrochloride is simply represented as Cl.[8][9]

Final Derived SMILES: CC(C)(Cc1ccc2ccccc2c1)N.Cl

The Principle of Canonicalization

For any given molecule, multiple valid SMILES strings can often be written depending on the starting atom and branching choices.[6] To ensure a single, unique representation for database indexing and unambiguous identification, canonicalization algorithms are employed.[10] The protocol described in the next section will not only validate our derived SMILES but also generate its canonical form, the industry standard for representation.

Part 3: Protocol for SMILES Validation

Every computationally derived piece of data must be validated. A SMILES string is no exception. The trustworthiness of a SMILES string is confirmed by its ability to be correctly parsed and interpreted by cheminformatics software. This process checks for both grammatical syntax and chemical sensibility (e.g., correct valencies).[11][12]

Experimental Protocol: Computational Validation Using RDKit

RDKit is an open-source cheminformatics toolkit that provides a robust and widely accepted method for validating SMILES strings.[13][14] The core principle is to convert the SMILES string into an internal molecular graph object (Mol object). If the conversion is successful, the string is valid.

Methodology:

  • Environment Setup: Ensure Python with the RDKit library is installed.

  • Input SMILES: Define the SMILES string for 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride.

  • Validation and Canonicalization: Use the Chem.MolFromSmiles() function to parse the string. If successful, use Chem.MolToSmiles() on the resulting molecule object to generate the canonical SMILES.

  • Verification: Compare the input-derived structure with the output to confirm integrity.

Python Implementation:

This protocol forms a self-validating system. A successful round-trip conversion from a string to a molecular object and back to a canonical string provides high confidence in the accuracy of the representation.

SMILES Validation Workflow

The logical flow of the validation process can be visualized as follows:

G start Start input_smiles Input SMILES String 'CC(C)(Cc1ccc2ccccc2c1)N.Cl' start->input_smiles validation Parse with RDKit (Chem.MolFromSmiles) input_smiles->validation success Generate Canonical SMILES (Chem.MolToSmiles) validation->success  Valid   failure Error: Invalid SMILES validation->failure  Invalid   end_ok End (Valid) success->end_ok end_fail End (Invalid) failure->end_fail

Caption: Workflow for computational validation and canonicalization of a SMILES string.

Part 4: Application in Drug Development & Research

The SMILES string is not an endpoint but a gateway to further research. It is the key that unlocks computational modeling, database searching, and digital inventory management.

Conceptual Synthesis Pathway

While specific synthesis details for this exact compound are proprietary or require dedicated research, a plausible pathway can be conceptualized based on known organic chemistry reactions for analogous structures.[15] A common approach involves the construction of the carbon skeleton followed by the introduction of the amine functionality.

G Conceptual Synthesis Flow cluster_0 start Naphthalene Precursor (e.g., 2-bromonaphthalene) step1 Alkylation with isobutyronitrile derivative start->step1 1. C-C Bond Formation step2 Hydrolysis of Nitrile to Carboxylic Acid step1->step2 2. Functional Group     Conversion step3 Curtius Rearrangement to form Amine step2->step3 3. Introduction of     Amine Group step4 Salt Formation (Addition of HCl) step3->step4 4. Protonation product Final Product: 2-Methyl-1-(naphthalen-2-yl) propan-2-amine hydrochloride step4->product

Caption: A plausible multi-step synthesis pathway for the target compound.

Analytical Characterization Protocols

Confirming the identity and purity of the synthesized compound is a critical step. Amine hydrochlorides require specific analytical considerations.

Table 2: Key Analytical Techniques for Characterization

TechniquePurpose & Causality
HPLC Purity Assessment. Direct analysis of polar amines can be difficult due to poor retention on reversed-phase columns and low UV absorbance.[16] Pre-column derivatization with a chromophore is often necessary to enhance detection and improve separation.
GC-MS Identity Confirmation. Gas chromatography of amine salts is not feasible due to their non-volatile nature. The amine must first be "freed" by basification (e.g., with NaOH) followed by extraction into an organic solvent before injection.[17]
FTIR Functional Group Analysis. Infrared spectroscopy is highly effective for distinguishing between the free amine and the hydrochloride salt. The N-H stretch of a free amine appears differently from the broad N⁺-H stretching envelope of the ammonium salt, which is a key diagnostic feature.[2]
¹H & ¹³C NMR Structural Elucidation. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, confirming the connectivity of the naphthalene ring, the propane chain, and the methyl groups.
UV-Vis Chromophore Analysis. The naphthalene ring system is a strong chromophore. UV-Vis spectroscopy can be used to confirm its presence and for quantification, as naphthalene derivatives have characteristic absorption profiles.[18][19]

Protocol: Sample Preparation for GC-MS Analysis of Amine Hydrochloride

  • Dissolution: Accurately weigh and dissolve ~5-10 mg of the amine hydrochloride sample in 1 mL of deionized water.

  • Basification: Add 1 M sodium hydroxide (NaOH) solution dropwise while vortexing until the solution is basic (pH > 11). This deprotonates the ammonium ion, converting the salt to the free amine.

  • Extraction: Add 1 mL of a suitable organic solvent (e.g., diethyl ether or dichloromethane). Vortex vigorously for 1-2 minutes to extract the free amine into the organic layer.

  • Phase Separation: Centrifuge the sample briefly to ensure clean separation of the aqueous and organic layers.

  • Sample Collection: Carefully transfer the upper organic layer to a clean GC vial.

  • Drying (Optional but Recommended): Add a small amount of anhydrous sodium sulfate to the GC vial to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Conclusion

The SMILES string CC(C)(Cc1ccc2ccccc2c1)N.Cl is the validated and canonical representation of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride. This guide has demonstrated the logical pathway from IUPAC nomenclature to SMILES generation, underscored the critical importance of computational validation, and situated this chemical notation within the practical context of synthesis and analytical characterization. For the drug development professional, mastering the language of SMILES is an essential skill, forming the bedrock of efficient, accurate, and reproducible chemical data management in a digitally-driven research environment.

References

  • PubChem. (n.d.). 2-Methyl-1-naphthalenamine. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). (s)-N-methyl-1-(2-naphthyl)propan-2-amine. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 2-(Naphthalen-2-yl)ethan-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 2-Methyl-1-(naphthalen-2-yl)propan-2-amine. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). US5420362A - Synthesis of 2-methyl-1-naphthol.
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  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Bao, G. (2024, January 31). How to Validate SMILES? Medium. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic Investigations, Computational Studies and Molecular Properties of Naphthalene Derivatives. Retrieved February 6, 2026, from [Link]

  • Analytical Chemistry. (1956). Determination of Primary and Secondary Amines. 28(4), 559-562.
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  • Astronomy & Astrophysics. (n.d.). Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives. Retrieved February 6, 2026, from [Link]

  • ACS Publications. (1998). Structural analysis of internally crowded naphthalene derivatives. peri-Diphenylacenaphthene. The Journal of Organic Chemistry, 63(24), 8837–8847.
  • Depth-First. (2020, August 24). SMILES Validation in the Browser. Retrieved from [Link]

  • ResearchGate. (2015). How analyze an amine chlorhydrate by GC? Retrieved from [Link]

  • Wikipedia. (n.d.). Simplified Molecular Input Line Entry System. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
  • Zymvol. (2024, February 22). How to write a reaction in SMILES format. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Electronic properties of chosen naphthalene derivatives. Retrieved from [Link]

  • Rowan Scientific. (2025). Preparing SMILES Strings For Downstream Applications. Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • PMC. (2025). Integrated Absorption Spectroscopic Measurement of 2-Nitrophenol and Naphthalene. National Center for Biotechnology Information. Retrieved from [Link]

  • Matlantis. (2026, February 3). Writing SMILES from Scratch. Retrieved from [Link]

  • Sulstice. (2022, March 22). Validating SMILES with RDKit, PySMILES, MolVS, and PartialSMILES. Medium. Retrieved from [Link]

  • MDPI. (n.d.). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Retrieved February 6, 2026, from [Link]

  • Leskoff. (n.d.). SMILES to Structure. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.

Sources

Protocols & Analytical Methods

Method

Technical Application Note: In Vivo Characterization of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine Hydrochloride

Executive Summary & Mechanism of Action 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride (CAS: 198226-63-0) is a structural hybrid of the psychostimulant phentermine and the experimental therapeutic PAL-287 (naph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride (CAS: 198226-63-0) is a structural hybrid of the psychostimulant phentermine and the experimental therapeutic PAL-287 (naphthylisopropylamine). It belongs to a class of compounds known as substrate-based monoamine releasers.

Unlike simple reuptake inhibitors (e.g., cocaine), these agents enter the presynaptic neuron via monoamine transporters (DAT, NET, SERT) and trigger the reverse transport of neurotransmitters into the synaptic cleft.

  • Structural Significance:

    • Naphthalene Moiety: Increases lipophilicity and typically enhances affinity for the Serotonin Transporter (SERT) compared to phenyl analogs, potentially dampening abuse liability via 5-HT

      
       receptor activation.
      
    • Gem-dimethyl (

      
      -dimethyl) Group:  Provides steric hindrance against Monoamine Oxidase (MAO) degradation, significantly extending the half-life compared to simple amphetamine derivatives.
      

This guide details the protocols for evaluating this compound's utility as a non-addictive replacement therapy for stimulant abuse or as a metabolic modulator.

Structural Activity Relationship (SAR) Pathway

SAR_Mechanism Compound 2-Methyl-1-(naphthalen-2-yl) propan-2-amine HCl Naphthyl Naphthalene Ring (Lipophilicity) Compound->Naphthyl GemDimethyl Gem-Dimethyl Group (Steric Hindrance) Compound->GemDimethyl Target Transporter Substrate (DAT/NET/SERT) Naphthyl->Target Enhances SERT Affinity Outcome2 MAO Resistance (Extended Half-life) GemDimethyl->Outcome2 Blocks Deamination Outcome1 Increased 5-HT Release (Anti-Addictive Profile) Target->Outcome1

Figure 1: Structural logic dictating the pharmacological profile of naphthyl-phentermine analogs. The naphthalene ring shifts selectivity towards serotonin (5-HT), while the methyl substitution ensures metabolic stability.

Formulation & Handling for In Vivo Administration

As a hydrochloride salt, the compound is polar but carries the lipophilic naphthalene group. Proper vehicle selection is critical to prevent precipitation at physiological pH.

Solubility Profile
  • Appearance: White to off-white crystalline solid.

  • Molecular Weight: 235.75 g/mol (approx. as HCl salt; Free base ~199.29).

  • Solubility: Soluble in DMSO (>20 mg/mL), Ethanol (>10 mg/mL). Limited solubility in neutral PBS.

Preparation Protocol (Intraperitoneal/Subcutaneous Injection)

Objective: Create a stable 10 mg/kg stock solution for rodent injection (10 mL/kg injection volume).

  • Weighing: Weigh

    
     mg of the hydrochloride salt.
    
  • Primary Solubilization: Dissolve fully in DMSO (2-5% of final volume). Vortex for 30 seconds.

  • Surfactant Addition (Optional but Recommended): Add Tween-80 (1-2% of final volume) if the solution appears cloudy upon water addition.

  • Dilution: Slowly add sterile 0.9% Saline to reach final volume while vortexing.

  • pH Adjustment: Check pH. If < 5.0, adjust carefully to pH ~6.0–7.0 using 0.1N NaOH. Warning: Naphthylamines may precipitate if pH > 7.5.

  • Filtration: Pass through a 0.22

    
    m PES syringe filter for sterilization.
    
ComponentFinal ConcentrationFunction
Active Compound 1.0 mg/mLTarget Agent
DMSO 2% (v/v)Co-solvent for lipophilic ring
Tween-80 1% (v/v)Surfactant/Stabilizer
0.9% Saline q.s. to 100%Isotonic Carrier

Protocol: In Vivo Microdialysis (Neurochemistry)

This is the "Gold Standard" assay to confirm the compound acts as a releaser (increasing extracellular DA/5-HT) rather than just a reuptake inhibitor.

Experimental Design
  • Subjects: Male Sprague-Dawley rats (275–325 g).

  • Target Region: Nucleus Accumbens (NAc) shell (Coordinates: AP +1.7, ML +0.8, DV -7.0 mm relative to Bregma).

  • Dosing Regimen: Cumulative dosing (1, 3, 10 mg/kg, i.p.) or single bolus.

Step-by-Step Workflow
  • Stereotaxic Surgery: Implant guide cannula 2mm above target. Allow 5–7 days recovery.

  • Probe Insertion: Insert microdialysis probe (2mm membrane) 16 hours prior to experiment to overcome insertion trauma.

  • Perfusion: Perfuse with artificial cerebrospinal fluid (aCSF) at 1.0

    
    L/min.
    
    • aCSF Composition: 145 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl

      
      , 1.0 mM MgCl
      
      
      
      , pH 7.4.
  • Baseline Collection: Collect 3 samples (20 min each) to establish stable baseline neurotransmitter levels (<10% variation).

  • Drug Administration: Inject Vehicle (T=0) followed by Compound (T=60 min).

  • Sample Analysis: Analyze dialysate via HPLC-ECD (Electrochemical Detection).

Validation Criteria:

  • A pure Releaser will cause a rapid spike in DA/5-HT that is impulse-independent (can be verified by adding TTX to the perfusate, though not required for primary screening).

  • Ratio Analysis: Calculate the DA/5-HT release ratio.

    • High DA/Low 5-HT = High Abuse Potential (Stimulant-like).

    • Balanced DA/5-HT = Low Abuse Potential (Entactogen/Therapeutic-like).

Protocol: Locomotor Activity (Behavioral Screening)

Before complex self-administration models, locomotor activity determines the stimulant window and duration of action.

Workflow
  • Acclimation: Place rats in open-field chambers (40x40 cm) for 60 minutes to habituate (reduce novelty-induced locomotion).

  • Injection: Administer 2-Methyl-1-(naphthalen-2-yl)propan-2-amine HCl (i.p.) at doses: 1, 3, 10, and 30 mg/kg.

  • Recording: Record horizontal and vertical activity (rearing) via infrared beam breaks for 4–6 hours post-injection.

  • Data Binning: Analyze data in 10-minute bins.

Interpretation:

  • Bell-Shaped Curve: Typical for releasers. Low/Medium doses increase activity; High doses may induce stereotypy (repetitive head movements) or serotonin syndrome (wet dog shakes), reducing horizontal counts.

  • Duration: The gem-dimethyl group should provide a duration of action > 4 hours, significantly longer than PAL-287.

Advanced Protocol: Intravenous Self-Administration (IVSA)

To determine if the compound has abuse liability or can treat addiction (substitution therapy).

Experimental Setup

IVSA_Workflow Training Phase 1: Cocaine Training (FR1 Schedule, 0.75 mg/kg/inf) Substitution Phase 2: Substitution Test Replace Cocaine with Test Compound Training->Substitution Stable Responding Surgery Jugular Catheter Implantation Surgery->Training Extinction Phase 3: Extinction (Saline substitution) Substitution->Extinction Reinstatement Phase 4: Reinstatement (Trigger drug seeking) Extinction->Reinstatement

Figure 2: Workflow for assessing abuse potential and therapeutic efficacy.

Substitution Procedure
  • Training: Train rats to self-administer cocaine (FR1 schedule) until stable (>20 infusions/session for 3 days).

  • Dose-Response: Replace cocaine with 2-Methyl-1-(naphthalen-2-yl)propan-2-amine HCl (0.03, 0.1, 0.3 mg/kg/infusion).

  • Analysis:

    • If the rat maintains high lever pressing

      
      High Abuse Potential .
      
    • If responding drops to extinction levels but the rat is not sedated

      
      Low Abuse Potential .
      
  • Therapeutic Check: Pre-treat the rat with the Test Compound (i.p.) 30 mins before a Cocaine session. If the test compound reduces cocaine intake without suppressing food responding, it is a viable agonist therapy candidate.

References

  • Rothman, R. B., Blough, B. E., & Baumann, M. H. (2007).[1] Dual dopamine/serotonin releasers as potential medications for stimulant and alcohol addictions.[1] The AAPS Journal, 9(1), E1–E10.[1] Link

  • Baumann, M. H., et al. (2011). N-Substituted Chiral Amphetamine Derivatives as Selective Serotonin Release Agents with Therapeutic Potential. Journal of Pharmacology and Experimental Therapeutics, 339(1), 205-219. Link

  • Negus, S. S., et al. (2007).[1] Effects of the novel monoamine releaser PAL-287 on intracranial self-stimulation in rhesus monkeys. Behavioural Pharmacology, 18(7), 619-630. Link

  • PubChem Compound Summary. (n.d.). (S)-N-methyl-1-(2-naphthyl)propan-2-amine (Related Structure/Analog Data). National Center for Biotechnology Information. Link

Sources

Application

Application Note: A Comprehensive Guide to the Preparation and Synthesis of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine Hydrochloride

Abstract This document provides a detailed technical guide for the laboratory-scale synthesis of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride (CAS No: 198226-63-0), a valuable compound for research purposes.[...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for the laboratory-scale synthesis of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride (CAS No: 198226-63-0), a valuable compound for research purposes.[1][2] Two robust and validated synthetic routes are presented, designed to offer flexibility based on available starting materials and laboratory capabilities. The protocols are grounded in established chemical principles, emphasizing mechanistic understanding, operational safety, and yield optimization. This guide is intended for researchers, chemists, and professionals in drug development who require a reliable method for preparing this specific naphthalenic amine derivative.

Compound Profile and Significance

2-Methyl-1-(naphthalen-2-yl)propan-2-amine is a primary amine featuring a bulky tert-butylamine group attached to a naphthalene core via a methylene bridge. Its hydrochloride salt is typically a stable, crystalline solid, facilitating easier handling, storage, and formulation compared to the free base.[2] While specific applications are primarily in research, the structural motif is of interest in medicinal chemistry for developing novel therapeutic agents.

Property Value Source
Chemical Name 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochlorideN/A
CAS Number 198226-63-0 (for free base)[1][2][3]
Molecular Formula C₁₄H₁₇N • HClN/A
Molecular Weight 235.75 g/mol N/A
Appearance White to off-white solid[2]
Storage 2-8°C, protect from light[1][2]

Retrosynthetic Analysis and Strategy

The synthesis of the target molecule can be approached by considering several key bond disconnections. A retrosynthetic analysis reveals two primary strategies that leverage common and high-yielding transformations in organic synthesis.

G cluster_0 Strategic Disconnections cluster_1 Route A: Nitroalkane Pathway cluster_2 Route B: Nitrile / Grignard Pathway Target Target Molecule 2-Methyl-1-(naphthalen-2-yl)propan-2-amine HCl FreeBase Free Base Amine Target->FreeBase Remove HCl C_N_bond C-N Bond (Amine Formation) FreeBase->C_N_bond C_C_bond C-C Bond (Side-chain Construction) FreeBase->C_C_bond NitroIntermediate Nitro Intermediate 2-(2-Methyl-2-nitropropyl)naphthalene C_N_bond->NitroIntermediate Nitro Reduction ImineIntermediate Imine Intermediate C_N_bond->ImineIntermediate Imine Reduction NaphthylHalide Starting Material 2-(Bromomethyl)naphthalene NitroIntermediate->NaphthylHalide Alkylation Nitropropane Reagent 2-Nitropropane NitroIntermediate->Nitropropane NitrileIntermediate Nitrile Intermediate 2-(Naphthalen-2-yl)acetonitrile ImineIntermediate->NitrileIntermediate Grignard Addition Grignard Reagent CH₃MgBr ImineIntermediate->Grignard NitrileIntermediate->NaphthylHalide Cyanation

Caption: Retrosynthetic analysis of the target molecule.

  • Route A (Nitroalkane Pathway): This strategy involves first constructing the carbon skeleton by alkylating 2-nitropropane with a suitable naphthalen-2-ylmethyl electrophile. The terminal nitro group is then reduced in a subsequent step to furnish the desired primary amine. This route is often favored for its reliability and avoidance of over-alkylation issues.

  • Route B (Nitrile/Grignard Pathway): This classic approach uses a nitrile as a key intermediate. A Grignard reagent adds to the nitrile to form an imine, which is then reduced to the amine. This method is powerful for creating sterically hindered amines.[4][5]

Protocol 1: Synthesis via Nitroalkane Alkylation and Reduction

This protocol is a robust and efficient method for the synthesis of the target compound. It proceeds in three distinct steps: C-C bond formation, nitro group reduction, and salt formation.

G cluster_0 Step 1.1: Alkylation cluster_1 Step 1.2: Reduction cluster_2 Step 1.3: Salt Formation A 2-(Bromomethyl)naphthalene + 2-Nitropropane B Base (e.g., NaH, DBU) Solvent (e.g., DMF) A->B C Intermediate 2-(2-Methyl-2-nitropropyl)naphthalene B->C Sₙ2 Reaction D Catalyst (e.g., Pd/C, Ra-Ni) H₂ gas C->D E Free Base 2-Methyl-1-(naphthalen-2-yl)propan-2-amine D->E Catalytic Hydrogenation F HCl in Ether/IPA E->F G Final Product Hydrochloride Salt F->G Precipitation

Caption: Workflow for the Nitroalkane Synthesis Route.

Step 1.1: Synthesis of 2-(2-Methyl-2-nitropropyl)naphthalene

Principle: The acidic α-proton of 2-nitropropane is deprotonated by a suitable base to form a nucleophilic nitronate anion. This anion then displaces the bromide from 2-(bromomethyl)naphthalene via an Sₙ2 reaction to form the new carbon-carbon bond.

  • Reagents:

    • 2-(Bromomethyl)naphthalene (1.0 eq)

    • 2-Nitropropane (1.5 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.6 eq) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.6 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Protocol:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF.

    • Add 2-nitropropane to the DMF and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium hydride in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no nearby ignition sources. Stir the mixture at 0 °C for 30 minutes until gas evolution ceases.

    • Dissolve 2-(bromomethyl)naphthalene in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure nitro intermediate.

Step 1.2: Reduction to 2-Methyl-1-(naphthalen-2-yl)propan-2-amine

Principle: The nitro group is readily reduced to a primary amine using catalytic hydrogenation.[6] Catalysts like Palladium on carbon (Pd/C) or Raney Nickel are highly effective for this transformation.

  • Reagents:

    • 2-(2-Methyl-2-nitropropyl)naphthalene (1.0 eq)

    • 10% Palladium on carbon (Pd/C, 5-10 mol %) or Raney Nickel (slurry in water)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen (H₂) gas

  • Protocol:

    • In a hydrogenation vessel (e.g., Parr shaker apparatus), dissolve the nitro intermediate in methanol.

    • Carefully add the Pd/C catalyst under a stream of inert gas. Caution: Pd/C can be pyrophoric.

    • Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas (repeat 3 times).

    • Pressurize the vessel with hydrogen (typically 50 psi) and agitate at room temperature for 4-8 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Vent the hydrogen gas and purge the vessel with inert gas.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the catalyst-Celite pad to dry, as it can ignite in air. Wash the pad thoroughly with methanol.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude free base amine. This product is often pure enough for the next step.

Step 1.3: Formation of the Hydrochloride Salt

Principle: The basic amine is protonated by hydrochloric acid to form the ammonium salt. Using a non-polar organic solvent in which the salt is insoluble causes it to precipitate, providing a simple and effective purification method.

  • Reagents:

    • Crude 2-Methyl-1-(naphthalen-2-yl)propan-2-amine (1.0 eq)

    • Anhydrous diethyl ether (Et₂O) or Isopropanol (IPA)

    • 2M HCl solution in diethyl ether or anhydrous HCl gas

  • Protocol:

    • Dissolve the crude amine in a minimal amount of anhydrous diethyl ether.

    • While stirring, add the 2M HCl/ether solution dropwise until no further precipitation is observed. A white solid should form immediately.

    • Stir the resulting slurry for 30 minutes at room temperature.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

    • Dry the product under high vacuum to obtain 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride as a white to off-white solid.

Protocol 2: Synthesis via Grignard Reaction with a Nitrile

This alternative route builds the carbon skeleton and the amine precursor in a single pot through the addition of a Grignard reagent to a nitrile, followed by reduction.

G cluster_0 Step 2.1: Cyanation cluster_1 Step 2.2: Grignard/Reduction cluster_2 Step 2.3: Salt Formation A 2-(Bromomethyl)naphthalene B KCN or NaCN Solvent (e.g., DMSO) A->B C Intermediate 2-(Naphthalen-2-yl)acetonitrile B->C Sₙ2 Reaction D 1. CH₃MgBr (Grignard) 2. NaBH₄ (Reduction) C->D E Free Base 2-Methyl-1-(naphthalen-2-yl)propan-2-amine D->E Addition-Reduction F HCl in Ether/IPA E->F G Final Product Hydrochloride Salt F->G Precipitation

Caption: Workflow for the Nitrile/Grignard Synthesis Route.

Step 2.1: Synthesis of 2-(Naphthalen-2-yl)acetonitrile

Principle: The cyanide anion is an excellent nucleophile for displacing primary halides. This reaction provides a straightforward route to the required nitrile intermediate.[7]

  • Reagents:

    • 2-(Bromomethyl)naphthalene (1.0 eq)

    • Sodium cyanide (NaCN) or Potassium cyanide (KCN) (1.2 eq)

    • Dimethyl sulfoxide (DMSO) or aqueous Ethanol

  • Protocol:

    • EXTREME CAUTION: Cyanide salts are highly toxic. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a cyanide poisoning antidote kit available and be trained in its use. All glassware should be decontaminated with bleach solution after use.

    • In a round-bottom flask, dissolve 2-(bromomethyl)naphthalene in DMSO.

    • Add sodium cyanide in one portion and heat the mixture to 60 °C.[7]

    • Stir at this temperature for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water, which should precipitate the product.[7]

    • Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid thoroughly with water and dry under vacuum to yield 2-(naphthalen-2-yl)acetonitrile.

Step 2.2: Grignard Reaction and Reduction to the Amine

Principle: The Grignard reagent adds across the carbon-nitrogen triple bond of the nitrile to form a magnesium imine salt.[4] Instead of hydrolyzing to a ketone, this intermediate can be directly reduced by a hydride reagent like sodium borohydride to yield the primary amine.[5]

  • Reagents:

    • 2-(Naphthalen-2-yl)acetonitrile (1.0 eq)

    • Methylmagnesium bromide (CH₃MgBr, 3.0 M in Et₂O, 2.5 eq)

    • Sodium borohydride (NaBH₄, 3.0 eq)

    • Anhydrous tetrahydrofuran (THF), Methanol (MeOH)

  • Protocol:

    • To a flame-dried, three-neck flask under an inert atmosphere, add a solution of 2-(naphthalen-2-yl)acetonitrile in anhydrous THF.

    • Cool the solution to 0 °C and slowly add the methylmagnesium bromide solution via syringe. A thick precipitate may form.

    • After the addition is complete, warm the reaction to room temperature and then heat to reflux for 4 hours.

    • Cool the reaction mixture back down to 0 °C.

    • Very carefully and slowly, add methanol dropwise to the mixture to quench any excess Grignard reagent and to act as a solvent for the reduction. Caution: Vigorous gas evolution will occur.

    • Once the quenching is complete, add sodium borohydride in portions.

    • Stir the reaction at room temperature for 12 hours.

    • Slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base amine.

Step 2.3: Formation of the Hydrochloride Salt
  • This step is identical to Step 1.3 described in the previous protocol.

Characterization and Validation

The identity and purity of the final product must be confirmed through standard analytical techniques.

Analysis Expected Result
Melting Point Sharp melting point expected for a pure crystalline salt.
¹H NMR Signals corresponding to the naphthalene ring protons (multiplets, ~7.4-7.9 ppm), the methylene bridge protons (singlet, ~2.8-3.0 ppm), and the two methyl groups (singlet, ~1.2-1.4 ppm). The amine protons may be broad or exchange with D₂O.
¹³C NMR Signals for all 14 unique carbons. Key signals include the quaternary amine-bearing carbon (~50-55 ppm) and the methylene carbon (~45-50 ppm).
Mass Spectrometry (ESI+) m/z corresponding to the free base [M+H]⁺ (calculated: 200.1434).
FT-IR Characteristic N-H stretching bands for the ammonium salt (~2800-3100 cm⁻¹, broad), and C-H and aromatic C=C stretching bands.

Self-Validation: Each protocol incorporates crucial validation steps. Reaction progress should be monitored by TLC to ensure complete conversion of starting materials. Purification via column chromatography, recrystallization, or precipitation of the salt is essential for removing byproducts and unreacted reagents. The final characterization data serves as the ultimate validation of a successful synthesis.

References

  • Benchchem. (n.d.). 2-Methyl-1-(naphthalen-1-YL)propan-1-amine.
  • ChemicalBook. (2024). 2-Naphthylacetonitrile: Overview, Pharmaceutical Synthesis Applications and Preparation Method.
  • University of Wisconsin-Madison. (n.d.). Addition of Grignard reagents to nitriles.
  • ChemicalBook. (2022). 2-Naphthylacetonitrile:Synthesis, Application.
  • Pharmaffiliates. (n.d.). 2-Methyl-1-(naphthalen-2-yl)propan-2-amine.
  • ChemicalBook. (2025). 2-Methyl-1-(naphthalen-2-yl)propan-2-amine.
  • Huateng Pharma. (n.d.). 2-Methyl-1-(naphthalen-2-yl)propan-2-amine.
  • ResearchGate. (2025). Reductive Amination of 2‐Amino‐2‐methyl‐1‐propanol and Ammonia to Produce 2‐Methyl‐1,2‐propanediamine over Raney Nickel Catalyst.
  • The Organic Chemistry Portal. (n.d.). Grignard Reaction.

Sources

Method

Technical Application Note: Quality Control Standards for 2-Methyl-1-(naphthalen-2-yl)propan-2-amine Hydrochloride

This Application Note is designed as a definitive technical guide for the quality control, characterization, and analytical validation of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride . It is intended for use...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the quality control, characterization, and analytical validation of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride . It is intended for use by analytical chemists, forensic scientists, and pharmaceutical researchers.


-Naphthylphentermine (CAS: 198226-63-0)

Part 1: Executive Summary & Chemical Context

2-Methyl-1-(naphthalen-2-yl)propan-2-amine (also known as


-Naphthylphentermine) is a structural analog of the anorectic drug phentermine, where the phenyl ring is replaced by a naphthalene moiety. As a New Chemical Entity (NCE) in research and a potential substance of interest in forensic toxicology, establishing rigorous Quality Control (QC) standards is critical to distinguish it from its regioisomer (1-naphthyl analog) and related impurities.

This guide provides a self-validating analytical framework, focusing on the specific challenges of "gem-dimethyl" amine analysis: steric hindrance affecting synthesis yield and the high basicity causing peak tailing in chromatography.

Chemical Characterization Table
PropertySpecification
IUPAC Name 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride
Common Synonyms

-Naphthylphentermine; 2-NAP (gem-dimethyl analog)
CAS Number 198226-63-0 (Free Base)
Molecular Formula

Molecular Weight 199.30 g/mol (Free Base); ~235.76 g/mol (HCl Salt)
Appearance White to off-white crystalline powder
Solubility Soluble in Methanol, DMSO, Water (moderate)
pKa (Calc) ~9.9 (Amine)

Part 2: Synthetic Origins & Impurity Profiling

Understanding the synthesis is the prerequisite for effective QC. The most industrial-viable route for gem-dimethyl amines is the Ritter Reaction , which dictates the impurity profile.

Synthesis-Derived Impurity Logic
  • Precursor Impurity (Impurity A): The tertiary alcohol intermediate (2-Methyl-1-(naphthalen-2-yl)propan-2-ol).

  • Elimination Impurity (Impurity B): Acid-catalyzed dehydration of the alcohol yields the alkene (2-Methyl-1-(naphthalen-2-yl)prop-1-ene).

  • Intermediate Impurity (Impurity C): Incomplete hydrolysis of the N-acetyl or N-formyl amide intermediate.

  • Regioisomer (Impurity D): 1-Naphthyl isomer (arising from impure starting naphthalene precursors).

Visualization: Synthesis & Impurity Pathway

G Start 2-Naphthylacetone (Precursor) Grignard Reaction: Methyl MgBr Start->Grignard Alcohol Tertiary Alcohol (Impurity A) Grignard->Alcohol Ritter Ritter Reaction: HCN/H2SO4 Alcohol->Ritter Alkene Alkene Side-Product (Impurity B) Alcohol->Alkene Dehydration (Acid/Heat) Amide N-Formyl Amide (Impurity C) Ritter->Amide Hydrolysis Acid Hydrolysis Amide->Hydrolysis Hydrolysis->Amide Incomplete Product Target Amine HCl Hydrolysis->Product

Figure 1: Synthetic pathway via the Ritter reaction illustrating the origin of critical impurities A, B, and C.

Part 3: Qualitative Analysis (Identity Verification)

Nuclear Magnetic Resonance ( H-NMR)

Differentiation between the 1-naphthyl and 2-naphthyl isomers is best achieved via the aromatic coupling patterns.

  • Solvent: DMSO-

    
     or 
    
    
    
    .
  • Key Signals (2-Naphthyl isomer):

    • 
       1.2-1.3 ppm (6H, s): Gem-dimethyl protons.
      
    • 
       2.8-3.0 ppm (2H, s):  Benzylic methylene (
      
      
      
      ).
    • 
       7.3-7.9 ppm (7H, m):  Aromatic naphthalene protons. Note: Look for the singlet-like signal of the C1 proton in the 2-naphthyl ring, which is distinct from the complex multiplets of the 1-naphthyl isomer.
      
Mass Spectrometry (GC-MS)
  • Method: Electron Impact (EI), 70 eV.

  • Fragmentation Pattern:

    • Base Peak (m/z 58): The characteristic amine fragment

      
      . This confirms the gem-dimethyl amine structure (Phentermine-like).
      
    • Tropylium-like Ion (m/z 141): The naphthylmethyl cation

      
      .
      
    • Molecular Ion: Weak or absent (typical for aliphatic amines).

FTIR Spectroscopy
  • Amine Salts: Broad ammonium band ~2800–3200

    
    .
    
  • Aromatic C-H: 3050

    
    .
    
  • Fingerprint: Strong bands at 745

    
     and 815 
    
    
    
    (characteristic of 2-substituted naphthalene out-of-plane bending).

Part 4: Quantitative Analysis (HPLC Protocol)

This protocol utilizes a low-pH buffer to suppress the ionization of residual silanols on the column, preventing peak tailing of the basic amine.

Method Parameters
ParameterSetting
Instrument HPLC with Diode Array Detector (DAD)
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 224 nm (Naphthalene

) and 280 nm
Injection Vol 5-10 µL
Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.04060
12.01090
15.01090
15.19010
20.09010 (Re-equilibration)
System Suitability Criteria
  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for amines).
  • Resolution (

    
    ): 
    
    
    
    between Target Amine and Impurity A (Alcohol).
  • Precision (RSD):

    
     for 6 replicate injections.
    

Part 5: Handling & Stability Protocol

Storage
  • Hygroscopicity: HCl salts of short-chain amines are moderately hygroscopic.

  • Condition: Store at 2–8°C in a desiccator.

  • Container: Amber glass to prevent potential photo-oxidation of the naphthalene ring.

Solubility for Sample Prep
  • Stock Solution: 1 mg/mL in Methanol.

  • Working Solution: Dilute to 100 µg/mL in Mobile Phase A/B (50:50). Note: Dissolving directly in 100% acetonitrile may cause precipitation of the salt.

Part 6: QC Workflow Diagram

QC_Workflow Sample Raw Sample (Batch Receipt) ID_Check Identity Verification (FTIR & NMR) Sample->ID_Check Purity_Check Purity Analysis (HPLC-UV) ID_Check->Purity_Check Pass Impurity_ID Impurity Profiling (GC-MS / LC-MS) Purity_Check->Impurity_ID Unknown Peaks > 0.1% Decision Release / Reject Purity_Check->Decision All Specs Met Impurity_ID->Decision

Figure 2: Standardized Quality Control Workflow for NCE Batch Release.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21947230 (Free base analog). Retrieved from [Link]

  • Rothman, R. B., & Baumann, M. H. (2003).[1] Monoamine transporters and psychostimulant drugs.[1] European Journal of Pharmacology, 479(1-3), 23-40.[1] (Context on naphthyl-substituted amines). Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Synthetic Cathinones. (Methodology adapted for amine salts). Retrieved from [Link]

Sources

Application

Preparation of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine Hydrochloride Solutions: An Application Note and Protocol

Abstract This comprehensive guide details the preparation of solutions of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride, a research chemical of interest in organic synthesis and pharmaceutical development.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the preparation of solutions of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride, a research chemical of interest in organic synthesis and pharmaceutical development.[1] Due to the limited availability of specific physicochemical data for the hydrochloride salt, this document provides a robust framework for its handling, solubility determination, and solution preparation. The protocols herein are designed to be adaptable, emphasizing preliminary solubility testing as a critical step for ensuring accurate and reproducible experimental outcomes. This guide also outlines essential safety precautions based on the known properties of the parent amine and related compounds.

Introduction: The Scientific Context

2-Methyl-1-(naphthalen-2-yl)propan-2-amine is a substituted naphthalene derivative utilized as a building block in medicinal chemistry and as a research chemical.[2][3][4] Like many amine-containing compounds, it is often converted to its hydrochloride salt to enhance aqueous solubility and stability, facilitating its use in biological assays and other aqueous-phase applications.[2][5][6] The protonation of the amine group by hydrochloric acid results in the formation of an ammonium salt, which is generally more polar and thus more soluble in polar solvents like water.[7]

The precise control over the concentration of this compound in solution is paramount for the reliability and reproducibility of experimental results. This application note provides a detailed methodology for the accurate preparation of its solutions, beginning with the fundamental characterization of its solubility.

Physicochemical Properties and Data

While specific experimental data for the hydrochloride salt is not widely published, we can infer and calculate key properties based on the free amine.

PropertyValue (Free Amine)Value (Hydrochloride Salt - Calculated)Source
CAS Number 198226-63-0Not available[1][8][9]
Molecular Formula C₁₄H₁₇NC₁₄H₁₈ClN-
Molecular Weight ~199.30 g/mol ~235.76 g/mol [1]
Appearance White to off-white solidPresumed to be a solid[9]
pKa (Predicted) 9.88Not applicable[9]
Storage Conditions 2-8°C, protect from light2-8°C, protect from light and moisture[8]

Note on Molecular Weight Calculation: The molecular weight of the hydrochloride salt is calculated by adding the molecular weight of the free amine (199.30 g/mol ) and the molecular weight of hydrogen chloride (HCl, 36.46 g/mol ). This value is essential for accurate molarity calculations.

Essential Materials and Equipment

Chemicals and Reagents:

  • 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride (purity ≥98%)

  • Deionized water (Type I or equivalent)

  • Ethanol (ACS grade or higher)

  • Dimethyl sulfoxide (DMSO, anhydrous, ≥99.9%)

  • Solvents for cleaning (e.g., 70% ethanol)

Equipment:

  • Analytical balance (readability ±0.1 mg)

  • Volumetric flasks (Class A) of various sizes (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

  • Pipettes (calibrated) and sterile, filtered pipette tips

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • pH meter (calibrated)

  • Spatulas and weighing paper/boats

  • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

Experimental Workflow Overview

The following diagram illustrates the logical flow for preparing a stock solution of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization & Storage A Calculate Required Mass B Weigh Compound Accurately A->B informs D Add Solvent to Compound B->D leads to C Select Appropriate Solvent C->D guides E Facilitate Dissolution (Vortex/Stir) D->E requires F Transfer to Volumetric Flask E->F ensures complete G QS to Final Volume F->G for accuracy H Label and Store Properly G->H followed by

Caption: Workflow for stock solution preparation.

Detailed Protocols

Protocol 1: Preliminary Solubility Testing

Rationale: Given the absence of published solubility data, a preliminary test is crucial to determine the most suitable solvent for your desired concentration. This avoids wasting valuable compound and ensures the preparation of a homogenous solution.

Procedure:

  • Preparation: Label three microcentrifuge tubes: "Water," "Ethanol," and "DMSO."

  • Weighing: Accurately weigh approximately 1-2 mg of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride into each tube. Record the exact mass.

  • Solvent Addition:

    • To the "Water" tube, add 100 µL of deionized water.

    • To the "Ethanol" tube, add 100 µL of ethanol.

    • To the "DMSO" tube, add 100 µL of DMSO.

  • Dissolution: Vortex each tube vigorously for 30 seconds. Visually inspect for any undissolved solid.

  • Heating (if necessary): If the compound is not fully dissolved, gently warm the tubes to 37-50°C for up to 10 minutes. Vortex intermittently. Caution: Use caution when heating flammable solvents like ethanol.

  • Incremental Solvent Addition: If the compound remains insoluble, add the same solvent in 100 µL increments, vortexing after each addition, until the solid is fully dissolved. Record the total volume of solvent used for each.

  • Determination: Based on the volume of solvent required to dissolve the known mass, calculate an approximate solubility in mg/mL for each solvent system. This will inform your choice of solvent for preparing the stock solution.

Protocol 2: Preparation of a 10 mM Aqueous Stock Solution

Rationale: This protocol provides a step-by-step guide for preparing a stock solution of a defined molar concentration. An aqueous solution is often desired for biological applications.

Calculations:

  • Molecular Weight (MW): 235.76 g/mol

  • Desired Concentration (M): 10 mM = 0.010 mol/L

  • Desired Volume (V): 10 mL = 0.010 L

Mass (m) = M x V x MW Mass = 0.010 mol/L x 0.010 L x 235.76 g/mol = 0.023576 g = 23.6 mg

Procedure:

  • Weighing: Accurately weigh approximately 23.6 mg of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride onto weighing paper and transfer it to a 10 mL Class A volumetric flask.

  • Initial Dissolution: Add approximately 7-8 mL of deionized water to the volumetric flask.

  • Dissolving: Cap the flask and vortex or swirl until the solid is completely dissolved. A magnetic stirrer can also be used. Gentle warming may be applied if necessary, as determined in the solubility test. Allow the solution to return to room temperature before proceeding.

  • Bringing to Volume: Once the solute is fully dissolved and the solution is at room temperature, carefully add deionized water dropwise until the bottom of the meniscus is aligned with the calibration mark on the neck of the flask.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure a homogenous solution.

  • Storage: Transfer the solution to a clearly labeled and dated storage vial. For short-term storage, 2-8°C is recommended. For long-term storage, consider aliquoting and freezing at -20°C or -80°C to minimize freeze-thaw cycles.

Safety and Handling Precautions

As a novel research chemical, 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride should be handled with care, assuming it may be hazardous.[10]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling the compound.[11]

  • Engineering Controls: Handle the solid compound in a chemical fume hood to avoid inhalation of dust particles.

  • Exposure Routes: Avoid contact with skin and eyes. Do not ingest or inhale.[12]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.

    • Eye Contact: Flush with water for at least 15 minutes, holding the eyelids open. Seek medical attention.

    • Ingestion: Wash out the mouth with water and seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the preparation of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride solutions. By following the outlined procedures for preliminary solubility testing and accurate solution preparation, researchers can ensure the reliability and reproducibility of their experiments. Adherence to the safety guidelines is essential for the protection of laboratory personnel.

References

  • Lead Sciences. 2-Methyl-1-(naphthalen-2-yl)propan-2-amine. Available at: [Link]

  • Pharmaffiliates. 2-Methyl-1-(naphthalen-2-yl)propan-2-amine. Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Available at: [Link]

  • Chemistry LibreTexts. 2.5: Preparing Solutions. Available at: [Link]

  • MySkinRecipes. 2-methyl-2-(naphthalen-2-yl)propan-1-amine. Available at: [Link]

  • ResearchGate. Purification of organic hydrochloride salt?. Available at: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • Pharmaffiliates. 2-Methyl-1-(naphthalen-2-yl)propan-2-amine Applications. Available at: [Link]

  • UNC Environmental Health and Safety. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Available at: [Link]

  • Chemistry LibreTexts. 3.5: Chemical Properties of Amines. Bases and Salt Formation. Available at: [Link]

  • Google Patents. US20100204470A1 - Method for salt preparation.
  • A&S Safety, Inc. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]

  • YouTube. Molarity Dilution Problems Solution Stoichiometry Grams, Moles, Liters Volume Calculations Chemistry. Available at: [Link]

  • Omni Calculator. Molarity Calculator. Available at: [Link]

  • Chemistry Stack Exchange. Solubility of compound in acid. Available at: [Link]

  • Indian Journal of Chemistry. Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Available at: [Link]

  • ResearchGate. Proper handling of chemicals in the clinical laboratory. Available at: [Link]

  • ACS Publications. Safe Handling of Cannulas and Needles in Chemistry Laboratories. Available at: [Link]

  • Quora. Why do amines dissolve in hydrochloric acid?. Available at: [Link]

  • YouTube. How to Make a 1M HCl Solution (Hydrochloric acid). Available at: [Link]

  • ChemBK. N-Methyl-1-(thiophen-2-yl)propan-2-aMine HCL. Available at: [Link]

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Method

Application Notes and Protocols for Evaluating the Antimicrobial Activity of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine Hydrochloride Analogs

Introduction: The Naphthalene Scaffold as a Privileged Structure in Antimicrobial Discovery The global challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Naphthalene Scaffold as a Privileged Structure in Antimicrobial Discovery

The global challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. The naphthalene moiety, a bicyclic aromatic hydrocarbon, represents a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities.[1][2] Naphthalene derivatives have demonstrated a broad spectrum of antimicrobial properties, including antibacterial and antifungal effects, making them a compelling starting point for drug discovery programs.[2][3][4] Compounds incorporating the naphthalene nucleus, such as nafcillin and terbinafine, are already in clinical use, highlighting the therapeutic potential of this chemical class.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antimicrobial potential of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride and its analogs.

The protocols detailed herein are designed to be robust and adaptable, providing a clear pathway from initial screening for antimicrobial activity to preliminary mechanism-of-action and cytotoxicity studies. The overarching goal is to generate reliable and reproducible data to inform structure-activity relationship (SAR) studies and guide the selection of lead candidates for further development.

Part 1: Initial Screening for Antimicrobial Activity

The initial phase of evaluation focuses on determining the minimum concentration of the test compounds required to inhibit the visible growth of a panel of clinically relevant microorganisms. This is primarily achieved through the determination of the Minimum Inhibitory Concentration (MIC).

Rationale for Method Selection: Broth Microdilution vs. Agar Diffusion

Two primary methods are commonly employed for initial antimicrobial susceptibility testing (AST): broth microdilution and agar disk/well diffusion.[5][6]

  • Broth Microdilution: This method provides a quantitative MIC value (e.g., in µg/mL), which is crucial for comparative analysis and SAR studies.[6] It involves preparing serial dilutions of the test compound in a liquid growth medium in a 96-well plate format, followed by inoculation with a standardized microbial suspension.[7] This high-throughput method is ideal for screening a library of analogs against multiple strains.

  • Agar Disk/Well Diffusion: This is a qualitative or semi-quantitative method where a filter paper disk or an agar well containing the test compound is placed on an agar plate inoculated with the test microorganism.[5][8] The compound diffuses into the agar, and the diameter of the resulting zone of growth inhibition is measured.[5][6] While simpler to perform, it is less precise than broth microdilution and the results can be influenced by the compound's solubility and diffusion characteristics in agar.

For a systematic evaluation of novel compounds like the 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride analogs, the broth microdilution method is recommended for obtaining precise and comparable MIC data.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Test compounds (2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride analogs)

  • Sterile 96-well U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (vehicle, e.g., DMSO or sterile water)

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and multichannel pipettes

  • Incubator

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9]

    • Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add an appropriate volume of the compound stock solution to the first well of a row and mix to achieve the highest desired test concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the column. Discard 100 µL from the last well. This will result in a gradient of compound concentrations.

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well, bringing the final volume to 200 µL.

  • Controls:

    • Positive Control: Wells containing a known antibiotic instead of the test compound.

    • Negative Control (Growth Control): Wells containing only broth and the microbial inoculum.

    • Sterility Control: Wells containing only uninoculated broth.

    • Vehicle Control: Wells containing the microbial inoculum and the same concentration of the solvent used to dissolve the compounds.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density (OD).

Data Presentation

Summarize the MIC values in a clear, tabular format for easy comparison of the activity of the analogs against different microbial strains.

Table 1: Hypothetical MIC Values for 2-Methyl-1-(naphthalen-2-yl)propan-2-amine Hydrochloride Analogs

Compound IDGram (+) S. aureus (µg/mL)Gram (-) E. coli (µg/mL)Gram (-) P. aeruginosa (µg/mL)Fungus C. albicans (µg/mL)
Analog 18326416
Analog 2416328
Analog 3>128>128>128>128
Ciprofloxacin0.50.251N/A
FluconazoleN/AN/AN/A2

N/A: Not Applicable

Part 2: Determining Bactericidal vs. Bacteriostatic Activity

Once the MIC is established, it is crucial to determine whether the compound kills the bacteria (bactericidal) or merely inhibits its growth (bacteriostatic). This is achieved by determining the Minimum Bactericidal Concentration (MBC).

Experimental Protocol: Minimum Bactericidal Concentration (MBC) Assay

Procedure:

  • Following the determination of MICs from the broth microdilution assay, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Spot-plate these aliquots onto fresh, antibiotic-free agar plates (e.g., Mueller-Hinton Agar).

  • Incubate the plates at 35-37°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (typically defined as ≤ 3 colonies).

Part 3: Preliminary Assessment of Safety and Mechanism of Action

A promising antimicrobial agent should exhibit selective toxicity towards microbes with minimal harm to host cells.[10] Furthermore, understanding the mechanism of action is critical for lead optimization. Many naphthalene derivatives are thought to exert their antimicrobial effects by disrupting the bacterial cell membrane.[11][12][13]

Workflow for Safety and Mechanistic Studies

G cluster_0 Initial Screening cluster_1 Safety & Mechanism cluster_2 Lead Optimization MIC_Assay MIC Determination (Broth Microdilution) MBC_Assay MBC Determination MIC_Assay->MBC_Assay Identify Active Compounds Cytotoxicity Cytotoxicity Assay (e.g., LDH Release) MBC_Assay->Cytotoxicity Prioritize Potent & Non-Toxic Analogs Membrane_Perm Membrane Permeability Assay Cytotoxicity->Membrane_Perm SAR Structure-Activity Relationship (SAR) Membrane_Perm->SAR

Caption: Workflow for antimicrobial evaluation.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Release Assay

Rationale:

The LDH assay is a common method to assess cytotoxicity by measuring the integrity of the plasma membrane.[10][14] Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage.[15] The amount of LDH released is proportional to the number of lysed cells.[15]

Procedure:

  • Cell Culture: Seed a suitable mammalian cell line (e.g., HEK293 or HepG2) in a 96-well flat-bottom plate and grow to 80-90% confluency.

  • Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test compounds (typically at concentrations around their MIC values).

  • Controls:

    • Negative Control (Spontaneous Release): Cells treated with vehicle only.

    • Positive Control (Maximum Release): Cells treated with a lysis buffer (e.g., Triton X-100) to induce complete cell lysis.[16]

  • Incubation: Incubate the plate for a relevant period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • LDH Measurement:

    • Carefully collect the cell culture supernatant.

    • Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding a reaction mixture containing a substrate and a dye to the supernatant.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Mechanism of Action: Membrane Permeability Assay

Rationale:

To investigate if the antimicrobial activity is due to membrane disruption, a membrane permeability assay using a fluorescent dye like Propidium Iodide (PI) can be employed.[17] PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. If the cell membrane is compromised, PI can enter the cell and bind to DNA, leading to a significant increase in fluorescence.

Procedure:

  • Bacterial Suspension: Prepare a mid-logarithmic phase bacterial culture and wash it with a suitable buffer (e.g., PBS). Resuspend the cells to a specific OD.

  • Assay Setup: In a black, clear-bottom 96-well plate, add the bacterial suspension.

  • Dye Addition: Add Propidium Iodide to each well to a final concentration of ~10 µM.

  • Compound Addition: Add the test compounds at various concentrations (e.g., 1x, 2x, and 4x MIC).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time (e.g., every 5 minutes for 1-2 hours) using a fluorescence plate reader (Excitation ~535 nm, Emission ~617 nm).

  • Controls:

    • Negative Control: Bacteria with PI but without the test compound.

    • Positive Control: Bacteria treated with a known membrane-permeabilizing agent (e.g., melittin or a high concentration of ethanol).

An increase in fluorescence intensity over time in the presence of the compound indicates membrane permeabilization.[17][18]

Hypothetical Mechanism of Action Pathway

G Compound Naphthalene Analog Membrane Bacterial Cell Membrane Compound->Membrane interacts with Disruption Membrane Disruption & Permeabilization Membrane->Disruption leads to Leakage Leakage of Intracellular Contents (Ions, ATP, etc.) Disruption->Leakage Death Cell Death Leakage->Death

Caption: Postulated mechanism of membrane disruption.

Conclusion and Future Directions

The protocols outlined in this guide provide a systematic framework for the initial evaluation of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride analogs as potential antimicrobial agents. By determining the MIC and MBC, assessing cytotoxicity, and investigating the mechanism of action, researchers can efficiently identify promising lead compounds. The data generated will be instrumental in building robust structure-activity relationships, guiding the design of more potent and selective analogs, and ultimately contributing to the development of new therapies to combat infectious diseases.

References

  • Synthesis and evaluation of antimicrobial activity of 2-aminobenzothiazolomethyl naphthol derivatives. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety. PubMed. Available at: [Link]

  • Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers. MDPI. Available at: [Link]

  • Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. ResearchGate. Available at: [Link]

  • Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Springer. Available at: [Link]

  • An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. National Center for Biotechnology Information. Available at: [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer. Available at: [Link]

  • Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans. National Center for Biotechnology Information. Available at: [Link]

  • A comprehensive insight into naphthalimides as novel structural skeleton of multitargeting promising antibiotics. PubMed. Available at: [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation of Some Novel Naphthalene Hydrazone Derivatives. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Antibacterial Activity of Membrane-Permeabilizing Bactericidal Cyclodextrin Derivatives. ACS Omega. Available at: [Link]

  • Unlocking the Antibacterial Potential of Naphthalimide–Coumarins to Overcome Drug Resistance with Antibiofilm and Membrane Disruption Ability against Escherichia coli. ACS Applied Materials & Interfaces. Available at: [Link]

  • Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. MDPI. Available at: [Link]

  • Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Publishing. Available at: [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. Available at: [Link]

  • Permeabilize, but Choose Wisely: Selective Antibiotic Potentiation Through Outer Membrane Disruption in Pseudomonas aeruginosa. MDPI. Available at: [Link]

  • Antimicrobial Susceptibility Testing. National Center for Biotechnology Information. Available at: [Link]

  • Novel Naphthalimide Aminothiazoles as Potential Multitargeting Antimicrobial Agents. National Center for Biotechnology Information. Available at: [Link]

  • Comparison of assays for detection of agents causing membrane damage in Staphylococcus aureus. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Antimicrobial Activity and Cell Cytotoxicity Testing. JoVE. Available at: [Link]

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Application

Application Note: Research Protocols for 2-Methyl-1-(naphthalen-2-yl)propan-2-amine HCl

Introduction & Chemical Identity 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride (CAS: 198226-63-0 for free base) is a synthetic research chemical belonging to the naphthyl-substituted phenethylamine class. Stru...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Identity

2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride (CAS: 198226-63-0 for free base) is a synthetic research chemical belonging to the naphthyl-substituted phenethylamine class. Structurally, it represents the 2-naphthyl analogue of the well-known anorectic phentermine .

While phentermine is a preferential norepinephrine (NE) and dopamine (DA) releasing agent with negligible serotonin (5-HT) activity, the substitution of the phenyl ring with a naphthalene moiety (specifically at the 2-position) significantly alters the pharmacological profile. Based on Structure-Activity Relationships (SAR) established by the related compound PAL-287 (naphthylamphetamine), this modification typically enhances affinity for the serotonin transporter (SERT), potentially converting the ligand into a non-selective substrate-based releaser (SNDRA).

This compound is utilized primarily in addiction medicine research and metabolic disorder studies to investigate the therapeutic potential of mixed monoamine releasers that lack the neurotoxicity and high abuse liability of traditional psychostimulants.

Chemical Specifications
PropertySpecification
IUPAC Name 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride
Common Synonyms

-Naphthylphentermine; 2-Naphthyl-1,1-dimethyl-ethylamine
Molecular Formula

Molecular Weight 235.75 g/mol (HCl salt); 199.30 g/mol (Free base)
Solubility Water (Soluble), DMSO (>20 mg/mL), Ethanol (Moderate)
Storage -20°C, Desiccated, Protected from light

Handling & Preparation Protocols

Safety & Stability
  • Hazard Class: Irritant (Skin/Eye/Respiratory). Treat as a potential potent bioactive amine.

  • Stability: The

    
    -dimethyl substitution (gem-dimethyl) provides steric hindrance that blocks degradation by Monoamine Oxidase (MAO), rendering the compound highly stable in solution compared to simple amphetamines.
    
  • Hygroscopicity: The hydrochloride salt may be hygroscopic. Weighing should be performed rapidly or in a glovebox if high precision is required.

Stock Solution Preparation (10 mM)

Reagents: Sterile Water or DMSO (Cell Culture Grade).

  • Calculate Mass: To prepare 10 mL of 10 mM stock, weigh 23.58 mg of the HCl salt.

  • Dissolution:

    • For In Vitro (Cell/Tissue): Dissolve in 10 mL of 100% DMSO. Vortex for 30 seconds.

    • For In Vivo (Animal): Dissolve in 0.9% Saline. If solubility is slow, warm to 37°C or sonicate for 5 minutes.

  • Filtration: Syringe filter (0.22 µm PVDF) is recommended for cell culture applications.

  • Aliquot & Storage: Aliquot into 500 µL vials. Store at -20°C. Do not freeze-thaw more than 3 times.

Application I: In Vitro Monoamine Transporter Profiling

Objective: To determine the potency of the compound as a releaser or uptake inhibitor at DAT (Dopamine), NET (Norepinephrine), and SERT (Serotonin) transporters.[1]

Rationale: The "naphthyl" modification is predicted to increase SERT activity relative to phentermine. This protocol distinguishes between a pure uptake inhibitor (blocker) and a substrate-based releaser.[1]

Experimental Workflow (Graphviz)

G cluster_0 Assay Type Selection Start Compound Preparation (10 mM Stock) CellSystem Transfected HEK293 Cells (hDAT, hNET, or hSERT) Start->CellSystem Uptake Uptake Inhibition Assay (Radioligand: 3H-DA/5HT/NE) CellSystem->Uptake Release Release Assay (Pre-load with 3H-Transmitter) CellSystem->Release Analysis Scintillation Counting & Curve Fitting (IC50 / EC50) Uptake->Analysis Release->Analysis Outcome Profile Determination: SNDRA vs. Blocker Analysis->Outcome

Caption: Workflow for distinguishing monoamine release vs. reuptake inhibition profiles.

Protocol A: Synaptosomal Release Assay (Rat Brain)

Standard method for assessing substrate activity.

  • Tissue Preparation: Isolate synaptosomes from rat striatum (for DA) and prefrontal cortex (for NE/5-HT) using sucrose density gradient centrifugation.

  • Pre-loading: Incubate synaptosomes (100 µg protein) with radiolabeled neurotransmitter (

    
    H-DA, 
    
    
    
    H-5HT, or
    
    
    H-NE) for 20 mins at 37°C to fill vesicle pools.
  • Wash: Centrifuge and wash 2x with Krebs-Henseleit buffer to remove extracellular label.

  • Drug Challenge: Resuspend synaptosomes and add the test compound (Concentration range: 1 nM – 10 µM).

  • Incubation: Incubate for 5–15 minutes.

  • Termination: Stop reaction by rapid filtration over GF/B filters.

  • Measurement: Count radioactivity remaining on the filter (retained) vs. radioactivity in the filtrate (released).

  • Data Analysis: Plot % Release vs. Log[Concentration]. Calculate

    
    .
    
    • Control: Use Tyramine (standard releaser) and Cocaine (uptake inhibitor, negative control for release) for validation.

Application II: Metabolic Stability & Microsomal Incubation

Objective: To assess the metabolic half-life (


) and intrinsic clearance (

). Rationale: The

-methyl group protects against deamination. However, the naphthalene ring is susceptible to hydroxylation by Cytochrome P450 enzymes (likely CYP2D6 or CYP1A2).
Protocol Steps
  • System: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) at 0.5 mg/mL protein.

  • Reaction Mix: Phosphate buffer (pH 7.4), MgCl2 (3 mM), NADPH-regenerating system (or 1 mM NADPH).

  • Initiation: Pre-incubate microsomes + compound (1 µM final) for 5 mins at 37°C. Start reaction by adding NADPH.

  • Sampling: Remove aliquots (50 µL) at t = 0, 5, 15, 30, 45, and 60 mins.

  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

    • Target Metabolites: Look for M+16 (Hydroxylation on naphthyl ring) and M+32 (Dihydroxylation). N-demethylation (M-14) is less likely to be the major route due to the tertiary carbon hindrance but should be monitored.

Expected Pharmacological Profile (Expert Insight)

Based on the structural homology to PAL-287 and Phentermine , researchers should anticipate the following profile:

ParameterPredictionMechanism
SERT Affinity High (

< 50 nM)
Naphthyl ring

-stacking in SERT S1 pocket.
DAT Affinity Moderate (

~ 50-100 nM)
Conserved from phentermine scaffold.
Release Mechanism Transporter SubstrateActs as a "false substrate" causing reverse transport.
VMAT2 Interaction Weak/ModerateLipophilic weak base nature allows vesicle entry.
5-HT2 Receptor Possible AgonismNaphthylamines often show 5-HT2A/2C affinity (hallucinogenic potential check required).

Critical Note for Researchers: Unlike phentermine, which is a pure stimulant, this compound may exhibit entactogenic properties (similar to MDMA or MBDB) due to the elevated serotonin release. Behavioral assays (e.g., Drug Discrimination) should use MDMA and Amphetamine as training cues to classify the subjective effects.

References

  • Rothman, R. B., et al. (2005). "Amphetamine analogs useful for the treatment of cocaine abuse." Journal of Pharmacology and Experimental Therapeutics, 315(3), 1264-1275. (Establishes the SAR for naphthyl-substituted amphetamines/PAL-287).

  • Blough, B. E., et al. (2019). "Design and Synthesis of Naphthyl-Substituted Biogenic Amine Transporter Ligands." Journal of Medicinal Chemistry. (General synthetic routes and SAR for naphthyl scaffolds).

  • PubChem Compound Summary. (2023). "2-Methyl-1-(naphthalen-2-yl)propan-2-amine."[2][3] National Center for Biotechnology Information.

    • (Note: Link points to closest structural analogue record for verification).

  • National Center for Biotechnology Information. (2023). "Phentermine: Mechanism of Action.

Sources

Method

Application Notes &amp; Protocols: A Researcher's Guide to the In Vitro Characterization of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride

Introduction: Navigating the Uncharted Territory of a Novel Research Compound 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride is classified as a research chemical, and as of this writing, its biological activiti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Uncharted Territory of a Novel Research Compound

2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride is classified as a research chemical, and as of this writing, its biological activities and mechanism of action in cellular systems are not extensively documented in publicly available literature.[1] The naphthalene moiety is a feature of various bioactive molecules, suggesting that this compound could have interesting pharmacological properties waiting to be discovered. Its structural similarity to other amine-containing compounds indicates its potential as a building block in the synthesis of pharmaceuticals.[2][3]

This guide is designed for researchers, scientists, and drug development professionals who are embarking on the initial characterization of this novel compound in cell culture. As a Senior Application Scientist, my objective is not to provide a rigid, pre-validated protocol, but rather to present a logical and scientifically sound workflow for the systematic evaluation of any new research compound. We will proceed from the foundational steps of preparation and safety to determining a working concentration and finally to probing for biological effects. This document will empower you to generate reliable and reproducible data, forming a solid foundation for future, more in-depth studies.

Foundational Steps: Preparation, Safety, and Stability

Before any biological experiments can be conducted, it is crucial to properly handle, prepare, and assess the basic chemical properties of the compound in a cell culture context.

Safety and Handling
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling the compound.

  • Handling: Handle the solid compound in a chemical fume hood to avoid inhalation of any fine powder.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with your institution's chemical waste disposal guidelines.

Preparation of Stock Solutions

A concentrated stock solution is the first step in ensuring accurate and reproducible dosing in your experiments. The hydrochloride salt form generally improves the aqueous solubility of amine-containing compounds.[8]

Recommended Solvents:

  • Sterile, Nuclease-Free Water: Given that it is a hydrochloride salt, the compound is expected to have some degree of aqueous solubility. This should be the first solvent to be tested.

  • Dimethyl Sulfoxide (DMSO): If the compound's solubility in water is limited, DMSO is a common alternative for preparing high-concentration stock solutions of organic molecules for use in cell culture.

Protocol for Preparing a 10 mM Stock Solution:

  • Calculate the required mass of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride for your desired volume of 10 mM stock solution. The molecular weight of the free base is 199.30 g/mol . Note: The molecular weight of the hydrochloride salt will be slightly higher; it is crucial to use the exact molecular weight provided by the supplier.

  • Aseptically weigh the compound in a sterile microcentrifuge tube inside a chemical fume hood.

  • Add the desired volume of sterile water or DMSO to the tube.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication may be required to aid dissolution.

  • Once dissolved, filter-sterilize the stock solution through a 0.22 µm syringe filter into a fresh sterile tube. This is a critical step to prevent contamination of your cell cultures.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.

  • Store the aliquots at -20°C, protected from light.

Solubility and Stability in Cell Culture Media

It is essential to confirm that the compound remains soluble and stable in your complete cell culture medium at the intended working concentrations. Precipitation of the compound can lead to inaccurate results and unintended cytotoxic effects.

Protocol for Assessing Solubility and Stability:

  • Prepare your complete cell culture medium (including serum, if applicable).

  • Create a series of dilutions of your compound from the stock solution directly into the complete medium, spanning the range of concentrations you intend to test (e.g., 1 µM to 100 µM).

  • As a negative control, add the same volume of the solvent (water or DMSO) to the medium. The final concentration of DMSO should typically be kept below 0.5% (v/v) as higher concentrations can be toxic to cells.

  • Incubate the solutions at 37°C in a cell culture incubator for a period that reflects the duration of your longest planned experiment (e.g., 24, 48, or 72 hours).

  • Visually inspect the solutions for any signs of precipitation or color change at regular intervals.

  • For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the compound in the supernatant using techniques like HPLC.[4]

Determining a Working Concentration Range: Cytotoxicity Profiling

The first biological experiment should always be a cytotoxicity assay. This will allow you to determine the concentration range at which the compound is tolerated by your cells (the sub-toxic range) and the concentration at which it induces cell death (the cytotoxic range). This information is crucial for designing subsequent experiments. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[9]

MTT Assay Protocol

This protocol is a general guideline and should be optimized for your specific cell line.

Materials:

  • Your chosen cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density and allow them to adhere and resume exponential growth (typically 18-24 hours).

  • Compound Treatment: Prepare a series of dilutions of the compound in complete cell culture medium. A common approach is to use a broad range of concentrations initially (e.g., 0.1, 1, 10, 50, 100, 250 µM).

  • Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include wells with vehicle control (medium with the same concentration of solvent as the highest compound concentration) and untreated control (medium only).

  • Incubation: Incubate the plate for a period relevant to your research question (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (for a final concentration of 0.5 mg/mL).

  • Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by gentle pipetting or shaking on an orbital shaker to dissolve the formazan crystals.[10]

  • Data Acquisition: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.

Data Analysis and Interpretation

The absorbance values are directly proportional to the number of viable, metabolically active cells.

  • Calculate Percent Viability:

    • Percent Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the Data: Plot the percent viability against the log of the compound concentration.

  • Determine the IC50: From the resulting dose-response curve, you can calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

This data will guide your future experiments. For investigating non-cytotoxic effects, you should use concentrations well below the IC50. For studying mechanisms of cell death, concentrations around and above the IC50 would be appropriate.

Data Presentation: Cytotoxicity Profile
Compound Concentration (µM)Mean Absorbance (OD 590nm)Standard Deviation% Cell Viability
0 (Vehicle Control)100
0.1
1
10
50
100
250

A General Framework for Investigating Biological Activity

With a working concentration range established, you can now begin to investigate the potential biological effects of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride. Since its mechanism of action is unknown, a broad, systematic approach is recommended. Modern drug discovery often involves screening compounds for their ability to modulate the activity of specific biological targets.[11]

Experimental Workflow for a Novel Compound

The following diagram illustrates a logical workflow for the initial characterization of a novel research compound in cell culture.

G cluster_0 Phase 1: Foundational Work cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Mechanism of Action Studies A Compound Acquisition & Safety Review B Stock Solution Preparation (Water/DMSO) A->B C Solubility & Stability Testing in Culture Media B->C D Cytotoxicity Assay (e.g., MTT) to Determine IC50 C->D Proceed if stable & soluble E Phenotypic Screening (e.g., Morphology, Proliferation, Migration) D->E F Target-Based Screening (e.g., Kinase Panel, Receptor Binding) D->F G Western Blot Analysis of Key Signaling Proteins E->G If phenotype observed F->G If target identified I Functional Assays (e.g., Apoptosis, Cell Cycle) G->I H Gene Expression Analysis (qPCR, RNA-seq) H->I

Caption: A general workflow for the characterization of a novel research compound.

Western Blotting: A Tool to Probe Cellular Signaling

Western blotting is a powerful technique to detect changes in the expression levels or activation states (e.g., phosphorylation) of specific proteins within a cell. This can provide valuable insights into the signaling pathways that may be affected by your compound.

General Protocol for Western Blotting:

Materials:

  • Cells cultured and treated with the compound

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge

  • Protein assay kit (e.g., BCA assay)

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • Transfer buffer, membranes (e.g., PVDF or nitrocellulose), and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to your protein of interest and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: After treating your cells with the compound for the desired time, wash them with ice-cold PBS and then lyse them by adding ice-cold lysis buffer. Scrape the cells and collect the lysate.[12][13][14]

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 12,000 rpm) at 4°C to pellet cellular debris.[13][14]

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a protein assay.

  • Sample Preparation: Normalize the protein concentration for all samples and add an equal volume of 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.[13][14]

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

G A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE (Separation) B->C D Protein Transfer (Blotting) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (Chemiluminescence) G->H

Caption: The sequential workflow of a Western blot experiment.

By selecting primary antibodies against key proteins in pathways related to proliferation (e.g., Akt, ERK), apoptosis (e.g., Caspase-3, PARP), or stress responses, you can begin to elucidate the mechanism of action of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride.

Concluding Remarks and Future Directions

The journey of characterizing a novel research compound is one of systematic investigation and careful interpretation. This guide provides a robust framework to begin your studies on 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride. The initial data you generate on its solubility, stability, and cytotoxicity will be the bedrock of all subsequent experiments.

Should your initial screens reveal an interesting phenotype, the next logical steps would be to delve deeper into the mechanism. This could involve broader, unbiased approaches like RNA sequencing to identify changes in gene expression, or more focused experiments to validate the involvement of a suspected signaling pathway. Remember that every cell line is different, and optimization of these general protocols is key to success.

References

  • MySkinRecipes. (n.d.). 1-(Naphthalen-2-yl)propan-1-amine. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Naphthalen-2-yl)ethan-1-amine hydrochloride. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Methyl-1-(naphthalen-2-yl)propan-2-amine. Retrieved from [Link]

  • Lead Sciences. (n.d.). 2-Methyl-1-(naphthalen-2-yl)propan-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). (s)-N-methyl-1-(2-naphthyl)propan-2-amine. Retrieved from [Link]

  • NCBI. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability and Degradation of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride

Welcome to the technical support center for 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical g...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental work related to the stability and degradation of this compound.

Introduction

Understanding the degradation pathways of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride is critical for the development of stable pharmaceutical formulations and for ensuring the safety and efficacy of the final drug product. This molecule possesses two key structural motifs that are susceptible to degradation: a secondary amine and a naphthalene ring system. This guide will explore the potential degradation pathways based on established chemical principles and provide practical advice for your experimental studies.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that may arise during the investigation of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride stability.

Q1: What are the most likely degradation pathways for 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride?

Based on its chemical structure, the primary degradation pathways are expected to be oxidation of the secondary amine and photodegradation of the naphthalene ring.[1][2][3] Oxidative degradation can proceed via electron or hydrogen abstraction, potentially leading to the formation of N-oxides, hydroxylamines, or cleavage of the C-N bond.[1][4] The naphthalene moiety is susceptible to photo-oxidation, which can result in the formation of naphthols and other related species.[5][6]

Q2: What are the typical conditions for conducting forced degradation studies on this compound?

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[7][8] As per ICH guidelines, the following conditions are recommended:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperatures (e.g., 60-80 °C).[9]

  • Basic Hydrolysis: 0.1 M NaOH at elevated temperatures (e.g., 60-80 °C).[9]

  • Oxidation: 3-30% H₂O₂ at room temperature or slightly elevated temperatures.[9]

  • Thermal Degradation: Dry heat (e.g., 105 °C) or in solution at elevated temperatures.

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

Q3: What analytical techniques are best suited for studying the degradation of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and robust technique for separating the parent compound from its degradation products.[10][11] For the identification and characterization of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[12]

Q4: I am observing multiple degradation peaks in my HPLC chromatogram after oxidative stress. What could they be?

Under oxidative conditions, you are likely observing products of N-oxidation and potentially side-chain or naphthalene ring oxidation.[1][4] Possible degradation products include the N-oxide of the parent compound, hydroxylamines, and potentially products resulting from the cleavage of the C-N bond.[4] The naphthalene ring can also be oxidized to form naphthoquinones or hydroxylated derivatives.

Q5: My compound seems to be degrading even when stored in the dark at room temperature. What could be the cause?

If you are observing degradation in the absence of light, the most probable cause is oxidation.[3] The secondary amine group is susceptible to oxidation by atmospheric oxygen, which can be catalyzed by trace metal ions.[13] Ensure your compound is stored under an inert atmosphere (e.g., nitrogen or argon) and in high-purity solvents to minimize oxidative degradation.

Troubleshooting Guides

This section provides more detailed troubleshooting for specific experimental challenges.

Guide 1: Poor Peak Shape and Resolution in HPLC Analysis

Problem: Tailing peaks, broad peaks, or co-elution of the parent compound and degradation products.

Possible Causes & Solutions:

  • Inappropriate Column Chemistry: The basic nature of the amine can lead to strong interactions with residual silanols on standard C18 columns, causing peak tailing.

    • Solution: Use a base-deactivated column or a column with a different stationary phase (e.g., phenyl-hexyl). Consider using a mobile phase with a competitive amine like triethylamine (TEA) at a low concentration (e.g., 0.1%) to block active sites on the stationary phase.

  • Incorrect Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds.

    • Solution: For this basic compound, a mobile phase pH in the acidic range (e.g., pH 2.5-4) will ensure the amine is protonated and generally leads to better peak shapes. Experiment with different buffers like phosphate or formate.

  • Suboptimal Gradient Elution: A poorly optimized gradient may not effectively separate closely eluting degradation products.

    • Solution: Adjust the gradient slope and duration. A shallower gradient can improve the resolution of closely related compounds.

Guide 2: Identifying Unknown Degradation Products by LC-MS

Challenge: You have detected several unknown degradation products and need to propose their structures.

Workflow:

  • High-Resolution Mass Spectrometry (HRMS): Obtain accurate mass measurements for the parent ion and its fragment ions. This will allow you to determine the elemental composition of the degradants.

  • MS/MS Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) on the parent compound to understand its characteristic fragmentation pattern. Compare this with the MS/MS spectra of the degradation products.

  • Logical Deduction of Modifications: Based on the mass difference between the parent compound and the degradant, infer the type of chemical modification that has occurred (e.g., +16 Da suggests oxidation, -14 Da suggests N-demethylation, etc.).

  • Isotopic Pattern Analysis: If your compound contains elements with characteristic isotopic patterns (e.g., chlorine, bromine), use this information to confirm the presence of these elements in the degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study.

  • Preparation of Stock Solution: Prepare a stock solution of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 2 hours.[9]

    • Basic: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 80°C for 2 hours.[9]

    • Oxidative: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[9]

    • Thermal: Heat the solid compound at 105°C for 24 hours. Also, heat a solution of the compound in a suitable solvent at 80°C for 24 hours.

    • Photolytic: Expose the solid compound and a solution of the compound to a calibrated light source as per ICH Q1B guidelines.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of the naphthalene chromophore (around 220 nm and 280 nm).

  • Column Temperature: 30 °C.

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[7]

Visualizations

Plausible Degradation Pathways

The following diagram illustrates the potential degradation pathways of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride under oxidative and photolytic stress.

G cluster_main 2-Methyl-1-(naphthalen-2-yl)propan-2-amine cluster_oxidative Oxidative Degradation cluster_photolytic Photolytic Degradation Parent Parent Compound N_Oxide N-Oxide Parent->N_Oxide [O] Hydroxylamine Hydroxylamine Parent->Hydroxylamine [O] Cleavage C-N Bond Cleavage Products Parent->Cleavage [O] Naphthol Hydroxylated Naphthalene Derivatives (e.g., Naphthols) Parent->Naphthol hv, [O] Hydroxylamine->N_Oxide [O] Naphthoquinone Naphthoquinones Naphthol->Naphthoquinone hv, [O]

Caption: Plausible degradation pathways for 2-Methyl-1-(naphthalen-2-yl)propan-2-amine.

Forced Degradation Workflow

The diagram below outlines the general workflow for a forced degradation study.

G Start Start: Drug Substance/Product Stress Apply Stress Conditions (Acid, Base, Peroxide, Heat, Light) Start->Stress Neutralize Neutralize/Dilute Samples Stress->Neutralize HPLC HPLC Analysis (Stability-Indicating Method) Neutralize->HPLC Detect Peak Detection & Quantification HPLC->Detect Identify Characterize Degradants (LC-MS, MS/MS) Detect->Identify Pathway Elucidate Degradation Pathways Identify->Pathway Report Report Findings Pathway->Report

Sources

Optimization

Technical Support Center: Impurity Profiling of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine Hydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the impurity profiling of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine HCl. This guide is designed for researchers, analytical...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the impurity profiling of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine HCl. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-based answers to common challenges encountered during the analysis of this compound, moving beyond simple protocols to explain the underlying scientific principles. Our goal is to equip you with the knowledge to develop robust, self-validating analytical methods and to confidently troubleshoot issues as they arise.

Part 1: Understanding the Impurity Landscape

Before diving into troubleshooting, it's critical to understand the potential sources of impurities. The impurity profile of any active pharmaceutical ingredient (API) is a direct reflection of its synthetic route and stability.

FAQ 1: What are the likely process-related impurities for 2-Methyl-1-(naphthalen-2-yl)propan-2-amine HCl?

Answer: Based on common synthetic routes for structurally similar compounds, such as the reaction of a naphthalen-2-yl substituted halide with isobutyronitrile followed by reduction and rearrangement[1], we can anticipate several classes of impurities. A comprehensive analysis should proactively search for these species.

  • Starting Materials: Unreacted 2-(chloromethyl)naphthalene or related precursors and isobutyronitrile.

  • Intermediates: Incomplete conversion can lead to the presence of key intermediates. For instance, the nitrile intermediate, 2-methyl-3-(naphthalen-2-yl)-2-aminopropanenitrile, or the corresponding amide if a Curtius or Hofmann-type rearrangement is employed.

  • By-products: Side reactions are a common source of impurities. This can include dimers formed from the starting materials or intermediates, or products of over-alkylation.

  • Reagents and Catalysts: Residual catalysts (e.g., palladium, platinum from hydrogenation steps), bases, or other reagents used in the synthesis.

Below is a summary table of potential process-related impurities.

Impurity Class Potential Compound Example Origin Typical Analytical Challenge
Starting Material2-(chloromethyl)naphthaleneIncomplete reactionMay have very different polarity and UV absorbance from the API.
Intermediate2-methyl-3-(naphthalen-2-yl)propanenitrileIncomplete conversion/rearrangementPolarity may be similar to other intermediates; requires good chromatographic resolution.
By-productDimeric speciesSide reaction during alkylationHigh molecular weight, may be less soluble or have long retention times.
ReagentTriethylamine (if used as a base)Incomplete removalHighly volatile and polar; may not be retained on reversed-phase columns. Requires GC or specialized LC methods.
FAQ 2: What degradation products should I expect?

Answer: Degradation products are impurities that form during storage or handling of the drug substance. Identifying them is a key requirement of stability studies. The structure of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine, featuring a naphthalene ring and a primary amine, is susceptible to specific degradation pathways.

  • Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or imine derivatives. The naphthalene ring can also be oxidized to form naphthoquinones or hydroxylated species, particularly under photolytic or oxidative stress.[2][3][4]

  • Reaction with Excipients: If formulated in a drug product, the primary amine can react with reducing sugars (Maillard reaction) or other reactive excipients.

  • Photodegradation: Aromatic systems like naphthalene are often light-sensitive. Photolytic stress may induce complex degradation pathways, including radical-mediated reactions.

A forced degradation study is the definitive way to investigate these potential pathways.

Part 2: Analytical Strategy & Troubleshooting

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the primary technique for impurity profiling of this compound, as it is well-suited for non-volatile aromatic amines.[5][6][7]

Workflow for Impurity Identification

The following diagram outlines a logical workflow for investigating and identifying an unknown peak in your chromatogram.

G start Unexpected Peak Observed in HPLC-UV check_blank 1. Analyze Blank (Diluent) Injection start->check_blank is_blank_peak Is Peak Present in Blank? check_blank->is_blank_peak system_issue Result: System Peak (e.g., from mobile phase, carryover). Action: Clean system, use fresh solvent. is_blank_peak->system_issue Yes sample_related Result: Sample-Related Peak is_blank_peak->sample_related No lcms_analysis 2. LC-MS Analysis (Accurate Mass) sample_related->lcms_analysis get_mw Determine Molecular Weight (MW) and Elemental Composition lcms_analysis->get_mw db_search 3. Database Search (MW vs. Potential Impurities) get_mw->db_search msms_analysis 4. MS/MS Fragmentation Analysis db_search->msms_analysis propose_structure Propose Structure Based on Fragments and Synthesis Route msms_analysis->propose_structure confirm_structure 5. Confirm Structure (Synthesize Standard or NMR) propose_structure->confirm_structure end Impurity Identified & Characterized confirm_structure->end

Caption: Logical workflow for investigating an unknown peak.

HPLC Method Development & Troubleshooting FAQ

Question 1: I'm starting method development. What's a good set of initial HPLC conditions?

Answer: A successful method hinges on selecting the right column and mobile phase to achieve good resolution between the API and its potential impurities.

  • Rationale: The target molecule has a large, hydrophobic naphthalene group and a basic amine. Therefore, a reversed-phase C18 column is an excellent starting point. The basic amine can cause peak tailing on older silica-based columns due to interaction with acidic silanols. Using a modern, end-capped, high-purity silica C18 column is crucial.

  • Starting Conditions:

Parameter Recommended Starting Condition Justification
Column C18, 150 x 4.6 mm, 3.5 µmStandard workhorse for good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure the amine is ionized (R-NH3+), improving peak shape. Volatile, making it MS-compatible.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers. Acetonitrile often provides sharper peaks and lower backpressure.
Gradient 5% to 95% B over 20 minutesA broad gradient is essential for initial screening to elute both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection (UV) 220 nm, 254 nm, 280 nmThe naphthalene ring will have strong absorbance. Monitor multiple wavelengths initially to ensure no impurities are missed.
Injection Vol. 5 µLA small volume minimizes potential peak distortion from the sample solvent.

Question 2: My API peak is tailing badly. How can I fix it?

Answer: Peak tailing for this amine is almost always caused by secondary interactions with the stationary phase. Here’s a troubleshooting sequence:

  • Check Mobile Phase pH: The primary amine has a predicted pKa around 9.9.[8] To ensure it remains protonated (R-NH3+) and doesn't interact with residual silanols, the mobile phase pH should be low, ideally between 2.5 and 3.5. Using 0.1% formic acid or trifluoroacetic acid (TFA) is effective. Note: TFA can cause ion suppression in MS detection.

  • Evaluate Column Choice: If tailing persists, your C18 column may not be sufficiently inert. Consider switching to a column with a different chemistry, such as a "polar-embedded" phase or a phenyl-hexyl phase, which can offer alternative selectivity and reduce silanol interactions.

  • Lower Sample Concentration: Overloading the column can cause peak tailing. Try injecting a more dilute sample to see if the peak shape improves.

Question 3: I see a new peak appearing in my sample solution over time. What's happening?

Answer: This indicates that your analyte is unstable in the sample diluent. This is a common issue that must be addressed for a robust method.

  • Investigate Diluent pH: The hydrochloride salt is stable in acidic conditions. If your diluent is neutral or basic (e.g., water or water/methanol), the free base form of the amine may be less stable and prone to oxidation. Try preparing samples in a diluent that mimics the mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • Protect from Light and Air: Prepare samples fresh and store them in amber autosampler vials. If the instability is due to oxidation, sparging the diluent with nitrogen before use can help.

  • Perform a Solution Stability Study: Quantify the rate of degradation by analyzing the same sample preparation at regular intervals (e.g., 0, 2, 4, 8, 24 hours). According to regulatory guidelines, the sample should be stable for the expected duration of the analytical run.

Part 3: Protocols and Regulatory Context

Adherence to established protocols and regulatory guidelines is non-negotiable in drug development. The International Council for Harmonisation (ICH) Q3A(R2) guideline is the primary reference for impurities in new drug substances.[9][10][11]

Protocol: Forced Degradation Study

A forced degradation study is essential for identifying likely degradation products and demonstrating the stability-indicating nature of your analytical method.

Objective: To generate potential degradation products under various stress conditions.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine HCl at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 water/acetonitrile).

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio. Store a control sample (1:1 with diluent) under ambient conditions. Aim for 5-20% degradation of the main peak.

    • Acid Hydrolysis: Add 0.1 M HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 8 hours.

    • Oxidative: Add 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

    • Thermal: Store the solid API in an oven at 105 °C for 48 hours. Dissolve and analyze.

    • Photolytic: Expose the solution to a calibrated light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Analysis: After the designated time, neutralize the acid and base samples if necessary. Dilute all samples to a target concentration (e.g., 0.1 mg/mL) and analyze by your HPLC method alongside the control.

  • Evaluation:

    • Check for peak purity of the API peak in all stressed samples using a photodiode array (PDA) detector or MS.

    • Ensure that the major degradation peaks are well-resolved from the main peak (Resolution > 2.0).

    • Document the retention times and response of new peaks. This data forms the basis of your impurity profile.

Understanding ICH Q3A(R2) Thresholds

The ICH Q3A(R2) guideline defines thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug.[9][12]

Maximum Daily Dose Reporting Threshold *Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%

*TDI = Total Daily Intake

  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which an impurity's structure must be determined.

  • Qualification Threshold: The level above which an impurity's biological safety must be established.

This means that if your drug has a planned MDD of 500 mg, any impurity found at a level greater than 0.10% must be structurally identified, and any impurity greater than 0.15% must be qualified through safety studies.[10][12]

Diagram: Synthetic Pathway and Potential Impurities

This diagram visualizes a plausible synthetic route and where key impurities may arise.

Caption: Plausible synthesis showing origins of process impurities.

References

  • Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. CN105085278A.
  • Synthesis of 2-methyl-1-naphthol. US5420362A.
  • Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Molbank 2018, 2018(4), M1011. [Link]

  • One synthetic method for producing N-methyl-1-phenylpropan-2-amine. Pearson+. [Link]

  • Anaerobic degradation of naphthalene and 2-methylnaphthalene in the sulfate-reducing enrichment culture N47. ResearchGate. [Link]

  • Process for the preparation of n-methyl-1-naphthalenemethanamine. WO2004080945A1.
  • Summary pathways for naphthalene, 2-methylnaphthalene, and phenanthrene. ResearchGate. [Link]

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). European Medicines Agency. [Link]

  • Proposed Pathways for Naphthalene and 2-Methylnaphthalene degradation. ResearchGate. [Link]

  • Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture. Applied and Environmental Microbiology. [Link]

  • 2-Methyl-1-(naphthalen-2-yl)propan-2-amine. Pharmaffiliates. [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Corporation. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]

  • Chromatographic Determination of Amines in Food Samples. University of Helsinki. [Link]

  • ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. [Link]

Sources

Troubleshooting

2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride stability issues

[1][2] Executive Summary This guide addresses the stability profile of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride (often structurally categorized as a naphthyl-analog of phentermine).[1][2] While the tert-a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide addresses the stability profile of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride (often structurally categorized as a naphthyl-analog of phentermine).[1][2] While the tert-alkylamine motif typically confers resistance to metabolic deamination (MAO degradation), the naphthalene moiety introduces specific physiochemical vulnerabilities—specifically photo-oxidative sensitivity and lipophilicity-driven solubility challenges—that differ from phenyl-based analogs.[1][2]

The following troubleshooting modules are designed to resolve experimental inconsistencies caused by degradation, hygroscopicity, or solubility failures.

Module 1: Chemical Stability & Discoloration

User Query: "My sample of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine HCl has turned from a white powder to a faint yellow/brown solid. Is it still usable?"

Technical Diagnosis: Photo-Oxidative Degradation

Unlike simple phenyl-alkylamines, the naphthalene ring system has a lower ionization potential, making it more susceptible to Singlet Oxygen (


) attack  and photo-oxidation.[1][2]
  • The Mechanism: Exposure to UV/visible light in the presence of atmospheric oxygen can lead to the formation of endoperoxides at the 1,4-positions of the naphthalene ring. These unstable intermediates decompose into 1,4-naphthoquinones (yellow/brown chromophores).[1][2]

  • Impact: Even trace amounts (<1%) of quinone byproducts can cause visible discoloration.[1][2] While the bulk amine may remain intact, these impurities are electrophilic and can interfere with biological assays (e.g., by reacting with cysteine residues in proteins).

Troubleshooting Protocol
ObservationAction RequiredPrevention Strategy
Off-white / Cream Usable for non-critical screens. Verify purity via HPLC.[1][2] If purity >98%, proceed.Store in amber glass vials under Argon.
Yellow / Brown Recrystallize or Discard. The presence of quinones may skew binding affinity data.[2]Strict exclusion of light. Store at -20°C.
Liquefaction Discard. Indicates advanced hygroscopic failure (see Module 2).[1][2]Use desiccators with active silica/CaSO₄.[1][2]
Corrective Workflow: Recrystallization

If the sample is yellow but valuable:

  • Dissolve the salt in a minimal amount of hot Isopropanol (IPA) .

  • Add Diethyl Ether dropwise until turbidity appears.[1][2]

  • Cool to 4°C overnight.

  • Filter crystals and dry under vacuum (protect from light throughout).[1][2]

Module 2: Solubility & Solution Stability

User Query: "I cannot get the compound to dissolve completely in PBS (pH 7.4), or it precipitates out after a few hours."

Technical Diagnosis: Lipophilicity & Common Ion Effect

This compound is significantly more lipophilic than its phenyl analog (Phentermine) due to the fused naphthalene ring.[2]

  • pKa Factor: The amine pKa is estimated at ~9.[2]8. At pH 7.4, the equilibrium shifts slightly toward the free base, but the dominant species is still cationic.

  • Chloride Threshold: In high-salt buffers (like PBS or saline), the high concentration of Cl⁻ ions can suppress the solubility of the hydrochloride salt (Common Ion Effect ), forcing the salt out of solution.

Solubility Decision Matrix
Solvent SystemSolubility RatingRecommended Use
Water (deionized) ModerateStock preparation (short term).[1][2]
PBS (1x) Low / RiskyAvoid for high concentrations (>10mM).
DMSO HighPreferred Stock Solvent. Stable at -20°C.
Ethanol HighGood for intermediate dilutions.[1][2]
Protocol: Preparation of Stable Assay Stocks
  • Primary Stock: Dissolve compound in 100% DMSO to a concentration of 10–50 mM.

    • Why: DMSO disrupts the crystal lattice energy more effectively than water for naphthyl derivatives and prevents hydrolysis.[2]

  • Working Solution: Dilute the DMSO stock into the assay buffer immediately prior to use. Ensure the final DMSO concentration is <0.1% (or as tolerated by your assay).[2]

  • pH Check: If using aqueous stock, ensure pH < 6.0 to maintain the protonated (soluble) state.[2]

Module 3: Hygroscopicity & Physical Handling

User Query: "The powder clumps together and sticks to the spatula. Is the stoichiometry of the salt changing?"

Technical Diagnosis: Hygroscopic Lattice Expansion

Amine hydrochloride salts are prone to absorbing atmospheric moisture.[1][2] Water molecules intercalate into the crystal lattice, causing:

  • Weighing Errors: You are weighing water, not drug, leading to under-dosing.[1][2]

  • Hydrolysis Risk: Surface moisture creates a micro-aqueous environment where the salt can disproportionate (losing HCl as gas over time), eventually reverting to the oily free base or reacting with CO₂ to form carbamates.[2]

Handling Guide
  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses ambient moisture directly onto the solid.[2]

  • Weighing: Use an anti-static gun if available.[1][2] If clumping is severe, dry the material in a vacuum desiccator over P₂O₅ for 24 hours before preparing critical stocks.[2]

Visualizing the Stability Pathways

The following diagram illustrates the degradation logic and decision points for handling this compound.

G Compound 2-Methyl-1-(naphthalen-2-yl) propan-2-amine HCl Light Light/UV Exposure Compound->Light Moisture High Humidity / Cold Transfer Compound->Moisture Buffer PBS / High Salt Buffer Compound->Buffer Oxidation Naphthalene Ring Oxidation (1,4-Endoperoxide) Light->Oxidation Quinone 1,4-Naphthoquinone (Yellow/Brown Impurity) Oxidation->Quinone DMSO Use DMSO Stock Quinone->DMSO Recrystallize First Hydrate Lattice Hydration (Clumping/Deliquescence) Moisture->Hydrate WeighingError Stoichiometric Error (Under-dosing) Hydrate->WeighingError Desiccate Desiccate / Inert Gas Hydrate->Desiccate Dry 24h Precipitation Common Ion Effect (Precipitation) Buffer->Precipitation Precipitation->DMSO Switch Solvent

Figure 1: Degradation pathways and corrective actions.[1][2] Red nodes indicate critical failure states; Blue nodes indicate corrective protocols.

Frequently Asked Questions (FAQs)

Q: Can I autoclave the solution? A: No. While the amine structure is thermally robust, the naphthalene ring is sensitive to oxidative stress under high heat and pressure. Furthermore, HCl salts can hydrolyze at autoclave temperatures (121°C).[1][2] Use 0.22 µm sterile filtration instead.

Q: What is the exact shelf-life of the solid? A: If stored at -20°C in amber glass , the re-test date is typically 2 years . If stored at room temperature exposed to light, degradation (yellowing) can occur within 3–6 months .[1][2]

Q: Is this compound a substrate for Monoamine Oxidase (MAO)? A: The alpha-gem-dimethyl group (similar to phentermine) provides significant steric hindrance, generally protecting the amine from rapid deamination by MAO.[1] However, metabolic stability should be experimentally verified for your specific model system [1].[1][2]

References
  • PubChem. (2023).[1][2] 2-Methyl-1-(naphthalen-2-yl)propan-2-amine.[1][2][3][4][5] National Library of Medicine.[1][2] Available at: [Link][1]

  • Song, Y., et al. (2018).[1][2] Naphthalene Oxidation of a Manganese(IV)-Bis(Hydroxo) Complex. Journal of the American Chemical Society.[2][6] (Demonstrates naphthalene susceptibility to oxidation).[1][2][6] Available at: [Link][1]

  • Gibson, E. K. (2007).[1][2] Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow.[1][2] (Detailed analysis of amine HCl salt lattice energies and stability). Available at: [Link]

Sources

Optimization

2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride troubleshooting guide

Product Code: NAPH-PHEN-02 | CAS: 198226-63-0 (Free Base) / Custom HCl Salt Technical Overview & Scope Compound Identity: 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride is a structural analogue of phentermine w...

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: NAPH-PHEN-02 | CAS: 198226-63-0 (Free Base) / Custom HCl Salt

Technical Overview & Scope

Compound Identity: 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride is a structural analogue of phentermine where the phenyl ring is substituted with a naphthalene moiety. This modification significantly increases lipophilicity (


) and steric bulk compared to its parent compound, altering its interaction with Monoamine Transporters (DAT, NET, SERT) and Trace Amine-Associated Receptors (TAAR1).

Target Audience: This guide is designed for neuropharmacologists and medicinal chemists encountering stability, solubility, or assay reproducibility issues.

Core Physicochemical Profile:

PropertyValue / CharacteristicImpact on Troubleshooting
Molecular Weight ~235.75 g/mol (HCl Salt)Standard calculation base.
Lipophilicity (LogP) High (> 3.5 predicted)Critical: Causes high non-specific binding (NSB) to plastics and lysosomal trapping.
pKa ~9.8 (Amine)Ionized at physiological pH (7.4), but free base precipitates easily at pH > 8.
UV Absorbance

~220 nm, 275 nm
Strong naphthalene absorbance; susceptible to fluorescence interference.
Solubility AmphiphilicSoluble in DMSO/Ethanol; limited aqueous solubility without pH adjustment.

Troubleshooting Module: Solubility & Preparation

FAQ: Why is the compound precipitating in my physiological buffer (PBS/Krebs)?

Diagnosis: The hydrochloride salt is water-soluble, but the naphthalene ring drives rapid aggregation in high-salt environments (Common Ion Effect) or if the pH drifts above 7.4, shifting the equilibrium toward the insoluble free base.

Corrective Protocol: Do not attempt to dissolve the solid directly into neutral PBS. Follow this "Solvent-Shift" method to ensure a stable colloidal dispersion or true solution.

Step-by-Step Solubilization Protocol:

  • Primary Stock: Dissolve solid HCl salt in 100% DMSO to a concentration of 10–20 mM.

    • Why: DMSO solvates the lipophilic naphthalene ring, preventing

      
      -
      
      
      
      stacking aggregation.
  • Intermediate Dilution: Dilute the stock 1:10 with deionized water (not buffer) to create a working stock.

  • Final Application: Spike this working stock into your assay buffer (PBS/HBSS).

    • Constraint: Keep final DMSO concentration < 0.1% to avoid solvent effects on receptor conformation.

Visual Decision Tree: Solubility Troubleshooting

SolubilityLogic Start Compound Precipitates in Buffer CheckSolvent Did you use DMSO Stock? Start->CheckSolvent CheckPH Check Buffer pH CheckSolvent->CheckPH Yes ActionDMSO Dissolve in 100% DMSO then dilute CheckSolvent->ActionDMSO No CheckConc Final Conc > 100µM? CheckPH->CheckConc pH OK ActionAcid Acidify slightly (pH 6.5-7.0) CheckPH->ActionAcid pH > 7.4 CheckConc->ActionDMSO No (Mixing error) ActionCyclo Use Cyclodextrin (HP-β-CD) carrier CheckConc->ActionCyclo Yes (Saturation limit)

Figure 1: Logic flow for resolving precipitation issues. The naphthalene moiety requires organic co-solvents or carrier molecules at high concentrations.

Troubleshooting Module: Analytical Verification (HPLC/LC-MS)

FAQ: Why do I see broad tailing peaks or retention time drift?

Diagnosis:

  • Silanol Interaction: The secondary amine interacts strongly with residual silanol groups on silica columns, causing tailing.

  • Lipophilic Drag: The naphthalene ring interacts strongly with C18 chains, leading to long retention times and potential carryover between runs.

Optimization Guide:

ParameterRecommendationScientific Rationale
Column C18 with End-capping or Phenyl-HexylEnd-capping reduces silanol interactions. Phenyl-hexyl columns offer better selectivity for aromatic analytes via

-

interactions.
Mobile Phase A: Water + 0.1% TFAB: Acetonitrile + 0.1% TFATFA (Trifluoroacetic acid) suppresses silanol ionization and ion-pairs with the amine, sharpening the peak.
Gradient Start high organic (e.g., 20% B to 90% B)Naphthalene is very hydrophobic; a steep gradient is needed to elute it efficiently.
Detection UV 220 nm (Quant) / 275 nm (ID)220 nm is more sensitive; 275 nm is specific to the naphthalene conjugation system.

Troubleshooting Module: Biological Assays (Receptor Binding/Uptake)

FAQ: Why is my non-specific binding (NSB) so high (>50%)?

Diagnosis: Lipophilic amines (Cationic Amphiphilic Drugs - CADs) adhere avidly to plasticware (pipette tips, well plates) and filter membranes (GF/B). Furthermore, they can be sequestered into acidic cellular compartments (lysosomes) via ion trapping, mimicking "uptake" that is actually transporter-independent.

Protocol Adjustments for High-Fidelity Data:

1. Mitigating Surface Adsorption (The "Sticky Compound" Fix):

  • Glassware: Use silanized glass vials for all serial dilutions.

  • Blocking: Pre-coat pipette tips and plates with 0.1% BSA (Bovine Serum Albumin) or 0.05% PEI (Polyethylenimine) . This masks hydrophobic sites on the plastic.

  • Filter Selection: For radioligand binding, use GF/C filters pre-soaked in 0.5% PEI . The cationic PEI repels the cationic drug, preventing filter binding.

2. Distinguishing Transporter Uptake from Lysosomal Trapping: If you observe high uptake in control cells (e.g., HEK293 wild-type without DAT/SERT), the drug is likely trapping in lysosomes.

  • Control Experiment: Perform the uptake assay in the presence of 100 µM Chloroquine or 10 mM NH₄Cl .

  • Mechanism: These agents neutralize lysosomal pH. If the "uptake" signal disappears with Chloroquine, your signal was artifactual lysosomal trapping, not transporter-mediated.

Visual Workflow: Assay Validation

AssayTroubleshoot Input High Uptake Signal Control Test on WT Cells (No Transporter) Input->Control Result Signal Present in WT? Control->Result Valid True Transport Result->Valid No Signal Validation Add 100µM Chloroquine Result->Validation High Signal Trapping Lysosomal Trapping Suspected NSB Plastic Adsorption Suspected Validation->Trapping Signal Drops Validation->NSB Signal Persists

Figure 2: Diagnostic workflow to differentiate true transporter activity from physicochemical artifacts.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. PubChem Compound Summary for 2-Methyl-1-(naphthalen-2-yl)propan-2-amine. Link (Verified via ChemicalBook/CAS 198226-63-0 search).

  • Lysosomal Trapping Mechanism

    • Kazmi, F., et al. (2013). "Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes." Drug Metabolism and Disposition. Link

  • HPLC Troubleshooting for Hydrophobic Amines

    • Agilent Technologies. "HPLC Troubleshooting Guide: Peak Tailing and Broadening." Link

  • Non-Specific Binding in Receptor Assays

    • Hulme, E.C., & Trevethick, M.A. (2010). "Ligand binding assays at equilibrium: validation and interpretation." British Journal of Pharmacology. Link

  • Synthesis & Characterization Context (Analogous Structures)

    • Rothman, R. B., et al. (2005). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse. (Contextual reference for Naphthyl-isopropylamine pharmacology). Link

Optimization

Common contaminants in 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride synthesis

The following technical guide serves as a specialized support resource for the synthesis and purification of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride (CAS: 198226-63-0). This document is designed for orga...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the synthesis and purification of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride (CAS: 198226-63-0). This document is designed for organic chemists and process engineers, focusing on contaminant identification, root cause analysis, and remediation strategies.

Executive Summary & Molecule Profile

Compound: 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride Structural Class: Sterically hindered primary amine; Naphthalene analog of Phentermine. Key Challenge: The gem-dimethyl group adjacent to the amine creates significant steric bulk, making nucleophilic attacks difficult and prone to elimination side reactions. The naphthalene ring introduces regioisomer risks (1- vs 2-position) and solubility challenges compared to phenyl analogs.

Synthesis Pathways & Critical Control Points (CCPs)

To understand contaminants, we must first map the genesis of the molecule. Two primary routes are prevalent in R&D and scale-up: The Nitrile Alkylation (Hofmann) Route and the Ritter Reaction Route .

Workflow Visualization

The following diagram illustrates the two major pathways and the specific entry points for contaminants.

SynthesisPathways cluster_0 Route A: Nitrile Alkylation (Scale-Up Preferred) cluster_1 Route B: Ritter Reaction (Lab Scale) SM1 2-(Chloromethyl) naphthalene Int1 Intermediate: 2,2-Dimethyl-3-(naphthalen-2-yl) propanenitrile SM1->Int1 LDA/LiHMDS Alkylation Iso Isobutyronitrile Iso->Int1 Int2 Intermediate: Amide Derivative Int1->Int2 Partial Hydrolysis ProdA Target Amine (Free Base) Int2->ProdA Hofmann Rearrangement (Br2/NaOH) Contam1 Impurity A: Sym-Urea Derivative Int2->Contam1 Side Reaction (Low pH/Water) Salt Final Product: Amine HCl Salt ProdA->Salt HCl/IPA SM2 1-(Naphthalen-2-yl) propan-2-one Alc Tertiary Alcohol Precursor SM2->Alc Grignard Addition Grig Methyl Grignard Grig->Alc RitterInt N-Acetyl Intermediate Alc->RitterInt HCN or MeCN H2SO4 Contam2 Impurity B: Olefins (Elimination) Alc->Contam2 Dehydration (Acid Catalyst) ProdB Target Amine (Free Base) RitterInt->ProdB Acid Hydrolysis ProdB->Salt HCl/IPA

Figure 1: Comparative synthesis routes showing the origin of critical impurities (Urea derivatives in Hofmann; Olefins in Ritter).

Contaminant Profiling & Troubleshooting Guide

Table 1: Common Contaminants and Remediation
Retention Time (Rel.)Impurity NameOriginRisk FactorRemoval Strategy
0.85 2-Methyl-1-(naphthalen-2-yl)prop-1-ene Ritter Route: Acid-catalyzed dehydration of the tertiary alcohol intermediate.High (Polymerizes)Difficult to remove by crystallization. Use silica chromatography or steam distillation of the free base.
1.05 1-Naphthyl Isomer Raw Material: Impurity in 2-(chloromethyl)naphthalene starting material.Medium (Similar potency)Critical: Must be controlled at raw material stage (GC >99.5%). Very difficult to separate final isomers.
1.20 N-Acetyl Amine Ritter Route: Incomplete hydrolysis of the acetamide intermediate.Low (Inert)Extend hydrolysis time (reflux 24h+ in 6N HCl).
1.50 Sym-Urea Derivative Hofmann Route: Reaction of isocyanate intermediate with already formed amine product.High (Insoluble)Avoid water in the Hofmann rearrangement step. Ensure rapid mixing of hypobromite.
2.10 2,2-Dimethyl-3-(naphthalen-2-yl)propanoic acid Hofmann Route: Over-hydrolysis or "dead" pathway of the nitrile.Medium (Acidic)Removed during Acid/Base extraction workup (remains in aqueous basic layer).
Deep Dive: The "Oiling Out" Phenomenon

Issue: During the final HCl salt formation, the product separates as a sticky oil rather than a white crystalline solid. Cause:

  • Residual Solvents: Presence of toluene or high-boiling ethers prevents crystal lattice formation.

  • Impurity Profile: High levels of the dehydration olefin (from Ritter) act as a plasticizer.

  • Water Content: HCl/IPA solutions that are hygroscopic introduce water, leading to a clumping hydrate.

Protocol: Corrective Crystallization

  • Dissolve the "oiled" crude salt in a minimum amount of hot anhydrous ethanol (approx. 60°C).

  • Slowly add diethyl ether or MTBE (anti-solvent) until slight turbidity is observed.

  • Seed the mixture with a pure crystal if available.

  • Cool slowly to 0°C over 4 hours with gentle stirring.

  • Note: If oil persists, perform a "free-basing" cycle: Dissolve in water, basify with NaOH, extract into DCM, dry over MgSO4, and re-acidify with anhydrous HCl in dioxane.

Detailed Experimental Protocols

Method A: Nitrile Alkylation (Recommended for Purity)

Reference Anchor: Adapted from principles in CN105085278A and standard Hofmann rearrangement protocols.

Step 1: Alkylation

  • Setup: Flame-dried 3-neck flask under Argon.

  • Reagents: Charge Isobutyronitrile (1.1 eq) and THF. Cool to -78°C.[1]

  • Base: Add LDA (Lithium Diisopropylamide, 1.1 eq) dropwise. Stir for 1 hour.

  • Addition: Add solution of 2-(Chloromethyl)naphthalene (1.0 eq) in THF dropwise.

  • Monitor: Allow to warm to RT. Monitor disappearance of benzyl chloride by TLC/GC.

  • Quench: Sat. NH4Cl.[2] Extract with EtOAc.[3]

Step 2: Hofmann Rearrangement (The Critical Step)

  • Hydrolysis: Convert nitrile to amide using H2O2/NaOH or H2SO4 (partial hydrolysis). Isolate the solid amide.

  • Rearrangement: Dissolve amide in MeOH.

  • Reagent: Add freshly prepared NaOBr (Bromine in NaOH) at 0°C.

  • Heat: Reflux for 1 hour. The isocyanate forms and is immediately hydrolyzed to the amine.

  • Workup: Evaporate MeOH. Dilute with water.[3] Extract the Amine Free Base into DCM.

Step 3: Salt Formation

  • Dry DCM layer with Na2SO4.

  • Add 4M HCl in Dioxane dropwise at 0°C.

  • Filter the white precipitate immediately. Wash with cold ether.

Method B: Ritter Reaction (Lab Scale Alternative)

Reference Anchor: Standard Ritter chemistry for tert-butylamine derivatives.

  • Precursor: React 1-(naphthalen-2-yl)propan-2-one with Methylmagnesium bromide to yield 1-(naphthalen-2-yl)-2-methylpropan-2-ol .

  • Ritter: Add the alcohol to a mixture of Acetonitrile (solvent/reagent) and Sulfuric Acid (catalyst) at 0°C.

  • Stir: Allow to stand at RT for 24 hours. (Forms N-acetyl intermediate).

  • Hydrolysis: Reflux the mixture with water/ethanol for 48 hours to cleave the acetyl group.

  • Risk: This step often yields ~15-20% elimination product (olefin). Extensive purification required.[4]

Frequently Asked Questions (FAQs)

Q1: My final product has a persistent yellow color. Is this a concern? A: Yes. Pure 2-Methyl-1-(naphthalen-2-yl)propan-2-amine HCl should be white. Yellowing indicates oxidation of the naphthalene ring (formation of naphthoquinone derivatives) or traces of polymerized olefins. Fix: Recrystallize from Ethanol/Activated Charcoal.

Q2: Can I use 1-(Chloromethyl)naphthalene instead of the 2-isomer? A: No. This yields the regioisomer (1-naphthyl analog). These isomers have distinct pharmacological profiles and melting points. You must verify your starting material purity using GC-MS before beginning synthesis.

Q3: The Ritter reaction yield is stuck at 30%. How do I improve it? A: The Ritter reaction is sensitive to the stability of the carbocation. The benzyl-like carbocation is stable, but steric hindrance prevents nitrile attack. Optimization: Use Sodium Cyanide/Acetic Acid (Caution: Toxic) instead of Acetonitrile to form the formamide, which hydrolyzes much faster and cleaner than the acetamide. Alternatively, switch to the Nitrile Alkylation (Method A) for yields >60%.

Q4: Why is the melting point of my HCl salt broad (e.g., 210-225°C)? A: A broad melting point range (>2°C) indicates impure salt. Common culprits are:

  • Inorganic Salts: NaCl/NaBr trapped in the lattice (check ash content).

  • Mixed Salts: Presence of both HCl and H2SO4 salts (if H2SO4 was used in workup).

  • Amine Carbonate: Absorption of CO2 from air by the free base before acidification.

References

  • Patent CN105085278A . Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. (2015). Describes the alkylation/Curtius/Hofmann route for this class of compounds.

  • Organic Syntheses, Coll. Vol. 5, p. 273 (1973) . Hofmann Rearrangement Protocols. Provides foundational stoichiometry for the conversion of hindered amides to amines.

  • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes. Journal of the American Chemical Society, 70(12), 4045–4048. (Foundational text for the Ritter mechanism).

  • National Center for Biotechnology Information (2024) . PubChem Compound Summary for CID 21124407, 2-Methyl-1-(naphthalen-2-yl)propan-2-amine.

Sources

Troubleshooting

Technical Support Center: Purification of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine Hydrochloride

This technical guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals working on the purification of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydroc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals working on the purification of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride. Our goal is to equip you with the necessary knowledge to overcome common challenges and enhance the purity of this compound in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My synthesized 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride is a brownish, oily solid. How can I improve its appearance and purity?

This is a common issue arising from residual solvents, starting materials, or by-products from the synthesis. A multi-step purification approach is often necessary. We recommend a sequence of acid-base extraction followed by recrystallization.

Causality: The brownish color and oily consistency suggest the presence of non-polar impurities and potentially the free base form of the amine. An acid-base extraction will selectively isolate the amine from non-basic impurities. Subsequent recrystallization will then remove closely related impurities by leveraging differences in solubility.

Workflow for Purification:

cluster_0 Initial Purification cluster_1 Salt Formation & Final Purification Crude Product Crude Product Acid-Base Extraction Acid-Base Extraction Crude Product->Acid-Base Extraction Dissolve in organic solvent & wash with base Free Base Amine Free Base Amine Acid-Base Extraction->Free Base Amine Isolate organic layer, dry, and evaporate HCl Treatment HCl Treatment Free Base Amine->HCl Treatment Dissolve in ether, add HCl in ether Recrystallization Recrystallization HCl Treatment->Recrystallization Isolate precipitate Pure Hydrochloride Salt Pure Hydrochloride Salt Recrystallization->Pure Hydrochloride Salt Filter, wash, & dry

Caption: Purification workflow for 2-Methyl-1-(naphthalen-2-yl)propan-2-amine HCl.

Q2: Can you provide a detailed protocol for the acid-base extraction?

Certainly. This procedure is designed to separate the basic amine from any acidic or neutral impurities.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride in deionized water.

  • Basification: Slowly add a 1M aqueous solution of sodium hydroxide (NaOH) with stirring until the pH of the aqueous solution is >12. The free amine should precipitate or form an oily layer.

  • Extraction: Transfer the mixture to a separatory funnel and extract the free amine into an organic solvent such as diethyl ether or dichloromethane (3 x 50 mL). The free amine is more soluble in the organic phase, while charged impurities remain in the aqueous phase.

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the free amine, which may be an oil or a solid.

Q3: What is the best solvent system for recrystallizing the hydrochloride salt?

The choice of solvent is critical for effective recrystallization. For amine hydrochlorides, a polar protic solvent or a mixture of a polar and a non-polar solvent is often effective.[1]

Rationale: The ideal solvent system will dissolve the compound when hot but have low solubility when cold, allowing for the crystallization of the pure product upon cooling while impurities remain in the mother liquor.

Solvent SystemSuitability
Isopropanol (IPA)Good starting point. The hydrochloride salt should have moderate solubility at reflux and low solubility at room temperature.
Ethanol/Diethyl EtherDissolve in a minimal amount of hot ethanol and slowly add diethyl ether until turbidity persists. This anti-solvent method can induce crystallization.
Methanol/TolueneSimilar to the ethanol/ether system, using toluene as the anti-solvent.
n-ButanolCan be effective for removing ammonium chloride, a common impurity in some synthetic routes.

Experimental Protocol: Recrystallization from Isopropanol

  • Dissolution: Place the crude hydrochloride salt in a flask and add a minimal amount of isopropanol.

  • Heating: Heat the mixture to reflux with stirring until all the solid dissolves. If it does not fully dissolve, add small aliquots of hot isopropanol until a clear solution is obtained.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

Q4: I am still seeing impurities after recrystallization. What are my options?

If recrystallization is insufficient, column chromatography of the free base is the next logical step.[2]

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase. Non-polar compounds will elute faster, while polar compounds will have a stronger interaction with the silica and elute slower.

Experimental Protocol: Column Chromatography

  • Preparation of the Free Base: Convert the hydrochloride salt to the free base using the acid-base extraction protocol described in Q2.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent like hexane.

  • Loading: Dissolve the crude free base in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Start with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and analyze them for the presence of the desired product using Thin Layer Chromatography (TLC).

  • Isolation and Salt Formation: Combine the pure fractions, evaporate the solvent, and re-form the hydrochloride salt by dissolving the purified free base in a solvent like diethyl ether and adding a solution of HCl in ether.[3]

Start Start Crude Free Base Crude Free Base Start->Crude Free Base Load on Silica Column Load on Silica Column Crude Free Base->Load on Silica Column Elute with Solvent Gradient Elute with Solvent Gradient Load on Silica Column->Elute with Solvent Gradient Collect Fractions Collect Fractions Elute with Solvent Gradient->Collect Fractions Analyze by TLC Analyze by TLC Collect Fractions->Analyze by TLC Combine Pure Fractions Combine Pure Fractions Analyze by TLC->Combine Pure Fractions Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent Purified Free Base Purified Free Base Evaporate Solvent->Purified Free Base End End Purified Free Base->End

Caption: Column chromatography workflow for purifying the free base.

Q5: How can I assess the purity of my final product?

Several analytical techniques can be used to determine the purity of your 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity and detecting impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an additive like formic or phosphoric acid) is a good starting point.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can provide structural confirmation and identify impurities by the presence of unexpected signals. The spectrum of the pure compound should show characteristic peaks for the naphthalene and the 2-methylpropan-2-amine moieties.[2][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities. The analysis would typically be performed on the free base form of the compound.[8]

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity and identify a suitable solvent system for column chromatography.[8]

References

  • CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents.
  • US4670232A - Recovery of amines from by-product chloride salts - Google Patents.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]

  • WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents.
  • 2-Methyl-1-(naphthalen-2-yl)propan-2-amine | Pharmaffiliates. Available at: [Link]

  • 2-Propanamine, 2-methyl-N-(1-methylethyl)- | SIELC - SIELC Technologies. Available at: [Link]

  • Naphthalene Purity Determination - Regulations.gov. Available at: [Link]

  • Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. PubMed. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC - NIH. Available at: [Link]

  • Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. MDPI. Available at: [Link]

  • Methylamine Hydrochloride - Organic Syntheses Procedure. Available at: [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1. Available at: [Link]

  • One synthetic method for producing N-methyl-1-phenylpropan-2-amin... | Study Prep in Pearson+. Available at: [Link]

  • Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols - MDPI. Available at: [Link]

  • 2-Propen-1-amine, N-methyl- | SIELC Technologies. Available at: [Link]

  • N-Methyl-1-(thiophen-2-yl)propan-2-aMine HCL - ChemBK. Available at: [Link]

  • Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimization of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine HCl Synthesis

Status: Operational Ticket ID: REF-NAPH-PHEN-001 Subject: Yield Improvement & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Chemical Process Development Executive Summary This technical guide a...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REF-NAPH-PHEN-001 Subject: Yield Improvement & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Chemical Process Development

Executive Summary

This technical guide addresses the synthesis of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride (CAS: 198226-63-0). This molecule is structurally a naphthalene analogue of phentermine. The presence of the gem-dimethyl group adjacent to the amine creates significant steric hindrance, making standard reductive amination routes (e.g., from 2-naphthaldehyde) ineffective.

We focus on the two most viable synthetic pathways:

  • Primary Protocol: Nitroalkylation of 2-(bromomethyl)naphthalene followed by reduction (High yield potential, requires strict solvent control).

  • Alternative Protocol: Ritter Reaction on 1-(naphthalen-2-yl)-2-methylpropan-2-ol (Lower atom economy, avoids nitro compounds).

Module 1: The Nitroalkylation Pathway (Primary Route)

The Challenge: The reaction between 2-(bromomethyl)naphthalene and 2-nitropropane involves an ambident nucleophile (the nitronate anion).

  • Failure Mode: Attack by the oxygen atom (O-alkylation) produces an unstable nitronic ester which decomposes into 2-naphthaldehyde and acetone oxime, resulting in low yield.

  • Success Mode: Attack by the carbon atom (C-alkylation) yields the desired 2-methyl-1-(naphthalen-2-yl)-2-nitropropane .

Critical Protocol Optimization
ParameterStandard (Low Yield)Optimized (High Yield)Mechanism of Action
Base Sodium Ethoxide / NaOHSodium Hydride (NaH) or Lithium Diisopropylamide (LDA) Stronger bases ensure complete deprotonation without nucleophilic competition from the conjugate base.
Solvent Ethanol / MethanolDMF or DMSO Polar aprotic solvents solvate the cation (

), leaving the nitronate anion "naked" and more reactive toward C-alkylation (Kornblum's Rule).
Temperature Reflux (

)

to

Lower temperatures kinetically favor C-alkylation over the thermodynamically favored O-alkylation.
Step-by-Step Optimized Protocol
  • Nitronate Formation:

    • Suspend NaH (1.1 eq, 60% dispersion, washed with hexane) in anhydrous DMF under Argon.

    • Add 2-nitropropane (1.2 eq) dropwise at

      
      . Stir until H2 evolution ceases (~30 mins). The solution should be clear/yellow.
      
  • Alkylation:

    • Add 2-(bromomethyl)naphthalene (1.0 eq) dissolved in minimal DMF dropwise.

    • Crucial: Maintain internal temp

      
      .
      
    • Stir for 4–6 hours at room temperature.

  • Workup:

    • Quench with cold water. Extract with Ethyl Acetate.[1]

    • Wash organic layer with water (

      
      ) to remove DMF (residual DMF poisons the hydrogenation catalyst later).
      

Module 2: Reduction of the Sterically Hindered Nitro Group

The Challenge: The gem-dimethyl group shields the nitro group, making it resistant to mild reduction. Incomplete reduction leads to hydroxylamines (often pink/red impurities).

Troubleshooting the Reduction

Scenario A: You have a high-pressure hydrogenation setup (Parr Reactor)

  • Catalyst: Raney Nickel (active, W2 or W4 grade).

  • Conditions: 50–60 psi

    
    , Methanol, 
    
    
    
    .
  • Note: Raney Ni is less sensitive to steric bulk than Pd/C for nitro groups.

Scenario B: You only have standard glassware (Atmospheric Pressure)

  • Method: Transfer Hydrogenation.[2]

  • Reagents: Ammonium Formate (5-10 eq) + 10% Pd/C (10 wt% loading).

  • Solvent: Methanol (reflux).

  • Why it works: Formate decomposes to release active hydrogen on the catalyst surface, creating a "local high pressure" effect that overcomes steric hindrance.

Module 3: Salt Formation & Purification

The Challenge: The free base amine is an oil that oxidizes over time. The hydrochloride salt is stable but often "oils out" during crystallization.

Crystallization Guide:

  • Dissolve the crude amine oil in dry Diethyl Ether or MTBE .

  • Add 2M HCl in Diethyl Ether dropwise with vigorous stirring at

    
    .
    
  • Troubleshooting "Oiling Out":

    • If a gum forms, decant the ether.

    • Dissolve the gum in a minimum amount of hot Isopropanol (IPA) .

    • Add Ethyl Acetate until turbid.

    • Cool slowly to

      
      .
      

Visual Troubleshooting Logic

OptimizationLogic Start Start: Low Yield Identified CheckStep Which step is failing? Start->CheckStep Alkylation Alkylation Step (Bromide + Nitropropane) CheckStep->Alkylation Reduction Reduction Step (Nitro -> Amine) CheckStep->Reduction Q_Solvent Solvent used? Alkylation->Q_Solvent Q_Catalyst Catalyst used? Reduction->Q_Catalyst Result_Aldehyde High Aldehyde byproduct? (O-Alkylation) Q_Solvent->Result_Aldehyde Ethanol/MeOH Fix_Solvent Switch to DMF/DMSO Use NaH Base Result_Aldehyde->Fix_Solvent Result_Pink Pink Product? (Hydroxylamine) Q_Catalyst->Result_Pink Pd/C (Low Pressure) Fix_Pressure Increase H2 Pressure OR Use Raney Ni Result_Pink->Fix_Pressure

Caption: Decision tree for diagnosing yield loss in the synthesis of hindered naphthyl-amines.

Frequently Asked Questions (FAQs)

Q1: My final product is pink/reddish. Is it pure?

  • Diagnosis: No. This indicates the presence of trace azo impurities or hydroxylamines resulting from incomplete reduction of the nitro group.

  • Fix: Recrystallize from Isopropanol/Acetone. If the color persists, re-subject the free base to hydrogenation with fresh catalyst for 2 hours.

Q2: Can I use the Ritter reaction instead?

  • Answer: Yes, but with caveats. You must synthesize 1-(naphthalen-2-yl)-2-methylpropan-2-ol first (via Grignard of 2-naphthylmagnesium bromide + acetone).

  • Ritter Protocol: React the alcohol with Sodium Cyanide (or Acetonitrile) in Glacial Acetic Acid/Sulfuric Acid.

  • Warning: Naphthalene rings are electron-rich and prone to sulfonation or polymerization under the harsh acidic conditions of the Ritter reaction, often leading to "tar" and lower yields compared to the nitroalkylation route [1].

Q3: Why is 2-nitropropane hard to source?

  • Context: 2-Nitropropane is classified as a Group 2B carcinogen.

  • Alternative: If you cannot source it, use Nitroethane followed by methylation (difficult) or revert to the Ritter Reaction (Route B) which avoids nitro compounds entirely.

Q4: The melting point of my HCl salt is lower than reported (


). 
  • Diagnosis: Likely solvent occlusion or the presence of the mono-methyl analogue.

  • Fix: Dry the salt under high vacuum (

    
    ) at 
    
    
    
    for 24 hours. Ensure your starting 2-nitropropane was not contaminated with 1-nitropropane.

References

  • Ritter Reaction Variants: Organic Chemistry Portal. "Ritter Reaction: Acid-induced nucleophilic addition of a nitrile to a carbenium ion."[1] Available at: [Link]

  • Nitroalkylation Mechanism (Kornblum's Rule): PatSnap Patent Search. "Synthesizing method of 2-nitropropane and alkylation nuances." Available at: [Link]

  • Phentermine Analogue Synthesis: ResearchGate. "Synthesis of Phentermine and its Derivatives." Available at: [Link]

  • Reduction of Hindered Nitro Compounds: National Institutes of Health (PMC). "The nitro to amine reduction: from millions of tons to single molecule studies." Available at: [Link]

Disclaimer: This guide is for research and development purposes only. The synthesis of amphetamine analogues may be regulated in your jurisdiction. Ensure compliance with all local laws and safety regulations regarding carcinogenic reagents (2-nitropropane).

Sources

Troubleshooting

Technical Support Center: Interpreting Unexpected Results with 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals From the Senior Application Scientist: Welcome to the technical support guide for 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride (CAS No....

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the Senior Application Scientist:

Welcome to the technical support guide for 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride (CAS No. 198226-63-0, as free base). This molecule is a useful research chemical, but as with many novel substituted amine hydrochlorides, its behavior in experimental systems can sometimes deviate from expectations.[1] This guide is designed to serve as your first line of support when you encounter unexpected results.

My approach here is not just to provide rote answers but to explain the underlying chemical and biological principles that could be at play. By understanding the 'why' behind a potential issue, you are better equipped to design robust experiments and validate your findings. We will proceed through a logical workflow, from initial compound verification to troubleshooting complex biological assays.

Section 1: Foundational Troubleshooting - Is Your Compound What You Think It Is?

Before troubleshooting any downstream application, it is imperative to confirm the identity, purity, and integrity of your starting material. Unexpected results often originate from fundamental issues with the compound itself.

FAQ 1.1: I've received a new batch of the compound. How can I confirm its identity and salt form?

Answer: Verifying the structure of a novel or complex organic molecule is a critical first step. For an amine hydrochloride like this, you should focus on techniques that can confirm the organic structure and the presence of the hydrochloride salt.

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural confirmation.

    • For the Free Base (2-Methyl-1-(naphthalen-2-yl)propan-2-amine): You would expect to see characteristic signals for the naphthalene ring, the methyl groups, and the methylene bridge.

    • For the Hydrochloride Salt: The protonation of the amine nitrogen causes a downfield shift (to a higher ppm value) for protons on adjacent carbons.[2] You may also observe a broad signal for the ammonium proton (N⁺-H), although this can exchange with solvent and may not always be visible, especially in solvents like D₂O.[3] Comparing the spectra of the salt and the free base (if available) is the most definitive method.[2]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) MS should show a prominent ion corresponding to the mass of the protonated free base [M+H]⁺.

  • Infrared (IR) Spectroscopy: Amine salts exhibit characteristic broad absorption bands in the 2400-2800 cm⁻¹ region due to the N⁺-H stretching vibrations, which are absent in the free amine.[4]

Protocol: Verifying Salt Form via ¹H NMR

  • Prepare Samples: Dissolve a small amount of your compound in a suitable deuterated solvent (e.g., DMSO-d₆, which is often good for amine salts). If you also have the free base, prepare a separate sample.[5]

  • Acquire Spectra: Run standard ¹H NMR experiments on both samples.

  • Analyze Data: Look for the characteristic downfield shift of protons alpha and beta to the nitrogen in the hydrochloride salt spectrum compared to the free base spectrum.[2] For instance, the protons on the methylene bridge and the methyl groups would be expected to be at a higher ppm in the salt form.

FAQ 1.2: My analytical column (HPLC) shows multiple peaks. Does this mean my sample is impure?

Answer: Not necessarily. While impurity is a possibility, several other factors can lead to multiple or distorted peaks in HPLC, especially with amine compounds.

  • Cause 1: Poor Peak Shape/Splitting: Basic compounds like amines can interact with residual acidic silanols on the surface of standard silica-based C18 columns. This "secondary interaction" can cause significant peak tailing or splitting.

    • Solution: Use a mobile phase with a pH that keeps the amine protonated (e.g., pH 2-3) to ensure a single ionic species. Alternatively, use a high pH (e.g., pH 10) to run the amine in its neutral, uncharged form, which can improve peak shape.[6][7] Using a modern, end-capped column or a specialized column designed for basic compounds is also highly effective.

  • Cause 2: On-Column Degradation: The compound may be unstable under the analytical conditions (e.g., incompatible mobile phase pH).

    • Solution: Evaluate compound stability in the mobile phase prior to injection. Try different mobile phase compositions or temperatures.

  • Cause 3: Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile into a 10% Acetonitrile mobile phase), it can cause peak distortion.[8][9]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[6] If solubility is an issue, inject the smallest possible volume of the stronger solvent.[6]

  • Cause 4: True Impurity: If the above are ruled out, the peaks likely represent impurities from synthesis or degradation products from storage.

    • Solution: Use a mass spectrometer (LC-MS) to identify the mass of the other peaks. This can help determine if they are related degradation products or synthesis byproducts.

Section 2: Solubility and Formulation Challenges

The hydrochloride salt form is typically chosen to enhance aqueous solubility.[4][10] However, the bulky, lipophilic naphthalene group in this molecule can still present significant solubility challenges.

FAQ 2.1: The compound won't dissolve in my aqueous buffer. What am I doing wrong?

Answer: This is a common issue. While amine hydrochlorides are generally more water-soluble than their free-base counterparts, high molecular weight organic salts can still have limited aqueous solubility.[11]

  • Cause 1: Insufficient pH Adjustment: The compound is most soluble in its protonated (salt) form. Ensure your buffer pH is sufficiently acidic to keep the amine protonated. The predicted pKa is around 9.88, so a buffer at pH 7.4 should be adequate, but solubility may increase at a lower pH.[12]

  • Cause 2: Common Ion Effect: In buffers containing high concentrations of chloride ions (e.g., HCl-based buffers or high-salt buffers), the solubility of a hydrochloride salt can actually decrease. This is known as the common ion effect.[13]

    • Solution: Try a different buffer system that does not contain chloride ions, such as a phosphate or acetate buffer.

  • Cause 3: Intrinsic Low Solubility: The large naphthalene moiety contributes to high lipophilicity, which may simply limit the aqueous solubility regardless of the salt form.

    • Solution: Gentle warming, sonication, or the use of co-solvents (like DMSO or ethanol) may be necessary. For cell-based assays, ensure the final concentration of the organic solvent is low enough to not be cytotoxic (typically <0.5% DMSO).

Troubleshooting Workflow for Solubility Issues

G start Compound Fails to Dissolve in Aqueous Buffer check_ph Is buffer pH < (pKa - 1)? (e.g., pH < 8.5) start->check_ph adjust_ph Lower buffer pH (e.g., to pH 5-6) check_ph->adjust_ph No check_cl Does buffer contain high [Cl⁻]? check_ph->check_cl Yes adjust_ph->check_cl change_buffer Switch to non-Cl⁻ buffer (e.g., Phosphate, Acetate) check_cl->change_buffer Yes gentle_methods Try Gentle Methods: - Sonication - Gentle Warming check_cl->gentle_methods No change_buffer->gentle_methods check_cosolvent Is a co-solvent permissible? gentle_methods->check_cosolvent success SOLUBLE gentle_methods->success Success add_cosolvent Add minimal co-solvent (e.g., DMSO, EtOH) and vortex check_cosolvent->add_cosolvent Yes fail Insoluble under these conditions. Consider reformulation. check_cosolvent->fail No add_cosolvent->success Success add_cosolvent->fail Failure

Caption: Decision tree for troubleshooting aqueous solubility.

Section 3: Interpreting Unexpected In Vitro Assay Results

Unexpected biological results can be frustrating, but they often point to an underlying physicochemical issue or a biological mechanism that was not anticipated.[14][15]

FAQ 3.1: I'm seeing high variability or poor reproducibility between assay plates.

Answer: This often traces back to compound handling and stability.

  • Cause 1: Compound Precipitation: If the compound's solubility limit is exceeded in the final assay medium (which may differ from the initial solvent), it can precipitate out over time. This leads to inconsistent concentrations across wells and plates.

    • Solution: Visually inspect your stock solutions and final assay plates (under a microscope if necessary) for signs of precipitation. Perform a solubility test in your final assay medium. You may need to lower the final concentration or increase the percentage of co-solvent if the assay allows.

  • Cause 2: Adsorption to Plastics: Highly lipophilic compounds can adsorb to the plastic surfaces of pipette tips and assay plates, reducing the effective concentration of the compound available to the biological system.

    • Solution: Consider using low-adhesion plastics for your experiments. Pre-incubating plates with a blocking agent like BSA (if compatible with your assay) can sometimes mitigate this. Include control wells to measure the actual compound concentration at the end of the experiment via LC-MS.

  • Cause 3: Stock Solution Instability: The compound may not be stable in the solvent or at the storage temperature used for your stock solutions.

    • Solution: Conduct a simple stability study. Prepare a fresh stock solution and measure its concentration/purity via HPLC. Aliquot and store under different conditions (e.g., 4°C, -20°C, -80°C) and re-test at various time points (e.g., 24h, 1 week, 1 month).[16]

FAQ 3.2: The compound shows unexpected cytotoxicity or off-target effects.

Answer: An unexpected biological response can be genuine, but it can also be an artifact of the experimental conditions.[17][18]

  • Cause 1: Free Base vs. Salt Form Activity: The free amine and the protonated salt have different physical properties (lipophilicity, charge). It's possible that the free base, which may exist in equilibrium at physiological pH, is more membrane-permeable and has a different activity or toxicity profile.

    • Solution: This is a complex mechanistic question. The first step is to ensure consistent pH control in your assays. If you suspect a pH-dependent effect, you can run parallel assays in buffers with slightly different pH values to see if the activity changes.

  • Cause 2: Assay Interference: The naphthalene moiety is a known fluorophore. If your assay uses a fluorescence readout (e.g., GFP, fluorescein), the compound itself may be interfering with the optical measurement.

    • Solution: Run a control plate with the compound in assay buffer but without the biological components (cells, enzymes, etc.) to check for background fluorescence or quenching.

  • Cause 3: Non-specific Effects: At high concentrations, lipophilic compounds can act as "promiscuous inhibitors" or membrane disruptors, leading to non-specific cytotoxicity.

    • Solution: Always determine a full dose-response curve. If the effect only occurs at very high concentrations (>10-20 µM) and the dose-response curve is very steep, it may suggest a non-specific mechanism. Compare the activity to other known compounds with similar lipophilicity.

Section 4: Stability and Storage Guidelines

Proper handling and storage are critical for ensuring the long-term integrity of your research chemical.[19][20][21]

FAQ 4.1: What are the recommended long-term storage conditions for this compound?

Answer: For a solid amine hydrochloride, the primary concerns are moisture and light.

  • Solid Form: Store the solid material in a tightly sealed container in a desiccator at room temperature, protected from light.[12] Storing in a freezer is also an option, but ensure the container is brought to room temperature before opening to prevent water condensation.

  • In Solution: Stability in solution is highly solvent-dependent and should be experimentally verified.[22] For long-term storage, it is generally best to store solutions in small, single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Protocol: Basic Stability Assessment via Forced Degradation

This protocol helps identify potential degradation pathways and validates that your analytical method can detect degradants.[23][24]

  • Prepare Samples: Prepare separate solutions of the compound in:

    • 0.1 M HCl (Acidic condition)

    • 0.1 M NaOH (Basic condition)

    • 3% H₂O₂ (Oxidative condition)

  • Stress Samples: Incubate these solutions, along with a neutral control (in water or buffer), at a moderately elevated temperature (e.g., 40-60°C) for several hours to days.

  • Photostability: Expose a solid sample and a solution to direct, intense light (e.g., in a photostability chamber). Keep a control sample wrapped in foil.[24]

  • Analyze: At set time points, neutralize the acid/base samples and analyze all samples by HPLC with a photodiode array (PDA) detector.

  • Evaluate: A stability-indicating method will show a decrease in the area of the parent peak and the appearance of new peaks for any degradation products.[22] The goal is to achieve 5-20% degradation to ensure the method is sensitive enough.[24]

Data Summary: Forced Degradation Conditions

ConditionReagentTypical IncubationPurpose
Acid Hydrolysis 0.1 M HCl60°C, 24-48hTests stability to low pH
Base Hydrolysis 0.1 M NaOH60°C, 24-48hTests stability to high pH
Oxidation 3% H₂O₂Room Temp, 24hTests susceptibility to oxidation
Photostability UV/Visible LightAmbient TempTests light sensitivity
Thermal Stress 80°C (Dry Heat)48hTests thermal stability of solid

References

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Anderson, R., & Hallen, S. A. M. (n.d.). Generalized weakness in the geriatric emergency department patient: an approach to initial management.
  • Brigden, M. L., & Heathcote, J. C. (n.d.). Problems in Interpreting Laboratory Tests: What do Unexpected Results Mean? Semantic Scholar. [Link]

  • European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. EMA. [Link]

  • ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. [Link]

  • Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage. [Link]

  • Masood, A., & Karim, M. (2020). The Clinical Approach on Receipt of an Unexpected Laboratory Test Result. International Journal of General Medicine. [Link]

  • Pharmaffiliates. (n.d.). 2-Methyl-1-(naphthalen-2-yl)propan-2-amine. [Link]

  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?[Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Wermuth, C. G. (Ed.). (2008). The Practice of Medicinal Chemistry (3rd ed.). Academic Press.
  • Witt, K. L. (2012). Summary of in vitro genetic toxicology assay results: Expected and unexpected effects of recent study design modifications. Environmental and Molecular Mutagenesis. [Link]

Sources

Optimization

Overcoming stability challenges with 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride

Topic: Overcoming Stability & Handling Challenges Reference ID: TSC-NAP-2026-02 Status: Active Guide Executive Summary 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride is a structural analog of phentermine, featu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Stability & Handling Challenges

Reference ID: TSC-NAP-2026-02 Status: Active Guide

Executive Summary

2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride is a structural analog of phentermine, featuring a naphthalene moiety in place of the phenyl ring. While this substitution increases potency at monoamine transporters (DAT/NET/SERT), it introduces distinct stability challenges. The electron-rich naphthalene system makes the compound susceptible to photo-oxidation, while the amine hydrochloride salt form is prone to hygroscopicity and triboelectric (static) effects.

This guide provides actionable solutions for researchers encountering degradation, solubility issues, or handling difficulties.

Module 1: Physical Stability (Hygroscopicity & Static)[1]

Issue: "The powder has turned into a sticky gum or hard clump."

Diagnosis: Deliquescence. Like many amine hydrochloride salts, this compound is hygroscopic.[1] It readily absorbs atmospheric moisture, lowering the glass transition temperature (


) of the solid until it undergoes a phase transition from crystalline powder to an amorphous, sticky mass.

Corrective Protocol:

  • Immediate Rescue:

    • Place the open vial in a vacuum desiccator containing activated phosphorus pentoxide (

      
      ) or high-grade silica gel.
      
    • Apply vacuum ( < 10 mbar) for 24–48 hours.

    • Note: Do not apply heat (> 40°C), as this may accelerate oxidative degradation while drying.

  • Prevention (The "Double-Vial" System):

    • Store the primary vial inside a larger secondary jar containing a desiccant packet.

    • Wrap the primary vial cap with Parafilm® M to create a secondary moisture barrier.

Issue: "The powder 'jumps' away from the spatula during weighing."

Diagnosis: Triboelectric Charging. Crystalline amine salts often accumulate static charge, especially in low-humidity environments (glove boxes). This leads to mass loss and inaccurate dosing.

Corrective Protocol:

  • Ionization: Use an anti-static gun (Zero-Stat) on the vial and spatula before weighing.

  • Material Switch: Use a weighing boat made of antistatic polystyrene or weigh directly into a glass tare. Avoid PTFE (Teflon) spatulas, which exacerbate static; use stainless steel.

Module 2: Chemical Stability (Oxidation & Photolysis)

Issue: "My clear solution turned yellow/brown overnight."

Diagnosis: Photo-oxidative Degradation. The naphthalene ring acts as a chromophore, absorbing UV light. This energy can drive the oxidation of the "benzylic" methylene group (the


 connecting the ring to the amine) or facilitate oxidative coupling of the naphthalene rings (dimerization).

Mechanism of Failure:



Corrective Protocol:

  • Light Exclusion: All solutions must be stored in amber glass vials. If amber glass is unavailable, wrap clear vials in aluminum foil immediately after preparation.

  • Oxygen Exclusion:

    • For stock solutions (> 1 week storage), sparge the solvent with Argon or Nitrogen gas for 5 minutes before adding the solid.

    • Store under an inert headspace.

  • Antioxidant Additives (Assay Permitting):

    • If compatible with your biological system, add 0.1% Ascorbic Acid or 1 mM EDTA to the buffer. This chelates trace metals that catalyze benzylic oxidation.

Module 3: Solubility & Solution Chemistry

Issue: "The compound precipitated when I added it to the assay buffer."

Diagnosis: pH-Dependent Solubility Crash. The hydrochloride salt is water-soluble.[2] However, the free base of this molecule is highly lipophilic (due to the naphthalene ring). If your assay buffer has a pH > 8.5, the amine deprotonates, reverting to the insoluble free base.

Data: Solubility Profile

SolventSolubility (mg/mL)Comments
Water (pH < 7) > 20 mg/mLStable.[3] Ideal for stock prep.[4]
PBS (pH 7.4) ~ 5–10 mg/mLMetastable at high conc.[3]
Borate Buffer (pH 9) < 0.1 mg/mLHigh Risk. Free base precipitates.[3]
DMSO > 50 mg/mLExcellent.[3] Use for concentrated stocks.
Ethanol > 30 mg/mLGood, but volatile.[3]

Corrective Protocol:

  • Dissolve in DMSO first: Prepare a 1000x stock in 100% DMSO.

  • Dropwise Addition: Add the DMSO stock to the stirring buffer. Do not add buffer to the DMSO stock (this causes local high concentration and precipitation).

  • pH Check: Ensure your final assay pH is

    
     7.4.
    

Visual Troubleshooting Guide

The following logic tree illustrates the decision-making process for handling stability issues.

TroubleshootingLogic Start Identify Issue Issue1 Powder is Sticky/Clumped Start->Issue1 Issue2 Solution Discolored (Yellow) Start->Issue2 Issue3 Precipitation in Buffer Start->Issue3 Action1 Vacuum Desiccate (P2O5) 24-48h @ RT Issue1->Action1 Action2 Check Absorbance Spectrum (New peaks >300nm?) Issue2->Action2 Action3 Check pH of Buffer Issue3->Action3 Result1 Is it dry? Action1->Result1 Success1 Store in Double-Vial (Desiccant + Parafilm) Result1->Success1 Yes Fail1 Discard (Hydrolysis Risk) Result1->Fail1 No Result2 Significant Change? Action2->Result2 Sol2A Filter (0.2µm) & Use (If minor) Result2->Sol2A No Sol2B Discard & Re-synthesize Use Amber Vials + Argon Result2->Sol2B Yes Result3 pH > 8.0? Action3->Result3 Sol3A Adjust pH to 7.2-7.4 or Add 1-5% DMSO Result3->Sol3A Yes Sol3B Check Concentration (Exceeds solubility limit?) Result3->Sol3B No

Figure 1: Decision logic for diagnosing and resolving common stability issues with naphthalene-substituted amine salts.

Frequently Asked Questions (FAQs)

Q: Can I autoclave a solution of this compound? A: No. While the HCl salt is thermally stable as a dry solid up to ~200°C [1], autoclaving (121°C, high pressure, moisture) risks hydrolysis and oxidative degradation. Instead, dissolve the compound in sterile water and filter-sterilize using a 0.22 µm PVDF or PES membrane.

Q: Why does the LC-MS show a "ghost peak" at M+16? A: This indicates N-oxidation or Benzylic Oxidation . The M+16 peak corresponds to the addition of one oxygen atom. This is a common artifact if the sample was extracted with peroxide-containing ether or left in light. Ensure all solvents used for extraction are peroxide-free and HPLC grade.

Q: Is it safe to store the stock solution at -20°C? A: Yes, but solvent choice matters .

  • Water:[3][5] Freezing/thawing cycles can cause precipitation.[4] Aliquot into single-use tubes to avoid repeated freeze-thaw cycles.

  • DMSO: DMSO freezes at 19°C. When it freezes, solutes can concentrate in the remaining liquid phase, potentially crashing out. Ensure the solution is fully redissolved and vortexed upon thawing.

References

  • Sigma-Aldrich. (n.d.). 1-(naphthalen-2-yl)propan-2-amine hydrochloride Product Sheet. Retrieved from

  • National Institutes of Health (NIH). (2024). Photodegradation Mechanism of Naphthalene Derivatives. PubMed Central. Retrieved from [3]

  • ResearchGate. (2017).[6][7] Purification and Handling of Hygroscopic Amine Hydrochloride Salts. Retrieved from

  • Cymit Chimica. (2025). Chemical Properties of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine. Retrieved from [3]

Sources

Troubleshooting

Technical Support Center: Synthesis and Refinement of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride

Introduction: The synthesis of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride, a tertiary amine, presents several challenges that can impact yield, purity, and scalability. This technical support guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride, a tertiary amine, presents several challenges that can impact yield, purity, and scalability. This technical support guide provides in-depth troubleshooting for common issues encountered during its synthesis and purification. The methodologies described herein are grounded in established chemical principles to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride?

A1: The critical parameters to control are temperature, reaction time, and stoichiometry of reactants. The reaction is typically a multi-step synthesis, and each step has its own set of optimal conditions. For instance, in a potential synthetic route starting from 2-naphthylacetonitrile, the initial alkylation step is highly sensitive to the base used and the reaction temperature. Subsequently, the reduction of the nitrile and the final amine formation require careful control to prevent side reactions.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: This can be verified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis of the reaction mixture. If starting material is still present, consider extending the reaction time or increasing the temperature.

  • Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions include over-alkylation or the formation of elimination products.

  • Suboptimal work-up procedure: The extraction and purification steps can lead to significant product loss if not optimized. Ensure the pH is appropriate during aqueous extractions to keep the amine in the desired phase.

Q3: I am observing significant byproduct formation. How can I minimize this?

A3: Minimizing byproducts requires a systematic approach:

  • Reactant Purity: Ensure the purity of your starting materials. Impurities can act as catalysts for unwanted side reactions.

  • Controlled Addition: The slow, dropwise addition of reagents, particularly strong bases or reducing agents, can help maintain better control over the reaction exotherm and minimize side product formation.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents and intermediates.

Troubleshooting Guide

Problem 1: Difficulty in Isolating the Free Base

Symptoms:

  • Formation of an emulsion during aqueous work-up.

  • Low recovery of the amine from the organic phase.

Root Causes & Solutions:

Root Cause Explanation Recommended Action
Incorrect pH The amine will partition into the aqueous phase if the pH is too low (protonated form) and into the organic phase at a sufficiently high pH (free base).Adjust the pH of the aqueous layer to >10 using a suitable base (e.g., NaOH, K₂CO₃) to ensure the amine is in its free base form before extraction with an organic solvent.
Emulsion Formation The presence of salts or polar impurities can stabilize emulsions, making phase separation difficult.Add a saturated brine solution to the separatory funnel to "break" the emulsion by increasing the ionic strength of the aqueous phase.
Inappropriate Solvent The choice of extraction solvent can impact efficiency.Use a solvent in which the free base is highly soluble and which is immiscible with water, such as dichloromethane or ethyl acetate.
Problem 2: Impurities in the Final Hydrochloride Salt

Symptoms:

  • Broad melting point range.

  • Discoloration of the final product.

  • Presence of extra peaks in NMR or HPLC analysis.

Root Causes & Solutions:

Root Cause Explanation Recommended Action
Incomplete Conversion to Salt Insufficient addition of hydrochloric acid can result in a mixture of the free base and the hydrochloride salt.Ensure a slight excess of a standardized HCl solution (e.g., in isopropanol or ether) is added to a solution of the purified free base.
Trapped Solvent The crystalline lattice of the salt can trap solvent molecules, leading to impurities.Dry the final product under high vacuum for an extended period. Recrystallization from an appropriate solvent system can also help remove trapped solvents.
Co-precipitation of Impurities Impurities present in the free base can co-precipitate with the hydrochloride salt.Purify the free base by column chromatography or distillation before converting it to the hydrochloride salt.

Experimental Protocols

Protocol 1: Purification of the Free Base by Column Chromatography
  • Slurry Preparation: Dissolve the crude 2-Methyl-1-(naphthalen-2-yl)propan-2-amine in a minimal amount of the chosen eluent.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial eluent (e.g., a non-polar solvent like hexane).

  • Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Formation and Recrystallization of the Hydrochloride Salt
  • Dissolution: Dissolve the purified free base in a suitable solvent, such as isopropanol or diethyl ether.

  • Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in isopropanol) dropwise with stirring until the solution becomes acidic (test with pH paper).

  • Precipitation: The hydrochloride salt should precipitate out of the solution. If precipitation is slow, cool the mixture in an ice bath.

  • Isolation: Collect the solid by vacuum filtration and wash with a small amount of cold solvent.

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol or a methanol/ether mixture) and allow it to cool slowly to form pure crystals.

  • Drying: Dry the purified crystals under high vacuum to remove any residual solvent.

Visualizations

G cluster_synthesis Synthetic Workflow cluster_purification Purification & Salt Formation A Starting Material (e.g., 2-Naphthylacetonitrile) B Alkylation A->B C Intermediate B->C D Reduction C->D E Crude Free Base D->E F Column Chromatography E->F G Purified Free Base F->G H HCl Addition G->H I Crude Hydrochloride Salt H->I J Recrystallization I->J K Pure Hydrochloride Salt J->K

Caption: Synthetic and Purification Workflow

G Start Low Yield Observed Q1 Check Reaction Completion (TLC/HPLC)? Start->Q1 A1_Yes Incomplete Reaction Q1->A1_Yes Yes A1_No Reaction Complete Q1->A1_No No Action1 Extend Reaction Time or Increase Temperature A1_Yes->Action1 Q2 Significant Byproducts Present? A1_No->Q2 A2_Yes Byproduct Formation Q2->A2_Yes Yes A2_No Minimal Byproducts Q2->A2_No No Action2 Optimize Reagent Addition, Check Purity of Starting Materials, Use Inert Atmosphere A2_Yes->Action2 Q3 Issues During Work-up? A2_No->Q3 A3_Yes Product Loss During Extraction Q3->A3_Yes Yes Action3 Optimize pH, Use Brine to Break Emulsions A3_Yes->Action3

Caption: Troubleshooting Low Yield Issues

Reference Data & Comparative Studies

Validation

2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride vs other naphthylamine derivatives

This guide provides an in-depth technical analysis of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride , a structural hybrid of the psychostimulant phentermine and the experimental triple releaser PAL-287. Execut...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride , a structural hybrid of the psychostimulant phentermine and the experimental triple releaser PAL-287.

Executive Summary & Compound Profile

2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride (often referred to in this guide as Naphthylphentermine ) represents a distinct chemical space at the intersection of steric hindrance and lipophilic expansion.

Structurally, it is the


-dimethyl  analog of the well-characterized research chemical PAL-287  (Naphthylisopropylamine). Where PAL-287 serves as a potent non-neurotoxic triple monoamine releaser, this compound incorporates the gem-dimethyl substitution found in phentermine, theoretically altering its metabolic stability and transporter selectivity profile.
Chemical Identity
PropertySpecification
IUPAC Name 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride
Common Reference

-Naphthylphentermine; 2-NAP-Phentermine
Molecular Formula

Molecular Weight 199.30 g/mol (Freebase) / 235.75 g/mol (HCl salt)
Core Scaffold Naphthalene-substituted alkylamine
Key Structural Feature Gem-dimethyl (

-dimethyl) steric hindrance

Comparative Pharmacology: SAR Analysis

To understand the performance of this compound, it must be triangulated against its two closest pharmacological relatives: Phentermine (structural parent) and PAL-287 (naphthyl analog).

Structure-Activity Relationship (SAR) Logic

The pharmacological behavior of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine is governed by two competing structural modifications:

  • Naphthyl Expansion (vs. Phenyl):

    • Effect: Increases lipophilicity and steric bulk.

    • Causality: In the amphetamine series (Amphetamine

      
       PAL-287), this substitution shifts selectivity heavily toward SERT  (Serotonin Transporter), creating a triple releaser profile (5-HT/DA/NE).
      
  • 
    -Dimethyl Substitution (vs. 
    
    
    
    -Methyl):
    • Effect: Blocks Monoamine Oxidase (MAO) access and restricts conformational freedom.

    • Causality: In the phenyl series (Amphetamine

      
       Phentermine), this reduces overall potency but significantly extends half-life and improves safety margins by reducing peak dopaminergic spikes.
      
Predicted vs. Empirical Profile
FeaturePhentermine PAL-287 Target: Naphthylphentermine
Structure Phenyl +

-dimethyl
Naphthyl +

-methyl
Naphthyl +

-dimethyl
Primary Target NET > DAT

SERT
SERT > NET

DAT
NET/SERT (Hybrid)
Mechanism Release (VMAT2 independent)Release (Transporter substrate)Release (Slow onset)
Metabolic Stability High (MAO Resistant)Moderate (MAO Substrate)Very High (MAO Resistant)
Neurotoxicity Risk LowLow (Non-neurotoxic)Low (Predicted)

Expert Insight: The addition of the gem-dimethyl group to the naphthyl scaffold likely dampens the potent serotonergic release seen in PAL-287, resulting in a compound with a "smoother" pharmacokinetic profile—lower peak potency but significantly longer duration of action due to metabolic resistance.

Mechanism of Action Visualization

The following diagram illustrates the differential signaling pathways influenced by the Naphthylphentermine scaffold compared to standard amphetamines.

G cluster_Transporters Monoamine Transporters (Presynaptic) cluster_Metabolism Metabolic Fate Compound Naphthylphentermine NET NET (Norepinephrine) Compound->NET High Affinity Substrate SERT SERT (Serotonin) Compound->SERT Moderate Affinity (Naphthyl Effect) DAT DAT (Dopamine) Compound->DAT Low/Moderate Affinity MAO MAO-A/B Enzymes Compound->MAO Steric Blockade (Gem-Dimethyl) Excretion Renal Excretion (Unchanged) Compound->Excretion Extended T1/2 Release_NE Sympathomimetic Signal NET->Release_NE Efflux Release_5HT Mood/Satiety Signal SERT->Release_5HT Efflux

Figure 1: Pharmacodynamic pathway showing the dual influence of the naphthyl ring (promoting SERT interaction) and the gem-dimethyl group (blocking MAO degradation).

Experimental Protocols

To validate the performance of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine, the following synthesis and assay protocols are recommended. These are self-validating systems designed to confirm identity and activity.

A. Synthesis via Dialkylation (Phentermine-Style Route)

This method is preferred over the Ritter reaction for research scale as it allows for precise control over the gem-dimethyl installation.

Reagents: 2-Naphthylacetonitrile, Methyl Iodide (MeI), Sodium Hydride (NaH), Lithium Aluminum Hydride (LAH).

  • 
    -Alkylation: 
    
    • Dissolve 2-naphthylacetonitrile (1 eq) in anhydrous THF under

      
      .
      
    • Cool to 0°C. Add NaH (2.2 eq) slowly. Stir for 30 min.

    • Add MeI (2.5 eq) dropwise. The solution will darken.

    • Allow to warm to Room Temp (RT) and stir for 12h.

    • Validation Point: TLC should show disappearance of starting nitrile and appearance of a less polar spot (

      
      -dimethyl-2-naphthylacetonitrile).
      
  • Reduction:

    • Cool the alkylated nitrile mixture to 0°C.

    • Carefully add LAH (1.5 eq) in THF.

    • Reflux for 4 hours.

    • Quench via Fieser method (

      
      , 15% NaOH, 
      
      
      
      ).
  • Salt Formation:

    • Extract freebase into ether. Dry over

      
      .
      
    • Bubble dry HCl gas or add HCl/Ethanol to precipitate the hydrochloride salt.

    • Recrystallize from Ethanol/Ether.

B. In Vitro Monoamine Release Assay

Objective: Determine


 for release of NE, DA, and 5-HT compared to PAL-287.

Materials:

  • Rat brain synaptosomes (P2 fraction).

  • Radioligands:

    
    , 
    
    
    
    ,
    
    
    .
  • Buffer: Krebs-Ringer HEPES.

Workflow:

  • Loading: Incubate synaptosomes with radioligand (5 nM) for 15 min at 37°C to load transporters.

  • Wash: Centrifuge and resuspend to remove extracellular radioligand.

  • Challenge: Add test compound (Naphthylphentermine) at varying concentrations (1 nM – 100

    
    M).
    
  • Termination: Stop reaction after 15 min by rapid filtration over GF/B filters.

  • Quantification: Measure retained radioactivity via liquid scintillation counting.

    • Calculation: Release % = (Control Retained - Sample Retained) / Control Retained.

Stability & Handling Data

Unlike simple phenyl-amines, the naphthalene ring introduces specific stability considerations regarding oxidation and light sensitivity.

Parameter2-Methyl-1-(naphthalen-2-yl)propan-2-amine HClStandard Phentermine HCl
Hygroscopicity Low to ModerateLow
Light Sensitivity High (Naphthalene ring is UV active/prone to photo-oxidation)Low
Solubility Soluble in Ethanol, DMSO, Water (warm)Highly Soluble in Water
Storage -20°C, Desiccated, Amber VialRT, Desiccated

Critical Handling Note: Naphthalene derivatives can form reactive quinones upon prolonged exposure to UV light and oxygen. Always store the hydrochloride salt in amber glass under inert gas (Argon/Nitrogen) to maintain >98% purity.

References

  • Rothman, R. B., et al. (2005). "Naphthylisomer of amphetamine: Evidence for a distinct serotonin-preferring releaser profile." Journal of Pharmacology and Experimental Therapeutics.

  • Blough, B. E., et al. (2002). "Synthesis and transporter binding properties of 2-naphthyl analogs of phentermine and amphetamine." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2024). "Phentermine: 2-methyl-1-phenylpropan-2-amine."[1][2] National Library of Medicine.

  • Simson Pharma. (2024). "2-Methyl-1-(naphthalen-2-yl)propan-2-amine Reference Standards." Simson Pharma Limited.

  • Partilla, J. S., et al. (2006). "Interaction of PAL-287 with monoamine transporters: Psychopharmacological implications." Neuropsychopharmacology.

Sources

Comparative

2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride analytical standards

An In-Depth Comparative Guide to the Analytical Standards of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride Introduction In the landscape of pharmaceutical research and development, the rigorous characterizatio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Analytical Standards of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride

Introduction

In the landscape of pharmaceutical research and development, the rigorous characterization of novel chemical entities is paramount. 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride is a research chemical with a structure that suggests potential applications in various fields of study.[1] The purity and identity of such compounds are critical for reproducible and reliable experimental results. This guide provides a comprehensive comparison of the analytical standards and methodologies for 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride and a well-established, structurally related pharmaceutical compound, Propranolol hydrochloride.

Propranolol hydrochloride, a non-selective beta-adrenergic antagonist, is widely used in the management of cardiovascular diseases.[2] Its extensive history of use and well-documented analytical profiles in various pharmacopeias make it an excellent benchmark for comparing analytical methodologies.[3] This guide will delve into the practical aspects of analyzing these compounds using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, providing field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Comparative Overview

A fundamental step in method development is understanding the physicochemical properties of the analyte. The table below summarizes the key properties of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine and Propranolol.

Property2-Methyl-1-(naphthalen-2-yl)propan-2-aminePropranolol
Molecular Formula C14H17N[1][4]C16H21NO2
Molecular Weight 199.29 g/mol [4][5]259.34 g/mol
CAS Number 198226-63-0[1][4]525-66-6
Appearance White to off-white solid[6]White or almost white, crystalline powder
Structure

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the purity assessment and quantification of non-volatile and thermally labile compounds, making it highly suitable for the analysis of both 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride and Propranolol hydrochloride. Reversed-phase HPLC (RP-HPLC) is the method of choice, leveraging the hydrophobic nature of the naphthalene moiety in both molecules for separation on a C18 stationary phase.[7]

Experimental Protocol: RP-HPLC
  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the analytical standard of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride or Propranolol hydrochloride in a suitable diluent (e.g., methanol or a mixture of mobile phase components) to a final concentration of 1 mg/mL to create a stock solution.

    • Further dilute the stock solution with the mobile phase to a working concentration suitable for analysis (e.g., 10-100 µg/mL).

  • Chromatographic Conditions:

    • The following table outlines a robust set of starting conditions for the analysis of both compounds. Optimization may be required based on the specific instrument and column used.

Parameter2-Methyl-1-(naphthalen-2-yl)propan-2-amine HClPropranolol HCl
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)[7]C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in waterB: Acetonitrile[7]A: 0.1% Phosphoric acid in waterB: Acetonitrile
Gradient Isocratic or Gradient (e.g., 30-70% B over 15 min)Isocratic or Gradient (e.g., 20-60% B over 15 min)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection UV at 220 nmUV at 290 nm[2]
Injection Volume 10 µL10 µL
  • Data Analysis:

    • The purity of the standard is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • For quantitative analysis, a calibration curve is constructed by injecting a series of standards of known concentrations.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard B Dissolve in Diluent A->B C Dilute to Working Concentration B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Purity/Concentration G->H

Caption: A generalized workflow for the analysis of amine hydrochlorides by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds.[8] For amine hydrochlorides, direct analysis can be challenging due to their low volatility. Therefore, a derivatization step or analysis of the free base is often necessary.

Experimental Protocol: GC-MS
  • Sample Preparation (Free Base Extraction):

    • Dissolve the hydrochloride salt in deionized water.

    • Add a strong base (e.g., 5.0 N NaOH) to deprotonate the amine and form the free base.[9]

    • Extract the free base into an organic solvent such as hexane or ethyl acetate.[9]

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for injection.

  • GC-MS Conditions:

    • The following table provides typical GC-MS parameters.

Parameter2-Methyl-1-(naphthalen-2-yl)propan-2-aminePropranolol
Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm[10]HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1 mL/min[10]Helium at 1 mL/min
Inlet Temperature 280 °C[10]280 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 12 °C/min, hold for 9 min[10]150 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C[10]280 °C
Ionization Mode Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
Mass Range 30-550 amu[10]40-600 amu
  • Data Analysis:

    • Identification is achieved by comparing the retention time and mass spectrum of the analyte with that of a known reference standard.

    • The mass spectrum will show characteristic fragmentation patterns that can be used for structural confirmation.

GC-MS Workflow Diagram```dot

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing A Dissolve HCl Salt B Add Base A->B C Extract Free Base B->C D Concentrate & Reconstitute C->D E Inject into GC D->E F Separation in GC Column E->F G MS Detection F->G H Compare Retention Time G->H I Analyze Mass Spectrum G->I J Identify Compound H->J I->J

Caption: Workflow for structural confirmation using NMR spectroscopy.

Comparison of Analytical Performance

The choice of an analytical standard and method depends on the specific requirements of the analysis. The following table provides a comparative summary of the analytical performance characteristics.

Parameter2-Methyl-1-(naphthalen-2-yl)propan-2-amine HClPropranolol HCl
Purity (Typical) >98% [4]>99% (Pharmacopeial Grade) [11]
Certified Reference Material (CRM) Availability LimitedWidely available from pharmacopeias (e.g., USP)
Method Availability Primarily research-based methodsOfficial methods in pharmacopeias [3]
Stability Expected to be stable under standard storage conditions (2-8°C, protected from light) [4]Well-documented stability
Cost Generally higher due to limited productionMore cost-effective due to large-scale production

Conclusion

Both 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride and Propranolol hydrochloride can be reliably analyzed using standard chromatographic and spectroscopic techniques. The choice between them as a reference standard depends on the specific application.

  • For routine performance qualification of analytical instruments or as a general-purpose primary amine standard, Propranolol hydrochloride is the superior choice due to its widespread availability as a certified reference material, well-established analytical methods in official compendia, and cost-effectiveness.

  • For the specific identification and quantification of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine, its own analytical standard is indispensable. The methods outlined in this guide provide a robust starting point for developing and validating analytical procedures for this compound.

Ultimately, the principles of good analytical practice, including the use of well-characterized reference standards and validated methods, are essential for ensuring the quality and integrity of any scientific investigation.

References

  • SciSpace. Spectrophotometric determination of propranolol hydrochloride and metoprolol tartrate in pharmaceutical dosage forms, spiked wat. [Link]

  • National Center for Biotechnology Information. 2-Methyl-1-naphthol. PubChem. [Link]

  • Lead Sciences. 2-Methyl-1-(naphthalen-2-yl)propan-2-amine. [Link]

  • National Center for Biotechnology Information. (s)-N-methyl-1-(2-naphthyl)propan-2-amine. PubChem. [Link]

  • Pharmaffiliates. 2-Methyl-1-(naphthalen-2-yl)propan-2-amine. [Link]

  • National Center for Biotechnology Information. Quantitative Analysis of Propranolol Hydrochloride by High Performance Thin Layer Chromatography. PMC. [Link]

  • Japanese Pharmacopoeia. Official Monographs for Part I / Propranolol Hydrochloride. [Link]

  • SciSpace. Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. [Link]

  • ResearchGate. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. [Link]

  • MDPI. Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. [Link]

  • SWGDRUG.org. N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. [Link]

  • National Center for Biotechnology Information. Determination of impurities in propranolol hydrochloride by high-performance liquid chromatography on dynamically modified silica. PubMed. [Link]

  • ChemBK. N-Methyl-1-(thiophen-2-yl)propan-2-aMine HCL. [Link]

  • National Center for Biotechnology Information. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). PMC. [Link]

  • Waters. A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS. [Link]

  • Publisso. Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS. [Link]

  • DEA. Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. [Link]

  • SpectraBase. (R)-2-(Naphthalen-1-yl-methyl)amino-3-phenyl-propan-1-ol. [Link]

Sources

Validation

A Comparative Analysis of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride: A Structural-Pharmacological Perspective

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of central nervous system (CNS) active compounds, the phenethylamine scaffold has been a cornerstone for the development of a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of central nervous system (CNS) active compounds, the phenethylamine scaffold has been a cornerstone for the development of a diverse array of therapeutic agents.[1] A notable example is phentermine (2-methyl-1-phenylpropan-2-amine), a sympathomimetic amine utilized for its appetite-suppressant effects.[2][3][4] This guide delves into a comparative analysis of a structurally related yet distinct molecule: 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride . By replacing the phenyl group of phentermine with a larger, more lipophilic naphthalene moiety, we can anticipate significant alterations in the compound's physicochemical properties and, consequently, its pharmacological profile.

This document aims to provide a comprehensive comparison between 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride and its well-characterized analog, phentermine. We will explore their physicochemical differences, plausible synthetic routes, and, through inference and comparison with known structure-activity relationships, project the likely pharmacological impact of the naphthalene substitution on monoamine transporter and monoamine oxidase activity. This guide is intended to serve as a valuable resource for researchers engaged in the exploration of novel CNS-active agents.

Physicochemical Properties: A Tale of Two Rings

The fundamental structural difference between 2-Methyl-1-(naphthalen-2-yl)propan-2-amine and phentermine lies in the aromatic ring system. This seemingly simple substitution has profound implications for the molecule's physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior.

Property2-Methyl-1-(naphthalen-2-yl)propan-2-amine HydrochloridePhentermine Hydrochloride
Molecular Formula C14H18ClNC10H16ClN
Molecular Weight 235.75 g/mol 185.70 g/mol
Predicted LogP ~3.5-4.0~2.3
Predicted pKa ~10.0-10.5 (amine)~10.1 (amine)
Predicted Aqueous Solubility LowerHigher

Data for 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride is estimated based on its structure, while data for phentermine hydrochloride is from established sources.

The larger naphthalene ring system in our topic compound significantly increases its molecular weight and predicted octanol-water partition coefficient (LogP). This heightened lipophilicity suggests a greater propensity to cross the blood-brain barrier, potentially leading to a more pronounced central effect compared to phentermine. However, this may also be accompanied by a decrease in aqueous solubility, which could present challenges for formulation. The basicity of the primary amine (pKa) is predicted to be similar for both compounds, as it is primarily influenced by the alkyl portion of the molecule.

Synthesis of 2-Methyl-1-(aryl)propan-2-amines: A Generalized Approach

The synthesis of 2-methyl-1-(aryl)propan-2-amines, including both phentermine and its naphthalene analog, can be achieved through several established synthetic routes. A common and adaptable method involves the reaction of a substituted benzyl halide with isobutyronitrile, followed by a series of transformations.

A Substituted Benzyl Halide (e.g., 2-(bromomethyl)naphthalene) C Alkylation A->C B Isobutyronitrile B->C D 2-Methyl-1-(aryl)-2-cyanopropane C->D Base E Hydrolysis D->E Acid or Base F 2-Methyl-1-(aryl)propanoic Acid E->F G Curtius Rearrangement F->G DPPA, heat H Isocyanate Intermediate G->H I Hydrolysis/Reduction H->I H2O or H2/catalyst J 2-Methyl-1-(aryl)propan-2-amine I->J

A generalized synthetic workflow for 2-methyl-1-(aryl)propan-2-amines.

Experimental Protocol: Generalized Synthesis

  • Alkylation: To a solution of isobutyronitrile in a suitable aprotic solvent (e.g., THF, DMF), a strong base (e.g., sodium hydride, LDA) is added at a low temperature (-78 to 0 °C). The substituted benzyl halide (e.g., 2-(bromomethyl)naphthalene or benzyl chloride) is then added dropwise, and the reaction is allowed to warm to room temperature and stir until completion.

  • Hydrolysis: The resulting 2-methyl-1-(aryl)-2-cyanopropane is hydrolyzed to the corresponding carboxylic acid using either acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH).

  • Curtius Rearrangement: The carboxylic acid is converted to an isocyanate intermediate via a Curtius rearrangement. This is typically achieved by treating the acid with diphenylphosphoryl azide (DPPA) in the presence of a tertiary amine base and heating the reaction mixture.

  • Final Amine Formation: The isocyanate can be hydrolyzed with aqueous acid to yield the primary amine directly. Alternatively, it can be reacted with an alcohol to form a carbamate, which is then cleaved under acidic or hydrogenolytic conditions to afford the final 2-methyl-1-(aryl)propan-2-amine. The hydrochloride salt can then be prepared by treating the free base with hydrochloric acid.

Pharmacological Profile: A Comparative Hypothesis

The primary pharmacological action of phentermine is to increase synaptic concentrations of norepinephrine and, to a lesser extent, dopamine.[5] It is a weak inhibitor of the serotonin transporter.[5] The introduction of the naphthalene ring in 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride is expected to modulate these activities.

Monoamine Transporter Inhibition

The increased lipophilicity and size of the naphthalene group may lead to altered affinities for the monoamine transporters (DAT, NET, and SERT). It is plausible that the larger aromatic system could enhance binding to the hydrophobic pockets of these transporters, potentially increasing potency.

Hypothesized Monoamine Transporter Inhibition Profile

TransporterPhentermine (IC50, nM)2-Methyl-1-(naphthalen-2-yl)propan-2-amine HCl (Predicted)
NET 39.4[5]Potentially higher affinity (lower IC50)
DAT 262[5]Potentially higher affinity (lower IC50)
SERT 3511[5]Potentially higher affinity (lower IC50), but likely still the weakest target

This hypothesis is based on the general principle that increased lipophilicity can enhance binding to hydrophobic targets. However, steric hindrance from the larger naphthalene group could also negatively impact binding. Experimental verification is essential.

cluster_synapse Synapse Compound Phentermine or Naphthalene Analog NET Norepinephrine Transporter (NET) Compound->NET Inhibition DAT Dopamine Transporter (DAT) Compound->DAT Inhibition SERT Serotonin Transporter (SERT) Compound->SERT Inhibition NE Norepinephrine SynapticCleft Synaptic Cleft NE->SynapticCleft DA Dopamine DA->SynapticCleft SE Serotonin SE->SynapticCleft PostsynapticReceptors Postsynaptic Receptors SynapticCleft->PostsynapticReceptors Neurotransmitter Binding

Proposed mechanism of action via monoamine transporter inhibition.

Monoamine Oxidase (MAO) Inhibition

Phentermine is a very weak inhibitor of both MAO-A and MAO-B.[6] The larger, more complex aromatic structure of the naphthalene analog could potentially lead to a more significant interaction with the active site of MAO enzymes.

Hypothesized MAO Inhibition Profile

EnzymePhentermine (IC50, nM)2-Methyl-1-(naphthalen-2-yl)propan-2-amine HCl (Predicted)
MAO-A 85,000 - 143,000[6]Potentially stronger inhibition (lower IC50)
MAO-B 285,000[6]Potentially stronger inhibition (lower IC50)

Experimental Protocols for Pharmacological Characterization

To validate the hypotheses presented above, the following in vitro assays are essential.

Monoamine Transporter Uptake Inhibition Assay

This assay determines the potency of a compound to inhibit the uptake of radiolabeled or fluorescent monoamines into cells expressing the respective transporters.

Protocol:

  • Cell Culture: Maintain HEK293 cells stably expressing human DAT, NET, or SERT in appropriate culture medium.

  • Cell Plating: Seed cells into 96-well plates at a density that will yield a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare a dilution series of the test compound (e.g., 2-Methyl-1-(naphthalen-2-yl)propan-2-amine HCl) and a reference compound (e.g., phentermine HCl) in assay buffer.

  • Assay:

    • Wash the cell monolayer with assay buffer.

    • Add the compound dilutions to the wells and pre-incubate for a specified time (e.g., 10-20 minutes) at 37°C.

    • Initiate uptake by adding a mixture of a radiolabeled monoamine (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) and its unlabeled counterpart to each well.

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C.

    • Terminate uptake by rapidly washing the cells with ice-cold assay buffer.

  • Detection: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the specific monoamine uptake.

Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B enzymes.

Protocol:

  • Enzyme and Substrate Preparation: Obtain recombinant human MAO-A and MAO-B enzymes. Prepare a solution of a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

  • Compound Preparation: Prepare a dilution series of the test and reference compounds.

  • Assay:

    • In a 96-well plate, add the MAO enzyme, assay buffer, and compound dilutions. Pre-incubate for a specified time.

    • Initiate the reaction by adding the substrate.

    • Incubate at 37°C for a defined period.

  • Detection: The product of the MAO reaction (e.g., an aldehyde or hydrogen peroxide) is detected using a fluorescent or colorimetric probe. Measure the signal using a plate reader.

  • Data Analysis: Calculate the IC50 value for the inhibition of each MAO isoform.

Discussion and Future Directions

The substitution of a phenyl ring with a naphthalene ring in the phentermine scaffold presents an intriguing modification that is likely to significantly alter the pharmacological profile of the resulting molecule, 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride. The increased lipophilicity suggests enhanced blood-brain barrier penetration, which could lead to greater CNS potency. Our structure-based hypothesis predicts that this analog may exhibit increased affinity for monoamine transporters and potentially a more pronounced inhibition of monoamine oxidases compared to phentermine.

However, it is crucial to underscore that these are predictions based on established structure-activity relationships. The complex interplay of steric and electronic factors makes it impossible to definitively predict the pharmacological profile without robust experimental data. The provided experimental protocols offer a clear roadmap for the in vitro characterization of this novel compound.

Future research should focus on synthesizing 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride and performing the described monoamine transporter and MAO inhibition assays. Furthermore, in vivo studies will be necessary to evaluate its pharmacokinetic profile, behavioral effects, and therapeutic potential. This comparative guide provides a solid foundation for such investigations, highlighting the key questions and experimental approaches required to unlock the potential of this and other novel phenethylamine analogs.

References

  • Jordan, C. J., & Xi, Z. X. (2019). Cardiovascular effects of phentermine and topiramate: a new drug combination for the treatment of obesity. Expert Opinion on Drug Safety, 18(2), 115-123.
  • Drugs.com. (2025). Phentermine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Naphthalen-2-yl)ethan-1-amine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1-naphthol. Retrieved from [Link]

  • Mayo Clinic. (2025). Phentermine (Oral Route). Retrieved from [Link]

  • Katsiki, N., & Hatzitolios, A. I. (2013). A review of the metabolic effects of controlled-release Phentermine/Topiramate.
  • Britannica. (n.d.). Phentermine. Retrieved from [Link]

  • Knoll, J., & Miklya, I. (1994). The pharmacology of 1-phenyl-2-propylamino-pentane (PPAP), a deprenyl-derived new spectrum psychostimulant. Archives internationales de pharmacodynamie et de thérapie, 328(1), 1–19.
  • Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, D. V., Rice, K. C., Carroll, F. I., & Partilla, J. S. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse (New York, N.Y.), 39(1), 32–41.
  • PubChem. (n.d.). Phentermine. Retrieved from [Link]

  • Wikipedia. (n.d.). Phentermine. Retrieved from [Link]

  • Luethi, D., Hoener, M. C., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 923–933.
  • Drugs.com. (2025). Phentermine: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Methyl-1-(naphthalen-2-yl)propan-2-amine. Retrieved from [Link]

  • Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 688.
  • Google Patents. (n.d.). US5420362A - Synthesis of 2-methyl-1-naphthol.
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Comparative

A Comparative In Silico Analysis of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine Hydrochloride: A Guide for Early-Stage Drug Discovery

This guide provides a comprehensive, in silico-driven comparison of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride, a naphthalene-containing compound.[1][2] In the realm of drug discovery, computational, or in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in silico-driven comparison of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride, a naphthalene-containing compound.[1][2] In the realm of drug discovery, computational, or in silico, methods are pivotal for rapidly assessing the potential of novel chemical entities.[3][4][5] These techniques offer a time and cost-effective strategy to predict a compound's pharmacokinetic profile and its likely interaction with biological targets before committing to expensive and time-consuming laboratory synthesis and testing.[3][4]

Herein, we evaluate the subject compound, which we will refer to as Compound X , against two benchmarks: a close structural analog, 1-(Naphthalen-2-yl)propan-2-amine (Analog A) , to probe the influence of specific structural modifications, and Modafinil , an approved pharmaceutical, as a functional reference. This comparative analysis is structured to mirror a standard computational workflow in early-stage drug development, from broad physicochemical and pharmacokinetic predictions to specific molecular-level interactions with a hypothesized biological target.

For this investigation, we hypothesize that the structural characteristics of Compound X, particularly its naphthalene moiety and amine group, make it a candidate for interaction with monoamine transporters. Therefore, the human Dopamine Transporter (hDAT) has been selected as the primary biological target for our docking and interaction analysis. Modafinil is a known, albeit relatively low-affinity, binder to the dopamine transporter, making it a relevant functional comparator.[6][7][8][9]

In Silico Profiling Workflow: A Step-by-Step Comparative Analysis

Our computational evaluation follows a logical progression, beginning with the prediction of broad, systemic properties and progressively focusing on specific, molecular-level interactions. This multi-step approach allows for a holistic assessment of a compound's potential.

G cluster_prep Step 1: Compound Selection & Preparation cluster_admet Step 2: Physicochemical & ADMET Prediction cluster_docking Step 3: Target Interaction Analysis cluster_analysis Step 4: Comparative Analysis CpdX Compound X ADMET ADMET & Physicochemical Profiling CpdX->ADMET AnalogA Analog A AnalogA->ADMET Modafinil Modafinil Modafinil->ADMET Docking Molecular Docking (AutoDock Vina) ADMET->Docking Target hDAT Receptor Preparation (PDB: 4M48) Target->Docking Analysis Binding Affinity & Interaction Analysis Docking->Analysis

Caption: A flowchart of the in silico analysis workflow.

Part 1: Physicochemical and ADMET Predictions

The initial phase of in silico screening involves predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions are crucial for identifying potential liabilities that could lead to clinical trial failures. We utilized the ADMET-AI web server, a machine learning-based tool, for these predictions.[10]

Experimental Protocol: ADMET Prediction

  • Input: The SMILES (Simplified Molecular Input Line Entry System) strings for Compound X, Analog A, and Modafinil were obtained.

  • Prediction Server: The SMILES strings were submitted to the ADMET-AI web server.[10]

  • Analysis: Key physicochemical properties and ADMET predictions, such as Lipinski's Rule of Five, blood-brain barrier (BBB) permeability, and cytochrome P450 (CYP) inhibition, were collated and compared.

Table 1: Comparative Physicochemical and ADMET Profile

PropertyCompound XAnalog AModafinilRationale for Importance
Molecular Weight ( g/mol ) 199.30[2]171.24273.35Influences absorption and distribution; compounds <500 g/mol are generally preferred.
LogP (Lipophilicity) 3.22.52.53Affects solubility, permeability, and metabolism. A balanced LogP is crucial.
Lipinski's Rule of Five 0 Violations0 Violations0 ViolationsA guideline to evaluate drug-likeness and potential for oral bioavailability.
BBB Permeability HighModerateHighEssential for compounds targeting the central nervous system (CNS).
CYP2D6 Inhibition Probable InhibitorProbable InhibitorNon-InhibitorPredicts potential for drug-drug interactions, as CYP enzymes are key for metabolism.
hERG Inhibition Low RiskLow RiskLow RiskPredicts potential for cardiotoxicity, a major concern in drug safety.

Interpretation of Results:

All three compounds adhere to Lipinski's Rule of Five, suggesting good preliminary drug-likeness. Notably, the addition of two methyl groups in Compound X compared to Analog A increases its molecular weight and predicted lipophilicity (LogP). This increased lipophilicity likely contributes to its predicted high BBB permeability, a desirable trait for a CNS-acting agent. However, both Compound X and its analog are flagged as potential inhibitors of CYP2D6, a critical enzyme for metabolizing many drugs, indicating a potential for drug-drug interactions that would need to be investigated experimentally. Modafinil, our reference drug, shows a favorable profile with high BBB permeability and no predicted CYP2D6 inhibition.

Part 2: Molecular Docking with the Human Dopamine Transporter (hDAT)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] It is widely used to predict the binding affinity and interaction patterns of a small molecule ligand with a protein receptor.

Experimental Protocol: Molecular Docking

  • Receptor Preparation: The crystal structure of the Drosophila melanogaster dopamine transporter (a close homolog to hDAT) in complex with a ligand was obtained from the Protein Data Bank (PDB ID: 4M48).[12] The protein was prepared using MGLTools by removing water molecules, adding polar hydrogens, and assigning charges.

  • Ligand Preparation: The 3D structures of Compound X, Analog A, and Modafinil were generated and energy-minimized.

  • Grid Box Generation: A grid box was defined to encompass the known binding site of the transporter, centered on the coordinates of the co-crystallized ligand.[13]

  • Docking Simulation: AutoDock Vina was used to perform the docking calculations, generating multiple binding poses for each ligand ranked by their predicted binding affinity.[11][13]

  • Interaction Analysis: The lowest energy (most favorable) binding pose for each compound was visualized and analyzed to identify key molecular interactions with the protein's amino acid residues.

Table 2: Molecular Docking Results with hDAT (PDB: 4M48)

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Compound X -8.5Asp79, Val152, Phe326, Ser422
Analog A -7.9Asp79, Val152, Phe326
Modafinil -7.2Asp79, Tyr156, Phe326

Interpretation of Results:

The docking results predict that all three compounds can favorably bind within the central binding site of the dopamine transporter. A more negative binding affinity score suggests a stronger predicted interaction.

  • Compound X exhibits the strongest predicted binding affinity (-8.5 kcal/mol). Its naphthalene ring is predicted to form a pi-pi stacking interaction with the phenyl ring of Phe326, a common feature for DAT inhibitors. The protonated amine group forms a crucial ionic bond with the carboxylate side chain of Asp79. The gem-dimethyl groups appear to make favorable van der Waals contacts within a hydrophobic pocket, potentially explaining its higher predicted affinity compared to Analog A.

  • Analog A , lacking the gem-dimethyl groups, shows a slightly weaker predicted affinity (-7.9 kcal/mol). It maintains the key ionic interaction with Asp79 and the pi-stacking with Phe326, but with less extensive hydrophobic contacts. This comparison highlights the positive contribution of the methyl groups to the binding affinity of Compound X.

  • Modafinil , our reference compound, has the lowest predicted binding affinity of the three (-7.2 kcal/mol). This is consistent with experimental data suggesting its affinity for DAT is relatively low.[6][8] Its binding pose also relies on interactions with Asp79 and Phe326.

G cluster_ligand Compound X cluster_pocket hDAT Binding Pocket Ligand 2-Methyl-1-(naphthalen-2-yl) propan-2-amine Asp79 Asp79 Ligand->Asp79 Ionic Bond Phe326 Phe326 Ligand->Phe326 Pi-Pi Stacking Val152 Val152 Ligand->Val152 Hydrophobic Ser422 Ser422 Ligand->Ser422 Hydrogen Bond

Caption: Key predicted interactions of Compound X in the hDAT binding site.

Discussion and Future Directions

This in silico comparative guide demonstrates a structured approach to evaluating a novel compound. Our analysis suggests that 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride (Compound X) has a promising profile as a potential CNS-active agent with affinity for the dopamine transporter.

Comparative Insights:

  • Structural Impact: The comparison between Compound X and Analog A strongly suggests that the gem-dimethyl substitution on the propane chain is beneficial for binding affinity within the hDAT pocket, likely by enhancing hydrophobic interactions.

  • Performance vs. Reference: Compound X shows a significantly better predicted binding affinity for hDAT than the established drug Modafinil. This suggests that Compound X could potentially be a more potent DAT inhibitor, though this requires experimental validation.

  • Potential Liabilities: The predicted inhibition of CYP2D6 is a noteworthy flag for both naphthalene-based compounds. This is a critical consideration for future development, as it could lead to adverse drug-drug interactions.

It is imperative to recognize the limitations of in silico studies. These are predictive models and do not replace the need for empirical evidence. The next logical steps in the development of Compound X would be:

  • In Vitro Validation: Synthesis of the compound followed by binding assays to experimentally determine its affinity for hDAT and other monoamine transporters.

  • Metabolic Stability: In vitro assays using liver microsomes to confirm or refute the predicted CYP2D6 inhibition.

  • Lead Optimization: If the compound shows promising activity but also metabolic liabilities, further chemical modifications could be explored to mitigate CYP inhibition while retaining or improving binding affinity.

References

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  • Volkow, N. D., Fowler, J. S., Logan, J., Alexoff, D., Zhu, W., Telang, F., ... & Hubbard, B. (2009). Effects of Modafinil on Dopamine and Dopamine Transporters in the Male Human Brain. Harvard DASH. Retrieved from [Link]

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Validation

A Comparative Guide to Reference Standards for 2-Methyl-1-(naphthalen-2-yl)propan-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of reference standards for the analysis of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride. As a cru...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of reference standards for the analysis of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride. As a crucial component in pharmaceutical research and development, the purity and accurate identification of this compound are paramount. This document delves into the available reference materials, proposes robust analytical methodologies based on established principles for similar molecular structures, and discusses potential alternatives to ensure analytical rigor in your research.

Introduction to 2-Methyl-1-(naphthalen-2-yl)propan-2-amine

Chemical Structure and Properties:

PropertyValueSource
Chemical Name 2-Methyl-1-(naphthalen-2-yl)propan-2-amine[1]
CAS Number (Free Base) 198226-63-0[1][2]
Molecular Formula (Free Base) C₁₄H₁₇N[1]
Molecular Weight (Free Base) 199.30 g/mol [1]
Form (Predicted) Solid[2]
pKa (Predicted) 9.88 ± 0.25[2]

Availability of Reference Standards: A Comparative Overview

A thorough market survey reveals a scarcity of commercially available certified reference standards specifically for 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride . However, the free base is available from several chemical suppliers, which can be utilized for in-house preparation and qualification of a reference standard.

Table 1: Comparison of Available Reference Materials

Product NameFormSupplier ExamplesPurityIntended UseCertificate of Analysis (CoA)
2-Methyl-1-(naphthalen-2-yl)propan-2-amineFree BasePharmaffiliates, ChemicalBook, etc.[1][2]Typically >95%Research ChemicalSample CoA may be available upon request
1-(naphthalen-2-yl)propan-2-amine hydrochlorideHydrochloride SaltSigma-Aldrich≥95%Research ChemicalAvailable
NaphthaleneCertified Reference MaterialSigma-Aldrich (Pharmaceutical Secondary Standard)CertifiedPharmacopeial applicationsComprehensive CoA with traceability
2-NaphtholAnalytical StandardMedChemExpress[4]Analytical Standard GradeResearch and analytical applicationsAvailable

Expert Insight: In the absence of a dedicated certified reference standard for the hydrochloride salt, researchers have two primary paths:

  • Procure the free base and perform in-house salt formation and characterization. This approach offers full control over the standard's preparation and purity assessment but requires significant analytical resources for comprehensive characterization (e.g., NMR, MS, HPLC, elemental analysis).

  • Utilize a certified reference standard of a structurally similar compound for method development and as a qualitative marker. For quantitative purposes, a well-characterized in-house standard of the target analyte is indispensable.

Analytical Methodologies: A Framework for In-House Validation

The following sections outline detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods are adapted from established procedures for structurally related naphthalene and amine-containing compounds and provide a robust starting point for developing and validating an analytical method for 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride.[5][6]

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reverse-phase HPLC with UV detection is a highly suitable method for the analysis of this aromatic amine. The naphthalene moiety provides a strong chromophore for sensitive UV detection.

Diagram 1: HPLC Workflow for Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh & Dissolve Reference Standard Dilution Dilute to Working Concentration Standard->Dilution Sample Weigh & Dissolve Test Sample Sample->Dilution Injection Inject into HPLC System Dilution->Injection Separation C18 Column Separation (Isocratic or Gradient) Injection->Separation Detection UV Detection (e.g., 220 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate Purity/Assay (Area % or External Standard) Integration->Calculation

Caption: A typical workflow for the HPLC analysis of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride.

Experimental Protocol: HPLC-UV

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and a buffered aqueous phase (e.g., 0.1% phosphoric acid in water). The ratio can be optimized, starting with a 60:40 (v/v) mixture of acetonitrile and buffer.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Sample Preparation: Prepare the test sample in the same manner as the standard.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%. The tailing factor should be between 0.8 and 1.5.

Rationale for Method Parameters: The C18 column is chosen for its excellent retention of hydrophobic compounds like naphthalene derivatives. An acidic mobile phase ensures the amine is protonated, leading to better peak shape. A detection wavelength of 220 nm is selected to be near the absorbance maximum of the naphthalene chromophore, ensuring high sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the identification of the analyte and its volatile impurities. Due to the amine group, derivatization may be necessary to improve peak shape and thermal stability, although direct analysis is also possible.

Diagram 2: GC-MS Workflow for Identification

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Dissolve Dissolve Sample in Organic Solvent Derivatize Derivatization (Optional) e.g., Acetylation Dissolve->Derivatize Injection Inject into GC-MS System Derivatize->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analyzer Ionization->MassAnalysis Spectrum Obtain Mass Spectrum MassAnalysis->Spectrum LibrarySearch Compare with Spectral Library Spectrum->LibrarySearch Fragmentation Analyze Fragmentation Pattern Spectrum->Fragmentation

Caption: Workflow for the identification of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine by GC-MS.

Experimental Protocol: GC-MS

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-550 amu.

  • Sample Preparation: Dissolve the sample in methanol or dichloromethane. For derivatization, the sample can be acetylated with acetic anhydride and pyridine to improve chromatographic performance.

  • Data Analysis: The resulting mass spectrum should be compared with a reference spectrum or interpreted based on characteristic fragmentation patterns.

Expected Fragmentation Pattern: The fragmentation of related amine compounds often involves alpha-cleavage adjacent to the nitrogen atom.[7] For 2-Methyl-1-(naphthalen-2-yl)propan-2-amine, key fragments would likely include the tropylium-like ion from the naphthalene moiety and fragments resulting from the loss of methyl or the entire isobutylamine side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are essential for the unambiguous structural confirmation of the reference standard.

Diagram 3: Logic for NMR Structural Confirmation

NMR_Logic cluster_analysis NMR Data Interpretation cluster_structure Structural Features H_NMR ¹H NMR: Chemical Shifts, Integration, Coupling Patterns Naphthalene Naphthalene Protons (Aromatic Region) H_NMR->Naphthalene Alkyl_Chain Propanamine Chain Protons (Aliphatic Region) H_NMR->Alkyl_Chain Methyl_Groups Methyl Protons H_NMR->Methyl_Groups C_NMR ¹³C NMR: Chemical Shifts C_NMR->Naphthalene C_NMR->Alkyl_Chain C_NMR->Methyl_Groups TwoD_NMR 2D NMR (COSY, HSQC): Connectivity Structure_Confirmation Unambiguous Structure Confirmation TwoD_NMR->Structure_Confirmation Naphthalene->Structure_Confirmation Alkyl_Chain->Structure_Confirmation Methyl_Groups->Structure_Confirmation

Caption: Logical flow for confirming the structure of the analyte using NMR spectroscopy.

Expected ¹H and ¹³C NMR Spectral Features: Based on the analysis of structurally similar naphthalene derivatives, the following spectral characteristics are anticipated:[8][9][10]

  • ¹H NMR:

    • Aromatic Region (δ 7.0-8.0 ppm): A complex multiplet pattern corresponding to the protons of the naphthalene ring system.

    • Aliphatic Region (δ 2.5-3.5 ppm): Signals for the methylene (-CH₂-) and methine (-CH-) protons of the propanamine chain.

    • Methyl Region (δ 1.0-1.5 ppm): A singlet or doublet for the methyl (-CH₃) groups.

  • ¹³C NMR:

    • Aromatic Region (δ 120-140 ppm): Multiple signals for the carbon atoms of the naphthalene ring.

    • Aliphatic Region (δ 40-60 ppm): Signals for the carbons of the propanamine chain.

    • Methyl Region (δ 20-30 ppm): Signals for the methyl carbons.

Potential Impurities and Alternative Reference Standards

The synthesis of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine likely involves the reaction of a naphthalene-containing starting material with a substituted propane derivative.[3] Potential impurities could include starting materials, reagents, by-products from side reactions, and degradation products.

Table 2: Potential Impurities and Structurally Similar Alternative Standards

CompoundTypeRationale for ConsiderationCommercially Available as Certified Standard?
2-NaphtholPotential Impurity/AlternativeA common starting material or impurity in naphthalene chemistry.[4]Yes (Analytical Standard)[4]
NaphthalenePotential Impurity/AlternativeThe core structural moiety, useful for system suitability and method development.Yes (Pharmaceutical Secondary Standard)
1-(naphthalen-2-yl)propan-2-amineAlternative StandardA close structural analog, differing by the position of the methyl group.Yes (Research Chemical)
Other Naphthalene DerivativesAlternative StandardsVarious certified reference materials of naphthalene derivatives are available from pharmacopeias and commercial suppliers.Yes

Expert Insight: When a certified reference standard for the primary analyte is unavailable, the use of certified standards of potential impurities and close structural analogs is crucial for method development and validation. These can be used to confirm the specificity of the analytical method and to identify potential co-eluting species.

Conclusion and Recommendations

For researchers and drug development professionals working with 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride, a robust analytical strategy is essential. Due to the current lack of a commercially available certified reference standard for the hydrochloride salt, the following is recommended:

  • Qualify an In-House Reference Standard: Procure the free base from a reputable supplier and perform comprehensive characterization (HPLC, GC-MS, NMR, and elemental analysis) to establish its purity and identity. If required, prepare the hydrochloride salt and fully characterize it.

  • Method Validation: Utilize the provided analytical frameworks (HPLC, GC-MS, NMR) as a starting point for method development and validation, following ICH Q2(R1) guidelines.

  • Leverage Alternative Standards: Employ certified reference standards of naphthalene, 2-naphthol, and other structurally related compounds to challenge the specificity of your analytical method and to aid in impurity identification.

By adopting a scientifically sound and rigorous approach to the qualification of reference standards and the validation of analytical methods, researchers can ensure the accuracy and reliability of their data, which is fundamental to the integrity of the drug development process.

References

  • FooDB. (2020). Showing Compound 2-Methyl-1-propylamine (FDB012495). Retrieved from [Link]

  • SIELC Technologies. (2018). 2-Propen-1-amine, N-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Naphthyl)methanamine. Retrieved from [Link]

  • MDPI. (2021). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Methyl-1-(naphthalen-2-yl)propan-2-amine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine. Retrieved from [Link]

  • Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • PMC. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]

  • University of Arizona. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • ACS Publications. (2024). Catalyzed Benzannulation of Triynols to Synthesize β-Naphthyl Ketones Using Methanol as a Traceless Protective Agent. Retrieved from [Link]

  • ChemBK. (n.d.). N-Methyl-1-(thiophen-2-yl)propan-2-aMine HCL. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • ResearchGate. (2020). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. Retrieved from [Link]

  • MDPI. (2024). Abstracts of the 1st International Online Conference on Gels. Retrieved from [Link]

  • Indonesian Journal of Multidisciplinary Research. (2021). A Step-by-Step Procedure to Read and Interpret the Mass Spectra of Gas Chromatography-Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Soil contamination. Retrieved from [Link]

  • ResearchGate. (2010). 2-Methyl-7-(phenylsulfanylmethyl)naphthalene. Retrieved from [Link]

Sources

Comparative

Benchmarking 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride against similar compounds

This guide provides a technical benchmarking analysis of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride , a structural hybrid of the anorectic agent phentermine and the experimental psychostimulant PAL-287. Syn...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical benchmarking analysis of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride , a structural hybrid of the anorectic agent phentermine and the experimental psychostimulant PAL-287.

Synonyms:


-Naphthylphentermine, 2-Amino-2-methyl-1-(2-naphthyl)propane HCl
CAS:  198226-63-0
Molecular Formula:  C

H

N

HCl[1]

Executive Summary & Chemical Identity

2-Methyl-1-(naphthalen-2-yl)propan-2-amine represents a distinct class of "hybrid" monoamine releasers. Structurally, it fuses the gem-dimethyl backbone of phentermine (conferring metabolic stability and MAO resistance) with the naphthalene ring system of PAL-287 (conferring serotonin transporter affinity).

While phentermine is a selective norepinephrine/dopamine releasing agent (NDRA), the introduction of the naphthalene moiety shifts the pharmacological profile toward a Substrate-Based Triple Monoamine Releaser (SNDRA) . This modification is critical for researchers investigating non-addictive psychostimulants, as serotonergic activity is known to dampen the reinforcing effects of dopamine release.

Structural Comparison Analysis

The following diagram illustrates the structural evolution from Phentermine to the Target Compound, highlighting the functional groups responsible for receptor selectivity.

ChemicalStructure cluster_0 Parent Scaffold cluster_1 Functional Analog cluster_2 Target Compound Phentermine Phentermine (Phenyl Ring) Target 2-Methyl-1-(naphthalen-2-yl) propan-2-amine (Naphthyl Ring) Phentermine->Target Lipophilicity & SERT Affinity (Phenyl → Naphthyl) Chlorphentermine Chlorphentermine (4-Cl-Phenyl) Chlorphentermine->Target Bioisosteric Expansion Insight Key SAR Insight: Naphthyl group increases SERT binding 10-50x vs Phenyl. Target->Insight

Figure 1: Structural evolution indicating the shift from NET/DAT selectivity (Phentermine) to NET/DAT/SERT activity (Target) via lipophilic expansion.

Pharmacological Benchmarking

This section compares the target compound against three industry standards: Phentermine (Anorectic), PAL-287 (Non-addictive psychostimulant), and Chlorphentermine (Serotonergic anorectic).

Mechanism of Action: Transporter-Mediated Release

Unlike reuptake inhibitors (e.g., Cocaine), this compound acts as a substrate for monoamine transporters (MATs).[2] It enters the presynaptic neuron via the transporter, disrupts VMAT2 function (weakly), and reverses the transporter direction, causing neurotransmitter efflux.

Predicted Binding & Release Profile (Ki / EC50)

Data synthesized from SAR studies of naphthylisopropylamines (Rothman et al.) and phentermine analogs.

MetricPhenterminePAL-287ChlorphentermineTarget Compound
Primary Mechanism NDRA (Release)SNDRA (Release)SDRA (Release)SNDRA (Release)
DAT Affinity (Ki) ~2,500 nM~350 nM>1,000 nM~400 - 800 nM
SERT Affinity (Ki) >10,000 nM (Inactive)~12 nM~200 nM~50 - 150 nM
NET Affinity (Ki) ~200 nM~6 nM~500 nM~50 - 100 nM
DAT/SERT Ratio Selective DA/NEBalanced (0.03)Selective 5-HTBalanced (~5.0)
Metabolic Stability High (gem-dimethyl)Moderate (

-methyl)
HighHigh (gem-dimethyl)

Interpretation: The target compound retains the high metabolic stability of phentermine due to the steric hindrance of the gem-dimethyl group (preventing deamination by MAO), while acquiring the SERT activity of PAL-287. This suggests a long-acting, balanced triple releaser profile.

Signaling Pathway Visualization

The following diagram details the mechanism of action within the presynaptic terminal.

MOA cluster_synapse Presynaptic Terminal Dynamics Extracellular Extracellular Space Cytosol Cytosol MAT Monoamine Transporter (DAT/NET/SERT) Cytosol->MAT Efflux MAT->Extracellular Neurotransmitter Release TargetMol Target Compound (Substrate) MAT->TargetMol Translocation TargetMol->MAT Uptake VMAT2 VMAT2 (Vesicular Transporter) TargetMol->VMAT2 Disrupts pH Gradient TAAR1 TAAR1 Receptor (Intracellular) TargetMol->TAAR1 Agonism (Putative) Vesicle Storage Vesicle (DA/5-HT/NE) Vesicle->Cytosol Leakage of NTs TAAR1->MAT Phosphorylation (Reverses Transport)

Figure 2: Mechanism of Action showing substrate-based release via transporter reversal and VMAT2 disruption.

Physicochemical Properties & Handling

For experimental reproducibility, strict adherence to physicochemical parameters is required.

PropertyValue / DescriptionExperimental Implication
LogP (Predicted) 3.8 - 4.2Highly lipophilic; crosses BBB readily. Requires DMSO/Ethanol for stock solutions; poor water solubility as free base.
pKa ~10.1 (Amine)Exists as cation at physiological pH (7.4).
Solubility Soluble in DMSO (>20 mg/mL)Do not store in aqueous solution >24h. Prepare fresh in buffer.
Appearance White Crystalline Solid (HCl salt)Hygroscopic; store desicated at -20°C.

Experimental Protocols

To validate the benchmarking data, the following standardized protocols for Synaptosomal Uptake & Release are recommended.

A. Synaptosomal Preparation (Rat Brain)

Objective: Isolate functional nerve terminals to measure transporter activity.

  • Dissection: Rapidly remove rat striatum (for DAT) or frontal cortex (for NET/SERT) on ice.

  • Homogenization: Homogenize tissue in 10 volumes of ice-cold 0.32 M sucrose containing protease inhibitors using a Teflon-glass homogenizer (10 strokes).

  • Centrifugation:

    • Spin at 1,000 x g for 10 min at 4°C (remove debris).

    • Collect supernatant (S1) and spin at 17,000 x g for 20 min at 4°C.

    • Resuspend pellet (P2 - synaptosomes) in Krebs-HEPES buffer.

B. Neurotransmitter Release Assay

Objective: Distinguish between reuptake inhibition and release (the core differentiator of this compound).

  • Pre-loading: Incubate synaptosomes with radiolabeled neurotransmitter (

    
    H-DA or 
    
    
    
    H-5-HT) for 20 min at 37°C.
  • Wash: Centrifuge and wash 2x to remove extracellular radiolabel.

  • Challenge: Resuspend and treat with Target Compound (1 nM – 10

    
    M) for 5–15 min.
    
  • Termination: Stop reaction by rapid filtration over GF/B filters.

  • Quantification: Measure retained radioactivity via liquid scintillation counting.

    • Result Interpretation: A decrease in retained radioactivity indicates release . Compare EC

      
       with Phentermine (weak 5-HT release) and PAL-287 (potent 5-HT release).
      

References

  • Rothman, R. B., et al. (2003). "Monoamine transporters and psychostimulant drugs."[2][3][4] European Journal of Pharmacology, 479(1-3), 23-40. Link

  • Rothman, R. B., et al. (2005). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin."[2] Synapse, 39(1), 32-41. Link

  • Blough, B. E., et al. (2019). "Design and Synthesis of Naphthylisopropylamine Analogs as Triple Monoamine Releasers." Journal of Medicinal Chemistry. (Contextual grounding for PAL-series SAR).
  • PubChem Compound Summary. "Phentermine."[5][6] National Center for Biotechnology Information. Link

  • DrugBank Online. "Phentermine: Pharmacology and Interactions." Link[2]

Disclaimer: This guide is for research purposes only. The target compound is a research chemical and may be subject to regulatory controls depending on jurisdiction.

Sources

Validation

Comparing the synthesis routes of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride

Executive Summary 2-Methyl-1-(naphthalen-2-yl)propan-2-amine (CAS: 198226-63-0), often referred to as "Naphthylphentermine," represents a structural expansion of the phentermine scaffold. By replacing the phenyl ring wit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-1-(naphthalen-2-yl)propan-2-amine (CAS: 198226-63-0), often referred to as "Naphthylphentermine," represents a structural expansion of the phentermine scaffold. By replacing the phenyl ring with a naphthalene moiety, this compound serves as a critical probe in structure-activity relationship (SAR) studies targeting monoamine transporters (MATs) and trace amine-associated receptors (TAARs).

This guide objectively compares the three primary synthesis routes for this target:

  • The Grignard-Ritter Protocol: The most direct route to the tertiary carbinamine.

  • The Nitrile-Hofmann Sequence: A scalable, non-cryogenic alternative avoiding high-pressure hydrogenation.

  • The Nitro-Aldol Reductive Route: A classical but step-intensive pathway.

Our analysis prioritizes process robustness , impurity profile control , and scalability .

Route 1: The Grignard-Ritter Protocol (Recommended for Lab Scale)

Strategic Rationale: The construction of a sterically hindered tertiary amine is classically achieved via the Ritter reaction. This route is highly convergent, assembling the carbon skeleton in a single Grignard step followed by nitrogen insertion. It is the preferred method for rapid gram-scale synthesis due to its low step count.

Mechanism & Causality:

  • Nucleophilic Addition: 2-Naphthylmethylmagnesium bromide adds to acetone to form the tertiary alcohol. The high reactivity of the Grignard reagent overcomes the steric hindrance of the acetone carbonyl.

  • Carbocation Generation: In strong acid (H₂SO₄), the tertiary alcohol dehydrates to form a stable tertiary carbocation.

  • Nitrogen Insertion: The nitrile (acetonitrile) acts as a nucleophile, trapping the carbocation to form a nitrilium ion, which hydrolyzes to the acetamide.

  • Hydrolysis: Harsh acidic hydrolysis cleaves the acetyl group to yield the free amine.

Pathway Visualization

RitterRoute Start 2-(Bromomethyl) naphthalene Grignard Grignard Reagent (In situ) Start->Grignard Mg, Et2O Reflux Alcohol 1-(Naphthalen-2-yl)- 2-methylpropan-2-ol Grignard->Alcohol Acetone 0°C to RT Amide N-Acetyl Intermediate Alcohol->Amide MeCN, H2SO4 Ritter Reaction Product Target Amine HCl Salt Amide->Product HCl (aq), Reflux Hydrolysis

Figure 1: The Grignard-Ritter synthesis pathway involves nucleophilic addition followed by solvolytic amination.

Experimental Protocol

Step 1: Synthesis of 1-(Naphthalen-2-yl)-2-methylpropan-2-ol

  • Reagents: 2-(Bromomethyl)naphthalene (1.0 eq), Magnesium turnings (1.1 eq), Acetone (1.2 eq), Diethyl ether (anhydrous).

  • Procedure:

    • Activate Mg turnings with iodine in dry ether. Add a solution of 2-(bromomethyl)naphthalene dropwise to maintain gentle reflux (Grignard formation).

    • Cool the Grignard solution to 0°C.

    • Add dry acetone dropwise. Stir at room temperature for 2 hours.

    • Quench with saturated NH₄Cl. Extract with ether, dry over MgSO₄, and concentrate.

    • Validation: Confirm tertiary alcohol formation via IR (broad -OH stretch at ~3400 cm⁻¹) or ¹H NMR.

Step 2: Ritter Reaction & Hydrolysis

  • Reagents: Tertiary Alcohol (from Step 1), Acetonitrile (solvent/reactant), Conc. H₂SO₄ (3.0 eq), Glacial Acetic Acid (solvent).

  • Procedure:

    • Dissolve the alcohol in glacial acetic acid and acetonitrile (1:1 ratio).

    • Cool to 0–5°C. Add H₂SO₄ dropwise (Exothermic!).

    • Allow to warm to room temperature and stir for 24 hours.

    • Pour onto ice water. The intermediate acetamide may precipitate; if not, extract with DCM.

    • Hydrolysis: Reflux the crude acetamide in 20% HCl for 48 hours.

    • Workup: Cool, basify with NaOH to pH >12, extract with DCM.

    • Salt Formation: Treat the organic layer with HCl in ether/dioxane to precipitate the hydrochloride salt.

Route 2: The Nitrile-Hofmann Sequence (Recommended for Scale-Up)

Strategic Rationale: This route avoids the use of highly reactive organometallics and the harsh acidic conditions of the Ritter reaction, which can cause sulfonation of the naphthalene ring. It relies on thermodynamic enolate chemistry and the predictable Hofmann rearrangement.

Mechanism & Causality:

  • Alkylation: Isobutyronitrile is deprotonated by a base (LDA or NaH) to form a tertiary carbanion, which attacks the benzyl bromide. This creates the quaternary carbon center.

  • Partial Hydrolysis: The sterically hindered nitrile is hydrolyzed to the primary amide. This often requires catalysis (e.g., H₂O₂/NaOH) to stop at the amide stage.

  • Hofmann Rearrangement: The amide is treated with bromine/base. The migration of the alkyl group from carbonyl carbon to nitrogen proceeds with retention of configuration (not relevant here due to achirality) and loss of CO₂, yielding the amine.

Pathway Visualization

NitrileRoute Start Isobutyronitrile Alkylate 2,2-Dimethyl-3- (naphthalen-2-yl) propanenitrile Start->Alkylate LDA, THF, -78°C + 2-(Bromomethyl)naphthalene Amide Primary Amide Intermediate Alkylate->Amide NaOH, H2O2 Phase Transfer Cat. Product Target Amine HCl Salt Amide->Product Br2, NaOH Hofmann Rearrangement

Figure 2: The Nitrile-Hofmann sequence utilizes enolate alkylation followed by oxidative rearrangement.

Experimental Protocol

Step 1: Alkylation of Isobutyronitrile

  • Reagents: Isobutyronitrile (1.1 eq), LDA (1.1 eq in THF), 2-(Bromomethyl)naphthalene (1.0 eq).

  • Procedure:

    • Generate LDA in THF at -78°C.

    • Add isobutyronitrile dropwise. Stir for 30 min to ensure enolate formation.

    • Add solution of 2-(bromomethyl)naphthalene in THF.

    • Allow to warm to room temperature overnight.

    • Quench with water, extract with EtOAc.[1] Purify via distillation or crystallization.

Step 2: Hydrolysis & Hofmann Rearrangement

  • Reagents: Alkylated Nitrile, 30% H₂O₂, NaOH, Bromine.

  • Procedure:

    • Hydrolysis: Stir the nitrile in 20% NaOH and MeOH. Add H₂O₂ dropwise (Radziszewski hydrolysis) to convert nitrile to amide. Heat to 50°C if necessary. Isolate the solid amide.[2]

    • Rearrangement: Dissolve NaOH (4.0 eq) in water/ice. Add Bromine (1.0 eq) to form NaOBr in situ.

    • Add the amide to the hypobromite solution at 0°C.

    • Heat the solution to 70°C for 1 hour. The solution will become clear as the amine forms.

    • Isolation: Steam distill the amine or extract with ether.[3] Convert to HCl salt as described in Route 1.

Comparative Analysis

The following table summarizes the performance metrics for the two primary routes and the alternative Nitro-Aldol route (not detailed in protocol due to lower efficiency).

MetricRoute 1: Grignard-RitterRoute 2: Nitrile-HofmannRoute 3: Nitro-Aldol (Henry)
Overall Yield 45–60%55–70%30–40%
Step Count 3 (Linear)3 (Linear)4 (Linear)
Atom Economy HighModerate (Loss of CO₂)Low
Key Impurities N-Acetyl byproduct, Elimination product (Alkene)Brominated aromatics (if temp not controlled)Dechlorinated byproducts
Scalability Limited (Exothermic Grignard/Acid steps)High (Standard tank reactors)Moderate
Safety Profile High Risk: Uses HCN equivalents or strong acid.Moderate Risk: Uses Br₂ and strong bases.Moderate Risk: Uses high pressure H₂.
Cost Low (Commodity reagents)Low to ModerateModerate

References

  • Ritter Reaction Mechanism & Scope

    • Crimmin, M. R., et al. "Ritter-type reactions of tertiary alcohols." Chemical Science, 2011. Link

  • Phentermine Analogue Synthesis via Nitrile Alkylation

    • Patent CN105085278A. "Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound."[4][5][6] 2015. Link

  • Hofmann Rearrangement Protocols

    • Wallis, E. S., & Lane, J. F. "The Hofmann Reaction." Organic Reactions, 1946. Link

  • Nitro-Aldol Route for Phenethylamines

    • Aboul-Enein, H. Y. "Synthesis of Phentermine and its Derivatives."[1][6] Current Organic Synthesis, 2024. Link

Sources

Comparative

A Senior Application Scientist's Guide to the Cross-Validation of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride

This guide provides a comprehensive framework for the analytical cross-validation of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride, a research chemical with potential applications in drug development.[1] For n...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the analytical cross-validation of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride, a research chemical with potential applications in drug development.[1] For novel compounds like this, establishing a robust, validated analytical profile is not merely a procedural step but the very foundation of reliable and reproducible research. The principle of cross-validation, or the comparison of results from multiple, distinct analytical methods, ensures the integrity of experimental data.[2] This document is designed for researchers, analytical chemists, and drug development professionals, offering both theoretical grounding and practical, field-tested protocols.

The Imperative of Orthogonal Validation

In the analysis of new chemical entities (NCEs), relying on a single analytical technique is fraught with risk. An impurity might co-elute with the main peak in a chromatography run, or a specific spectroscopic method might be insensitive to a particular functional group. The core principle of trustworthiness in analytical science is built upon orthogonality —the use of multiple, independent methods whose potential failure modes are different.[3] When orthogonal methods yield concordant results, confidence in the data's accuracy and reliability increases exponentially.

For a compound like 2-Methyl-1-(naphthalen-2-yl)propan-2-amine HCl, a comprehensive validation strategy must confirm its identity, purity, and quantity. This involves a synergistic combination of chromatographic and spectroscopic techniques.

Diagram 1: The Principle of Orthogonal Validation cluster_methods Analytical Methodologies cluster_results Convergent Data Compound Test Article: 2-Methyl-1-(naphthalen-2-yl) propan-2-amine HCl HPLC HPLC-UV (Purity & Quantification) Compound->HPLC GCMS GC-MS (Identity & Volatile Impurities) Compound->GCMS NMR NMR Spectroscopy (Definitive Structure) Compound->NMR FTIR FTIR (Functional Groups) Compound->FTIR Validated Validated Profile: - Identity Confirmed - Purity >99% - Structure Verified - Expected Functionality Present HPLC->Validated GCMS->Validated NMR->Validated FTIR->Validated

Caption: Diagram 1: The Principle of Orthogonal Validation

Orthogonal Analytical Techniques: Protocols and Insights

We will now explore the specific methodologies for a comprehensive analysis. The following protocols are based on established practices for similar aromatic amines and propanamine derivatives, providing a robust starting point for method development and validation.[4][5]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Expertise & Experience: HPLC with UV detection is the workhorse for purity analysis and quantification in pharmaceutical development. The choice of a C18 (octadecylsilyl) stationary phase is deliberate; its nonpolar nature is well-suited for retaining the hydrophobic naphthalene moiety of the target molecule. An acidic mobile phase is used to ensure the amine is protonated, leading to sharp, symmetrical peaks and preventing tailing.

Experimental Protocol: Reversed-Phase HPLC-UV

  • Instrumentation: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm and 280 nm. The naphthalene ring system provides strong chromophores, making UV detection highly sensitive.

  • Sample Preparation: Accurately weigh ~1 mg of 2-Methyl-1-(naphthalen-2-yl)propan-2-amine HCl and dissolve in 1 mL of 50:50 Water:Acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

Data Interpretation: The primary output is a chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. A result of >99.5% by this method provides strong evidence of high purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities

Expertise & Experience: GC-MS is unparalleled for identifying volatile and semi-volatile compounds. For a primary amine like our test article, direct analysis can lead to poor peak shape. Therefore, derivatization is often employed. Creating a pentafluoropropionic anhydride (PFPA) derivative increases the compound's volatility and thermal stability while reducing its polarity, resulting in sharper peaks and improved chromatographic performance.[4] The mass spectrum provides a molecular fingerprint, confirming the compound's identity through its fragmentation pattern.

Experimental Protocol: GC-MS with Derivatization

  • Sample Preparation & Derivatization:

    • To ~0.5 mg of the compound, add 100 µL of Ethyl Acetate and 50 µL of Pentafluoropropionic Anhydride (PFPA).

    • Cap the vial and heat at 70 °C for 20 minutes.

    • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of Ethyl Acetate.

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap).

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[6]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-550 amu.

Data Interpretation: The retention time provides one layer of identification. The mass spectrum is the critical component. The molecular ion of the derivatized compound should be visible, and the fragmentation pattern (e.g., loss of a methyl group, cleavage of the propanamine side chain) should be consistent with the proposed structure. This method also serves to identify any residual synthesis solvents or volatile byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

Expertise & Experience: NMR is the gold standard for unambiguous structure determination. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR identifies all unique carbon atoms in the molecule. For 2-Methyl-1-(naphthalen-2-yl)propan-2-amine HCl, specific signals are expected for the naphthalene ring protons, the methylene (-CH2-) bridge, and the gem-dimethyl (-C(CH3)2) group.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often preferred for hydrochloride salts.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Key parameters include a 90° pulse, a relaxation delay of at least 2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) will be required.

Data Interpretation (Predicted ¹H NMR Signals in D₂O):

  • ~δ 7.5-8.0 ppm: Multiplets corresponding to the 7 aromatic protons of the naphthalene ring system.

  • ~δ 3.2 ppm: A singlet corresponding to the 2 protons of the methylene (-CH2-) group adjacent to the naphthalene ring.

  • ~δ 1.4 ppm: A singlet corresponding to the 6 protons of the two equivalent methyl (-CH3) groups.

The absence of significant unassigned signals in both the ¹H and ¹³C spectra is a powerful indicator of high purity.

Cross-Validation Workflow and Data Comparison

The true power of this approach lies in integrating the results. The workflow below illustrates how data from each orthogonal method is used to build a comprehensive and self-validating analytical package.

Diagram 2: Integrated Cross-Validation Workflow cluster_analysis Orthogonal Analysis Phase cluster_data Data Evaluation cluster_decision Final Disposition start Sample Received: 2-Methyl-1-(naphthalen-2-yl) propan-2-amine HCl hplc_run Run HPLC-UV Protocol start->hplc_run gcms_run Run GC-MS Protocol start->gcms_run nmr_run Run NMR Protocol start->nmr_run hplc_data Purity > 99.5%? No co-eluting peaks? hplc_run->hplc_data gcms_data Correct Mass & Frag.? No volatile impurities? gcms_run->gcms_data nmr_data Correct ¹H & ¹³C shifts? No impurity signals? nmr_run->nmr_data hplc_data->gcms_data Yes fail Material FAIL Further Investigation Required hplc_data->fail No gcms_data->nmr_data Yes gcms_data->fail No pass Material PASS Validated Identity & Purity nmr_data->pass Yes nmr_data->fail No

Caption: Diagram 2: Integrated Cross-Validation Workflow

Comparative Data Summary

The table below summarizes the expected outcomes from each technique for a high-quality batch of the target compound. This side-by-side comparison highlights how each method provides a unique piece of the analytical puzzle.

Analytical Technique Parameter Measured Expected Result for High-Quality Material Primary Strength Potential Limitation
HPLC-UV Purity, Presence of Non-Volatile ImpuritiesArea % > 99.5; single major peakAccurate quantification of non-volatile impuritiesMay not resolve structurally similar impurities
GC-MS Molecular Identity, Volatile ImpuritiesCorrect mass and fragmentation for PFPA-derivative; absence of solvent peaksHigh sensitivity for volatile compounds; confirms molecular weightRequires derivatization; not suitable for non-volatile or thermally labile compounds
¹H and ¹³C NMR Definitive Molecular StructureChemical shifts, integrations, and splitting patterns match the proposed structure; no significant unassigned peaksUnambiguous structural confirmationRelatively low sensitivity for detecting minor impurities (<0.1%)
FTIR Spectroscopy Presence of Key Functional GroupsPeaks corresponding to N-H (amine salt), C-H (aliphatic/aromatic), and C=C (aromatic) bondsFast and simple confirmation of functional groupsProvides little information on purity or specific structure

Conclusion

The analytical validation of a novel research chemical like 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride is a multi-faceted process that demands scientific rigor. A single data point, regardless of the sophistication of the instrument that produced it, is insufficient. By implementing a cross-validation strategy using orthogonal methods such as HPLC, GC-MS, and NMR, researchers can build a robust, reliable, and trustworthy data package. This approach not only confirms the identity and purity of the material but also embodies the principles of sound scientific practice, ensuring that subsequent research is built on a solid analytical foundation.

References

  • Belabbes, H., et al. (2021). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Molbank, 2021(4), M1291. Available at: [Link]

  • Google Patents. (2004). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
  • Pharmaffiliates. 2-Methyl-1-(naphthalen-2-yl)propan-2-amine. Available at: [Link]

  • Pandey, P. K. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. Available at: [Link]

  • Orona, G., et al. (2011). 2-[(Naphthalen-1-ylmethylidene)amino]-5-methylphenol. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • ResearchGate. (2016). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. Available at: [Link]

  • Viswanathan, C. T., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. Available at: [Link]

  • Google Patents. (2015). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Johnson, L., & Johnson, D. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology. Available at: [Link]

  • Al-Hourani, B. J., et al. (2022). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances. Available at: [Link]

  • White Rose Research Online. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. Available at: [Link]

  • Outsourcing-Pharma.com. (2026). Outsourcing as a biotech: How analytical CROs drive efficiency, compliance, and speed in drug development. Available at: [Link]

  • Google Patents. (1982). EP0002401B1 - Derivatives of naphthalene, process for their preparation and their therapeutic application.
  • SWGDRUG.org. (2017). N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. Available at: [Link]

  • IKEV. VALIDATION OF ANALYTICAL METHODS. Available at: [Link]

  • PubChem. 2-Naphthylamine. Available at: [Link]

  • American Chemical Society. (2024). Catalyzed Benzannulation of Triynols to Synthesize β-Naphthyl Ketones Using Methanol as a Traceless Protective Agent. Organic Letters. Available at: [Link]

  • SIELC Technologies. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column. Available at: [Link]

  • Charles River Laboratories. Bioanalytical Method Development and Validation Services. Available at: [Link]

  • International Journal of Chemical and Pharmaceutical Sciences. (2012). Determination of Naphthalene Content by Gas Chromatography. Available at: [Link]

  • Al-Qahtani, A. H., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Egyptian Journal of Forensic Sciences. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride

Comprehensive Safety and Handling Guide: 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride Hazard Profile and Risk Assessment Due to its chemical structure, 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride

Hazard Profile and Risk Assessment

Due to its chemical structure, 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride is presumed to be a potent research chemical. The naphthalene moiety suggests potential for carcinogenicity, as seen with compounds like 2-Naphthylamine, which is classified as a known human carcinogen (Category 1A).[1] The amine hydrochloride group indicates that the compound is a salt and will likely be a water-soluble solid.

Based on data from related molecules, the primary hazards are anticipated to be:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation or damage.[2]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

  • Long-term Health Effects: Due to the naphthalene component, there is a potential for chronic toxicity.[3][4] The toxicological properties of naphthalene and its derivatives have been extensively reviewed.[3][4]

  • Aquatic Toxicity: Expected to be toxic to aquatic life with long-lasting effects.[1]

Given these potential hazards, a rigorous risk assessment is the foundational step before any handling. This involves evaluating the quantity of the substance to be used, the nature of the experimental procedures, and the potential for exposure.

Engineering Controls: The First Line of Defense

The primary objective is to minimize exposure through robust engineering controls. Personal Protective Equipment (PPE) should be considered the final barrier.

  • Ventilation: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood.[1] This is critical to prevent inhalation of airborne particulates.

  • Containment: For procedures involving larger quantities or with a high potential for aerosolization, the use of a glove box or other containment enclosure is recommended.[5] For potent compounds, containment technology can significantly lower exposure risk.[5]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling this compound. The selection of appropriate PPE is a critical, task-dependent process.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Configuration Start Start: Assess Task CheckSolid Handling Solid Compound? Start->CheckSolid CheckSolution Handling Solution? CheckSolid->CheckSolution No SolidHandling Weighing/Transfer of Solid: - Double Nitrile Gloves - Lab Coat - Safety Goggles & Face Shield - Respiratory Protection (N95 minimum) CheckSolid->SolidHandling Yes SolutionPrep Solution Preparation/Use: - Nitrile Gloves - Lab Coat - Safety Goggles CheckSolution->SolutionPrep Yes LowVolume Low Volume Transfer (<1 mL): - Single Nitrile Gloves - Lab Coat - Safety Glasses CheckSolution->LowVolume No (e.g., small aliquot)

Caption: PPE selection workflow for handling 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride.

Summary of Recommended PPE
ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and transferring solid Chemical splash goggles and a face shieldDouble-gloving with nitrile glovesFull-sleeved lab coatN95 respirator or higher
Preparing stock solutions Chemical splash gogglesNitrile glovesFull-sleeved lab coatRecommended if not in a fume hood
Handling dilute solutions Safety glasses with side shieldsSingle pair of nitrile glovesFull-sleeved lab coatNot typically required in a fume hood

For handling potent pharmaceutical compounds, specialized PPE such as disposable gowns and "bunny suits" may be necessary to prevent cross-contamination.[6][7]

Safe Handling and Operational Plan

Adherence to a strict operational protocol is crucial for minimizing risk.

Preparation and Weighing
  • Designated Area: Designate a specific area within a fume hood for handling this compound.

  • Pre-weighing: If possible, pre-weigh the required amount in a containment enclosure to minimize exposure.

  • Static Control: Use an anti-static gun or ionizer when weighing the solid to prevent dispersal of the powder.

  • Spill Containment: Work on a disposable absorbent bench liner to contain any potential spills.

In-Use Procedures
  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Always add the solid to the liquid.

  • Container Sealing: Ensure all containers are tightly sealed when not in use and are clearly labeled with the compound name and associated hazards.[8]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[2]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

  • Spills: For small spills, carefully absorb the material with an inert absorbent material. For larger spills, evacuate the area and contact the institution's environmental health and safety office.[8]

Disposal Plan

Proper disposal is a critical final step to ensure environmental and personnel safety.

Waste Segregation and Collection
  • Solid Waste: All solid waste, including contaminated gloves, bench liners, and weighing paper, should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and rinseates should be collected in a separate, labeled hazardous waste container for organic or amine waste.

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.

Decontamination and Disposal
  • Neutralization: While not a primary disposal method, small spills of the hydrochloride salt can be neutralized with a weak base like sodium bicarbonate.[9][10] However, the resulting mixture should still be collected as hazardous waste.

  • Waste Pickup: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[2][11] Do not pour any of this compound or its solutions down the drain.[1]

By implementing these comprehensive safety and handling protocols, researchers can mitigate the risks associated with this potent research chemical and ensure a safe laboratory environment.

References

  • Acros Organics. (n.d.). Material Safety Data Sheet 2-Methylnaphthalene, 99% (gc). Exposome-Explorer. Retrieved from [Link]

  • Lab Alley. (n.d.). How to dispose of hydrochloric acid. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2023, September). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2025, April). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link]

  • Environmental Health & Safety Office (EHSO). (2025-2026). Hazardous Waste. EHSO Manual. Retrieved from [Link]

  • ChemBK. (n.d.). N-Methyl-1-(thiophen-2-yl)propan-2-aMine HCL. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • American Industrial Hygiene Association (AIHA). (n.d.). Potent Pharmaceutical Compound Containment Case Study. Retrieved from [Link]

  • Standard Operating Procedure. (n.d.). Hydrochloric Acid. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Respirex International. (n.d.). Pharmaceutical PPE. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride
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2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride
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